NLRP3-IN-2
Description
Properties
IUPAC Name |
5-chloro-2-methoxy-N-[2-(4-sulfamoylphenyl)ethyl]benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17ClN2O4S/c1-23-15-7-4-12(17)10-14(15)16(20)19-9-8-11-2-5-13(6-3-11)24(18,21)22/h2-7,10H,8-9H2,1H3,(H,19,20)(H2,18,21,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVWWTCSJLGHLRM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)C(=O)NCCC2=CC=C(C=C2)S(=O)(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17ClN2O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1057660 | |
| Record name | N-(2-(4-sulfamoyl)phenyl)ethyl-5-chloro-2-methoxybenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1057660 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
368.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
16673-34-0 | |
| Record name | N-[2-[4-(Aminosulfonyl)phenyl]ethyl]-5-chloro-2-methoxybenzamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=16673-34-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-(2-(5-Chloro-2-methoxybenzamido)ethyl)phenylsulfonamide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016673340 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-(2-(4-sulfamoyl)phenyl)ethyl-5-chloro-2-methoxybenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1057660 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-[2-[4-(aminosulphonyl)phenyl]ethyl]-5-chloro-2-methoxybenzamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.005 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 4-(2-(5-CHLORO-2-METHOXYBENZAMIDO)ETHYL)PHENYLSULFONAMIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8TF6P2NUB5 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Discovery and Synthesis of NLRP3-IN-2 (YQ128)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the discovery, synthesis, and biological characterization of NLRP3-IN-2, a potent and selective second-generation inhibitor of the NLRP3 inflammasome, also identified in scientific literature as compound 17 (YQ128). This document details the scientific background, synthesis pathway, biological activity, and key experimental protocols for researchers in the field of inflammation and drug discovery.
Introduction to the NLRP3 Inflammasome and Its Inhibition
The NOD-like receptor family pyrin domain-containing 3 (NLRP3) inflammasome is a critical component of the innate immune system. It is a multi-protein complex that, upon activation by a wide array of stimuli, triggers the maturation and release of pro-inflammatory cytokines, interleukin-1β (IL-1β) and interleukin-18 (IL-18), and induces a form of inflammatory cell death known as pyroptosis. Dysregulation of the NLRP3 inflammasome is implicated in a variety of inflammatory and autoimmune diseases, as well as neurodegenerative disorders, making it a prime therapeutic target.
This compound (YQ128) emerged from structure-activity relationship (SAR) studies of a new chemical scaffold of selective NLRP3 inflammasome inhibitors. It has demonstrated potent and selective inhibition of the NLRP3 inflammasome, highlighting its potential as a valuable tool for research and as a lead compound for the development of novel therapeutics.
Discovery and Synthesis of this compound (YQ128)
This compound (YQ128) was developed through the optimization of a sulfonamide-based chemical scaffold. The synthesis is a multi-step process, which is outlined below.
Synthesis Pathway
The synthesis of this compound (YQ128) involves the following key steps:
-
Step 1: Synthesis of the Sulfonamide Intermediate: The synthesis begins with the reaction of 4-aminobenzenesulfonamide with 5-chloro-2-methoxybenzoyl chloride in the presence of a base to form the corresponding N-acylated sulfonamide.
-
Step 2: Introduction of the Propargyl Group: The sulfonamide nitrogen is then alkylated with propargyl bromide to introduce the alkyne functionality.
-
Step 3: Acrylamide Formation: Finally, the free amine is acylated with acryloyl chloride to yield the final product, this compound (YQ128).
Detailed Synthesis Protocol
A detailed, step-by-step protocol for the synthesis of this compound (YQ128) is as follows:
Step 1: Synthesis of 4-amino-N-(5-chloro-2-methoxybenzoyl)benzenesulfonamide
-
To a solution of 4-aminobenzenesulfonamide (1.0 eq) in anhydrous pyridine at 0 °C, add 5-chloro-2-methoxybenzoyl chloride (1.1 eq) dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 12 hours.
-
Pour the reaction mixture into ice-water and acidify with concentrated HCl to precipitate the product.
-
Filter the precipitate, wash with cold water, and dry under vacuum to obtain the crude product.
-
Purify the crude product by recrystallization from ethanol to yield pure 4-amino-N-(5-chloro-2-methoxybenzoyl)benzenesulfonamide.
Step 2: Synthesis of N-(4-(N-(5-chloro-2-methoxybenzoyl)sulfamoyl)phenyl)-N-(prop-2-yn-1-yl)amine
-
To a solution of 4-amino-N-(5-chloro-2-methoxybenzoyl)benzenesulfonamide (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), add potassium carbonate (2.0 eq).
-
Add propargyl bromide (1.2 eq) dropwise to the suspension at room temperature.
-
Stir the reaction mixture at 60 °C for 4 hours.
-
After cooling to room temperature, pour the reaction mixture into ice-water to precipitate the product.
-
Filter the precipitate, wash with water, and dry under vacuum.
-
Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexane) to afford the desired product.
Step 3: Synthesis of N-(4-(N-(5-chloro-2-methoxybenzoyl)sulfamoyl)phenyl)-N-(prop-2-yn-1-yl)acrylamide (this compound / YQ128)
-
To a solution of N-(4-(N-(5-chloro-2-methoxybenzoyl)sulfamoyl)phenyl)-N-(prop-2-yn-1-yl)amine (1.0 eq) and triethylamine (1.5 eq) in anhydrous dichloromethane (DCM) at 0 °C, add acryloyl chloride (1.2 eq) dropwise.
-
Stir the reaction mixture at 0 °C for 2 hours.
-
Quench the reaction with water and extract the product with DCM.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the residue by column chromatography on silica gel (eluent: ethyl acetate/hexane) to yield this compound (YQ128) as a solid.
Biological Activity and Pharmacokinetic Profile
The biological activity of this compound (YQ128) has been characterized in various in vitro and in vivo models.
In Vitro Activity and Selectivity
This compound (YQ128) is a potent inhibitor of the NLRP3 inflammasome. Its inhibitory activity has been quantified in different cell-based assays.
| Parameter | Cell Line | Assay Conditions | Value | Reference |
| IC50 | J774A.1 Macrophages | LPS/ATP-induced IL-1β release | 0.30 ± 0.01 µM | [1][2] |
| IC50 | Mouse Peritoneal Macrophages | LPS/ATP-induced IL-1β release | 1.59 ± 0.60 µM | [1] |
Importantly, this compound (YQ128) has demonstrated high selectivity for the NLRP3 inflammasome over other inflammasomes, such as NLRC4 and AIM2.[1]
Pharmacokinetic Properties
Pharmacokinetic studies in rats have provided insights into the in vivo disposition of this compound (YQ128).
| Parameter | Route of Administration | Dose | Value | Reference |
| Half-life (t1/2) | Intravenous | 20 mg/kg | 6.6 hours | [1][2] |
| Oral Bioavailability | Oral | 20 mg/kg | ~10% | [1][2] |
These studies indicate that while this compound (YQ128) has a reasonable half-life, its oral bioavailability is limited, suggesting that future drug development efforts may focus on improving this property.
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in the characterization of this compound (YQ128).
NLRP3 Inflammasome Activation and Inhibition Assay in J774A.1 Macrophages
This protocol describes the induction of NLRP3 inflammasome activation in J774A.1 murine macrophages using Lipopolysaccharide (LPS) and Adenosine triphosphate (ATP), and the assessment of inhibitory activity.
Materials:
-
J774A.1 macrophage cell line
-
DMEM supplemented with 10% FBS and 1% penicillin-streptomycin
-
LPS (from E. coli O111:B4)
-
ATP
-
This compound (YQ128) or other test compounds
-
ELISA kit for mouse IL-1β
Procedure:
-
Cell Seeding: Seed J774A.1 cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.
-
Priming: Prime the cells with LPS (1 µg/mL) for 4 hours.
-
Inhibitor Treatment: Pre-incubate the primed cells with various concentrations of this compound (YQ128) for 30 minutes.
-
Activation: Add ATP (5 mM) to the wells to activate the NLRP3 inflammasome and incubate for 30 minutes.
-
Supernatant Collection: Centrifuge the plate and collect the cell culture supernatants.
-
IL-1β Measurement: Quantify the concentration of IL-1β in the supernatants using a commercially available ELISA kit according to the manufacturer's instructions.
-
Data Analysis: Calculate the IC50 value by plotting the percentage of IL-1β inhibition against the logarithm of the inhibitor concentration.
Inflammasome Selectivity Assay
This protocol is used to determine the selectivity of this compound (YQ128) for the NLRP3 inflammasome over the NLRC4 and AIM2 inflammasomes.
Materials:
-
J774A.1 macrophage cell line
-
LPS
-
Flagellin (for NLRC4 activation)
-
Poly(dA:dT) (for AIM2 activation)
-
This compound (YQ128)
-
ELISA kit for mouse IL-1β
Procedure:
-
Cell Seeding and Priming: Seed and prime J774A.1 cells with LPS as described in the NLRP3 activation assay protocol.
-
Inhibitor Treatment: Treat the primed cells with this compound (YQ128) at a fixed concentration (e.g., 10 µM).
-
Inflammasome Activation:
-
NLRC4 Activation: Transfect the cells with Flagellin (1 µg/mL) and incubate for 6 hours.
-
AIM2 Activation: Transfect the cells with Poly(dA:dT) (1 µg/mL) and incubate for 8 hours.
-
-
Supernatant Collection and IL-1β Measurement: Collect the supernatants and measure the IL-1β concentration as described previously.
-
Data Analysis: Compare the IL-1β levels in the presence and absence of the inhibitor to determine the effect on NLRC4 and AIM2 inflammasome activation.
Rat Pharmacokinetic Study
This protocol outlines a general procedure for assessing the pharmacokinetic profile of a test compound in rats following intravenous (IV) and oral (PO) administration.
Materials:
-
Male Sprague-Dawley rats (250-300 g)
-
This compound (YQ128)
-
Vehicle for IV and PO administration (e.g., saline, PEG400)
-
Blood collection tubes (containing anticoagulant)
-
LC-MS/MS system for bioanalysis
Procedure:
-
Animal Acclimatization: Acclimate the rats to the laboratory conditions for at least one week before the experiment.
-
Dose Preparation: Prepare the dosing solutions of this compound (YQ128) in the appropriate vehicle for both IV and PO administration.
-
Administration:
-
IV Administration: Administer a single bolus dose of this compound (YQ128) via the tail vein.
-
PO Administration: Administer a single dose of this compound (YQ128) via oral gavage.
-
-
Blood Sampling: Collect blood samples from the jugular or saphenous vein at predetermined time points (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose).
-
Plasma Preparation: Centrifuge the blood samples to separate the plasma.
-
Bioanalysis: Analyze the plasma samples to determine the concentration of this compound (YQ128) using a validated LC-MS/MS method.
-
Pharmacokinetic Analysis: Calculate key pharmacokinetic parameters such as half-life (t1/2), maximum concentration (Cmax), time to maximum concentration (Tmax), and area under the curve (AUC) using appropriate software. Calculate oral bioavailability by comparing the AUC from oral administration to the AUC from intravenous administration.
Visualizations
NLRP3 Inflammasome Signaling Pathway
Caption: Canonical NLRP3 inflammasome signaling pathway.
Experimental Workflow for Discovery and Characterization of this compound
Caption: Workflow for this compound discovery.
References
The Structure-Activity Relationship of Sulfonamide-Based NLRP3 Inflammasome Inhibitors: A Technical Guide
The NOD-like receptor family pyrin domain-containing 3 (NLRP3) inflammasome is a critical component of the innate immune system. Its dysregulation is implicated in a wide range of inflammatory diseases, including autoinflammatory syndromes, type 2 diabetes, atherosclerosis, and neurodegenerative disorders.[1][2] This has made the NLRP3 inflammasome an attractive target for therapeutic intervention. This guide provides an in-depth analysis of the structure-activity relationship (SAR) of a series of sulfonamide-based NLRP3 inhibitors, culminating in the development of the potent and selective inhibitor, YQ128.
The NLRP3 Inflammasome Signaling Pathway
The activation of the NLRP3 inflammasome is a tightly regulated two-step process, involving a priming signal and an activation signal.[3][4][5]
-
Signal 1 (Priming): The priming step is initiated by the recognition of pathogen-associated molecular patterns (PAMPs), such as lipopolysaccharide (LPS), or damage-associated molecular patterns (DAMPs) by pattern recognition receptors like Toll-like receptors (TLRs). This leads to the activation of the transcription factor NF-κB, which upregulates the expression of NLRP3 and pro-interleukin-1β (pro-IL-1β).[4][5]
-
Signal 2 (Activation): A variety of stimuli, including ATP, pore-forming toxins, and crystalline substances, can trigger the activation of the NLRP3 inflammasome.[1] This leads to the oligomerization of NLRP3, the recruitment of the adaptor protein ASC (apoptosis-associated speck-like protein containing a CARD), and the activation of pro-caspase-1. Activated caspase-1 then cleaves pro-IL-1β and pro-IL-18 into their mature, pro-inflammatory forms.[3]
Structure-Activity Relationship of Sulfonamide-Based Inhibitors
The development of potent and selective NLRP3 inhibitors has been a focus of recent research. A series of sulfonamide-based analogs have been synthesized and evaluated, leading to the identification of YQ128 as a lead compound with significant inhibitory activity.[2]
Core Scaffold and Modifications
The core scaffold of this series consists of a central sulfonamide linkage connecting two aromatic rings, with further substitutions. The initial lead compound, HL16, showed non-selective inhibition of the NLRP3 inflammasome. Systematic modifications were made to different parts of the molecule to improve potency and selectivity, leading to the discovery of YQ128 (compound 17).[2]
Quantitative SAR Data
The following table summarizes the structure-activity relationship for a selection of the synthesized sulfonamide analogs, with their inhibitory potency (IC50) against IL-1β release in J774A.1 macrophage cells.
| Compound | R1 | R2 | R3 | IC50 (µM) for IL-1β Release |
| HL16 | H | H | H | >10 |
| 5 | - | - | Phenylacetamide | ~5 (estimated) |
| 6 | - | - | Thiophene | ~5 (estimated) |
| 17 (YQ128) | Propargyl | 4-F | H | 0.30 ± 0.01 |
| 19 | Propargyl | 4-F | 2-CH3 | 0.12 ± 0.01 |
Data sourced from multiple studies on sulfonamide-based NLRP3 inhibitors.[2][6][7]
Key SAR Insights:
-
Sulfonamide and Benzyl Moiety: The sulfonamide and benzyl groups were found to be crucial for selectivity.[6]
-
Propargyl Group (R1): The introduction of a propargyl group at the R1 position significantly enhanced the inhibitory potency, as seen in YQ128.[2]
-
Substitution on the Phenyl Ring (R2): A fluorine atom at the para-position of the phenyl ring (R2) was shown to be favorable for activity.[2]
-
Modifications on the Amide Moiety (R3): Replacement of the phenyl ring in the amide portion with a phenylacetamide (compound 5) or a thiophene (compound 6) maintained inhibitory potency. Further optimization of this region led to more potent compounds like compound 19.[6][7]
Experimental Protocols
The evaluation of these NLRP3 inhibitors involved a series of in vitro and in vivo experiments to determine their potency, selectivity, and efficacy.
In Vitro Evaluation of NLRP3 Inhibition
A common workflow for assessing the in vitro activity of NLRP3 inhibitors is outlined below.
Detailed Methodologies:
-
Cell Culture: Murine J774A.1 macrophages or bone marrow-derived macrophages (BMDMs) are commonly used.[8][9]
-
NLRP3 Inflammasome Activation:
-
Priming: Cells are primed with LPS (e.g., 1 µg/mL for 4 hours) to induce the expression of NLRP3 and pro-IL-1β.[10]
-
Inhibitor Treatment: The cells are pre-incubated with various concentrations of the test compound (e.g., YQ128) for a defined period (e.g., 30 minutes).[11]
-
Activation: The inflammasome is then activated with a second signal, such as ATP or nigericin.[10]
-
-
Measurement of IL-1β Secretion: The concentration of secreted IL-1β in the cell culture supernatant is quantified using an enzyme-linked immunosorbent assay (ELISA).[8]
-
Selectivity Assays: To determine if the inhibition is specific to NLRP3, similar assays are performed using activators of other inflammasomes, such as AIM2 (activated by poly(dA:dT)) and NLRC4 (activated by Salmonella typhimurium).[5]
-
ASC Oligomerization Assay: ASC oligomerization, a key step in inflammasome assembly, can be visualized by immunofluorescence microscopy or by Western blotting of cross-linked cell lysates.[5]
In Vivo Efficacy Model
-
LPS-Induced Systemic Inflammation: Mice are challenged with LPS to induce a systemic inflammatory response that is dependent on the NLRP3 inflammasome. The test compound is administered prior to the LPS challenge.[2]
-
Cytokine Measurement: Blood samples are collected, and the levels of IL-1β and other cytokines like TNF-α are measured to assess the in vivo efficacy and selectivity of the inhibitor.[2]
Conclusion
The systematic structure-activity relationship studies of sulfonamide-based NLRP3 inhibitors have led to the development of potent and selective compounds like YQ128.[2] The key takeaways from this research underscore the importance of specific structural motifs, such as the propargyl group and appropriate substitutions on the aromatic rings, for achieving high inhibitory activity. The detailed experimental protocols provide a robust framework for the evaluation of novel NLRP3 inflammasome inhibitors. Further optimization of this chemical scaffold holds promise for the development of new therapeutics for a wide range of inflammatory diseases.
References
- 1. The NLRP3 Inflammasome: An Overview of Mechanisms of Activation and Regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of Second-Generation NLRP3 Inflammasome Inhibitors: Design, Synthesis, and Biological Characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | The NLRP3 Inflammasome Pathway: A Review of Mechanisms and Inhibitors for the Treatment of Inflammatory Diseases [frontiersin.org]
- 4. The NLRP3 inflammasome: activation and regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Promise of the NLRP3 Inflammasome Inhibitors in In Vivo Disease Models - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Development of sulfonamide-based NLRP3 inhibitors: Further modifications and optimization through structure-activity relationship studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Protocol for in vivo and in vitro activation of NLRP3 inflammasome in mice using monosodium urate - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Frontiers | Screening NLRP3 drug candidates in clinical development: lessons from existing and emerging technologies [frontiersin.org]
- 11. medchemexpress.com [medchemexpress.com]
Species-Specific Effects of NLRP3 Inhibitors: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The NLRP3 inflammasome is a critical component of the innate immune system, and its dysregulation is implicated in a wide range of inflammatory diseases. Consequently, the development of small molecule inhibitors targeting NLRP3 is a major focus of therapeutic research. However, significant species-specific differences in the pharmacology of these inhibitors pose a considerable challenge for preclinical to clinical translation. This technical guide provides an in-depth overview of the species-specific effects of NLRP3 inhibitors, utilizing data from well-characterized compounds to illustrate these differences. It includes a summary of quantitative data, detailed experimental protocols, and visualizations of key pathways and workflows to aid researchers in navigating this complex area of drug development.
Introduction to NLRP3 and Species-Specific Considerations
The NOD-like receptor family pyrin domain-containing 3 (NLRP3) inflammasome is a multi-protein complex that, upon activation by a variety of stimuli, triggers the maturation and release of pro-inflammatory cytokines IL-1β and IL-18, and induces a form of inflammatory cell death known as pyroptosis.[1][2] While the overall NLRP3 signaling pathway is conserved between humans and mice, there are notable differences in the activation triggers and the amino acid sequences of the NLRP3 protein itself. These differences can lead to significant variations in the potency and efficacy of NLRP3 inhibitors between species. For instance, human monocytes can activate the NLRP3 inflammasome in response to lipopolysaccharide (LPS) alone, a phenomenon not typically observed in mouse macrophages which require a second signal.[3] Furthermore, some components of the NLRP3 inflammasome pathway, such as NLRP11, are expressed in humans but not in mice, highlighting the specific complexity of inflammasome regulation in humans.[4][5]
Quantitative Analysis of Species-Specific NLRP3 Inhibition
The inhibitory activity of NLRP3 modulators can vary significantly between human and murine models. The following tables summarize the half-maximal inhibitory concentration (IC50) values for several well-characterized NLRP3 inhibitors, demonstrating their species-specific effects.
Table 1: Inhibitory Activity of MCC950 on NLRP3 Inflammasome Activation
| Species | Cell Type | Activator(s) | Measured Endpoint | IC50 (nM) |
| Human | THP-1 cells | LPS + Nigericin | ASC Speck Formation | 3 |
| Human | THP-1 cells | LPS + Nigericin | IL-1β Release | 124 |
| Human | Primary Monocytes | LPS + Nigericin | IL-1β Release | 530 |
| Mouse | Neonatal Microglia | LPS + ATP | IL-1β Release | 60 |
Table 2: Inhibitory Activity of CY-09 on NLRP3 Inflammasome Activation
| Species | Cell Type | Activator(s) | Measured Endpoint | IC50 (µM) |
| Mouse | Bone Marrow-Derived Macrophages (BMDMs) | LPS + various | IL-1β Release | 6 |
Table 3: Inhibitory Activity of BAL-0028 on NLRP3 Inflammasome Activation
| Species | Cell Type | Activator(s) | Measured Endpoint | IC50 (nM) |
| Human | THP-1 cells | LPS + Nigericin | IL-1β Release | 57.5 |
| Primate | Cells | Not specified | Not specified | Effective |
| Mouse | Cells | Not specified | Not specified | No inhibitory activity |
| Rat | Cells | Not specified | Not specified | No inhibitory activity |
| Dog | Cells | Not specified | Not specified | No inhibitory activity |
| Rabbit | Cells | Not specified | Not specified | No inhibitory activity |
Note: The data presented is for well-characterized NLRP3 inhibitors and is intended to be illustrative of the species-specific differences observed. "NLRP3-IN-2" is used as a placeholder in this guide, as specific public data for a compound with this exact name is not available.
Experimental Protocols for Assessing Species-Specific NLRP3 Inhibition
Accurate assessment of the species-specific activity of NLRP3 inhibitors requires robust and well-defined experimental protocols. Below are detailed methodologies for key in vitro assays.
Cell Culture and Differentiation
-
Human THP-1 Monocytes: Culture THP-1 cells in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin. To differentiate into macrophage-like cells, treat with 100 ng/mL phorbol 12-myristate 13-acetate (PMA) for 3 hours.
-
Human Peripheral Blood Mononuclear Cells (PBMCs): Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation. Culture in RPMI-1640 supplemented with 10% FBS and antibiotics.
-
Mouse Bone Marrow-Derived Macrophages (BMDMs): Harvest bone marrow from the femurs and tibias of mice. Differentiate into macrophages by culturing in DMEM supplemented with 10% FBS, 20% L929 cell-conditioned medium (as a source of M-CSF), and antibiotics for 7 days.
-
Mouse J774A.1 Macrophages: Culture the J774A.1 cell line in DMEM supplemented with 10% FBS and antibiotics.
NLRP3 Inflammasome Activation and Inhibition Assay
-
Priming (Signal 1):
-
Seed differentiated THP-1 cells, primary human monocytes, or mouse BMDMs in 96-well plates.
-
Prime the cells with Lipopolysaccharide (LPS) (e.g., 1 µg/mL for 3-4 hours or overnight for THP-1 cells) to induce the expression of pro-IL-1β and NLRP3.[5]
-
-
Inhibitor Treatment:
-
Pre-incubate the primed cells with various concentrations of the NLRP3 inhibitor (e.g., this compound) for 30-60 minutes.
-
-
Activation (Signal 2):
-
Stimulate the cells with a second signal to activate the NLRP3 inflammasome. Common activators include:
-
Nigericin: (e.g., 10 µM for 1 hour) - a potassium ionophore.
-
ATP: (e.g., 5 mM for 45-60 minutes) - activates the P2X7 receptor.
-
Monosodium Urate (MSU) crystals: (e.g., 150 µg/mL for 6 hours) - a danger-associated molecular pattern (DAMP).
-
-
-
Endpoint Measurement:
-
Collect the cell culture supernatants to measure the levels of secreted IL-1β using an Enzyme-Linked Immunosorbent Assay (ELISA) kit specific for human or mouse IL-1β.
-
For ASC speck visualization, cells can be fixed, permeabilized, and stained with an anti-ASC antibody followed by fluorescence microscopy.
-
Specificity Assays
To ensure the inhibitor is specific for the NLRP3 inflammasome, its effect on other inflammasomes should be assessed.
-
AIM2 Inflammasome Activation: Prime cells with LPS and then transfect with poly(dA:dT) to activate the AIM2 inflammasome.
-
NLRC4 Inflammasome Activation: Prime cells with LPS and then infect with Salmonella typhimurium or transfect with flagellin to activate the NLRC4 inflammasome.
Measure IL-1β release as described above. A selective NLRP3 inhibitor should not significantly inhibit IL-1β release induced by AIM2 or NLRC4 activators.
Visualizing Key Pathways and Workflows
Canonical NLRP3 Inflammasome Signaling Pathway
Caption: Canonical NLRP3 inflammasome signaling pathway.
Experimental Workflow for Assessing NLRP3 Inhibitor Activity
Caption: Workflow for determining NLRP3 inhibitor potency.
Logical Relationship of Species-Specific Effects
Caption: Basis of species-specific NLRP3 inhibitor effects.
Conclusion
The development of potent and selective NLRP3 inhibitors holds great promise for the treatment of a multitude of inflammatory diseases. However, the species-specific differences in inhibitor activity represent a significant hurdle in the translation of preclinical findings to clinical success. A thorough understanding of these differences, supported by robust in vitro characterization in both human and relevant animal models, is essential. This guide provides a framework for researchers to approach the study of NLRP3 inhibitors, with a focus on elucidating and navigating their species-specific effects to facilitate the development of effective therapeutics.
References
- 1. The mechanism of NLRP3 inflammasome activation and its pharmacological inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. NLRP3 Inflammasomes: Dual Function in Infectious Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. NLRP3 licenses NLRP11 for inflammasome activation in human macrophages - PMC [pmc.ncbi.nlm.nih.gov]
Role of NLRP3 inflammasome in innate immunity
An In-depth Technical Guide to the Role of the NLRP3 Inflammasome in Innate Immunity
For Researchers, Scientists, and Drug Development Professionals
Introduction
The innate immune system serves as the body's first line of defense against invading pathogens and endogenous danger signals. Central to this rapid response is the inflammasome, a multi-protein complex that triggers inflammation.[1] Among the various inflammasomes identified, the NOD-like receptor family pyrin domain-containing 3 (NLRP3) inflammasome is one of the most extensively studied due to its role in both infectious and sterile inflammation.[2][3] Dysregulation of the NLRP3 inflammasome is implicated in a wide range of inflammatory disorders, including cryopyrin-associated periodic syndromes (CAPS), Alzheimer's disease, atherosclerosis, and type II diabetes, making it a prime target for therapeutic intervention.[4][5]
This technical guide provides a comprehensive overview of the NLRP3 inflammasome, detailing its structure, activation pathways, downstream effects, and its pivotal role in innate immunity. It includes detailed experimental protocols for studying its function and summarizes key quantitative data for researchers in the field.
Structure of the NLRP3 Inflammasome
The NLRP3 inflammasome is a cytosolic protein complex assembled in response to specific stimuli.[1] Its formation involves three key components that interact through homotypic domain interactions.[6][7]
-
Sensor: NLRP3 is the sensor molecule that detects intracellular disturbances. It is a tripartite protein consisting of an N-terminal pyrin domain (PYD), a central nucleotide-binding and oligomerization domain (NACHT or NOD), and a C-terminal leucine-rich repeat (LRR) domain.[6][8][9]
-
Adaptor: The Apoptosis-associated Speck-like protein containing a CARD (ASC) acts as an adaptor, bridging the sensor to the effector. ASC contains an N-terminal PYD and a C-terminal caspase activation and recruitment domain (CARD).[6][10]
-
Effector: Pro-caspase-1 is the inactive zymogen of the effector enzyme caspase-1. It contains an N-terminal CARD, which allows its recruitment to the complex.[6]
Upon activation, NLRP3 oligomerizes and recruits ASC via PYD-PYD interactions. ASC then recruits pro-caspase-1 through CARD-CARD interactions, bringing multiple pro-caspase-1 molecules into close proximity, which facilitates their auto-cleavage and activation.[10][11] In many cases, the NIMA-related kinase 7 (NEK7) is also required for NLRP3 activation through direct binding.[6][12]
Table 1: Key Components of the NLRP3 Inflammasome
| Component | Protein Domains | Function |
| NLRP3 | PYD, NACHT, LRR | Senses danger signals and initiates inflammasome assembly.[6][8] |
| ASC | PYD, CARD | Adaptor protein that links NLRP3 to pro-caspase-1.[6][9] |
| Pro-Caspase-1 | CARD, p20, p10 | Inactive zymogen of caspase-1; the effector protease.[6] |
| NEK7 | Serine/Threonine Kinase | Required for NLRP3 conformational change and activation.[6][12] |
Signaling Pathways of NLRP3 Inflammasome Activation
NLRP3 activation is a tightly regulated process that typically requires two distinct signals, a model known as the "two-signal hypothesis".[13][14] This ensures that the potent inflammatory response is initiated only when necessary. In addition to this canonical pathway, non-canonical and alternative pathways have also been described.
Canonical Pathway
The canonical activation pathway involves a priming step (Signal 1) followed by an activation step (Signal 2).[15][16]
-
Signal 1 (Priming): This initial signal is typically provided by pathogen-associated molecular patterns (PAMPs), such as lipopolysaccharide (LPS), or damage-associated molecular patterns (DAMPs) that engage pattern-recognition receptors (PRRs) like Toll-like receptors (TLRs).[8][17] This engagement activates the nuclear factor-κB (NF-κB) signaling pathway, leading to the transcriptional upregulation of NLRP3 and pro-inflammatory cytokines, notably pro-IL-1β and pro-IL-18.[2][18]
-
Signal 2 (Activation): A second, distinct stimulus triggers the assembly and activation of the inflammasome complex. NLRP3 can be activated by a vast array of stimuli, suggesting it senses a common downstream cellular stress event rather than directly binding each agonist.[2][19] Key triggers for Signal 2 include:
-
Ionic Flux: Potassium (K+) efflux is considered a common trigger for NLRP3 activation.[4]
-
Mitochondrial Dysfunction: The production of mitochondrial reactive oxygen species (ROS) and the release of mitochondrial DNA can activate NLRP3.[17][20]
-
Lysosomal Damage: Particulate matter like monosodium urate (MSU) crystals, silica, and asbestos can cause lysosomal rupture, releasing cathepsins into the cytosol and activating the inflammasome.[3][13][18]
-
Extracellular ATP: ATP released from damaged cells binds to the P2X7 receptor, inducing pore formation and K+ efflux.[13]
-
References
- 1. Inflammasome - Wikipedia [en.wikipedia.org]
- 2. Frontiers | The NLRP3 Inflammasome Pathway: A Review of Mechanisms and Inhibitors for the Treatment of Inflammatory Diseases [frontiersin.org]
- 3. Sterile inflammatory responses mediated by the NLRP3 inflammasome - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The NLRP3 Inflammasome: An Overview of Mechanisms of Activation and Regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Pharmacological Inhibitors of the NLRP3 Inflammasome [frontiersin.org]
- 6. Structural Mechanisms of NLRP3 Inflammasome Assembly and Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The NLRP3 inflammasome in health and disease: the good, the bad and the ugly - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The NLRP3 inflammasome: molecular activation and regulation to therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. Molecular mechanisms regulating NLRP3 inflammasome activation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Frontiers | Activation and Regulation of NLRP3 by Sterile and Infectious Insults [frontiersin.org]
- 15. researchgate.net [researchgate.net]
- 16. Inflammasome Signaling | Cell Signaling Technology [cellsignal.com]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. Detection of pyroptosis by measuring released lactate dehydrogenase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
An In-depth Technical Guide on the Downstream Signaling Pathways of the NLRP3/AIM2 Inhibitor, NLRP3-IN-2
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the downstream signaling pathways affected by NLRP3-IN-2, a potent dual inhibitor of the NLRP3 and AIM2 inflammasomes. This compound, also identified as compound J114, demonstrates significant species-specific inhibitory effects on inflammasome-dependent pyroptosis and cytokine release. This document details the mechanism of action of this compound, summarizes key quantitative data from in vitro studies, outlines relevant experimental protocols, and provides visual representations of the signaling cascades involved. The information presented herein is intended to support further research and drug development efforts targeting inflammasome-mediated inflammatory diseases.
Introduction to NLRP3 and AIM2 Inflammasomes
The innate immune system relies on a variety of pattern recognition receptors (PRRs) to detect pathogen-associated molecular patterns (PAMPs) and damage-associated molecular patterns (DAMPs). Among these, the NOD-like receptor pyrin domain-containing 3 (NLRP3) and absent in melanoma 2 (AIM2) are critical cytosolic sensors that, upon activation, assemble multiprotein complexes known as inflammasomes.
The canonical activation of the NLRP3 and AIM2 inflammasomes leads to the recruitment of the adaptor protein ASC (apoptosis-associated speck-like protein containing a CARD), which in turn recruits and activates pro-caspase-1. Activated caspase-1 is a cysteine protease responsible for the cleavage of pro-inflammatory cytokines pro-interleukin-1β (pro-IL-1β) and pro-interleukin-18 (pro-IL-18) into their mature, secreted forms. Furthermore, caspase-1 cleaves gasdermin D (GSDMD), leading to the formation of pores in the cell membrane and a lytic, pro-inflammatory form of cell death known as pyroptosis. Dysregulation of NLRP3 and AIM2 inflammasome activity is implicated in a wide range of inflammatory and autoimmune diseases.
This compound: A Dual Inhibitor of NLRP3 and AIM2 Inflammasomes
This compound (also known as NLRP3/AIM2-IN-2 or J114) is a novel small molecule inhibitor that has been identified to potently block the activation of both NLRP3 and AIM2 inflammasomes[1][2].
Mechanism of Action
This compound exerts its inhibitory effect by directly interfering with the assembly of the inflammasome complex. Mechanistic studies have revealed that the compound disrupts the crucial interaction between the sensor proteins (NLRP3 or AIM2) and the adaptor protein ASC. By preventing this association, this compound effectively inhibits the downstream oligomerization of ASC, a critical step for the recruitment and activation of pro-caspase-1[2]. Consequently, the downstream signaling events, including cytokine processing and pyroptosis, are suppressed. It is important to note that this compound does not inhibit the NLRC4 inflammasome, indicating a degree of specificity in its action[2].
Downstream Signaling Pathways Modulated by this compound
The primary downstream effect of this compound is the suppression of the canonical inflammasome signaling cascade. This is achieved by targeting an early and essential step in inflammasome formation.
Inhibition of Caspase-1 Activation
By preventing the formation of a functional inflammasome complex, this compound blocks the proximity-induced auto-activation of pro-caspase-1. This leads to a significant reduction in the levels of active caspase-1 within the cell[2].
Reduction of Pro-inflammatory Cytokine Secretion
A direct consequence of inhibited caspase-1 activity is the reduced processing and secretion of IL-1β and IL-18. Studies have demonstrated that this compound potently decreases the release of mature IL-1β from human macrophages in a dose-dependent manner[2].
Attenuation of Pyroptotic Cell Death
The cleavage of GSDMD by active caspase-1 is the executioner step of pyroptosis. By inhibiting caspase-1 activation, this compound effectively prevents the cleavage of GSDMD and the subsequent formation of membrane pores, thereby protecting cells from pyroptotic death[1][2].
Quantitative Data
This compound has been shown to be a potent inhibitor, particularly in human cells, with marked species-specific differences in its efficacy[2].
| Cell Line/Model | Assay | IC50 (µM) | Reference |
| Human THP-1 macrophages | Pyroptosis Inhibition | 0.077 ± 0.008 | [2] |
| Human THP-1 macrophages | IL-1β Secretion | 0.098 | [2] |
| Mouse J774A.1 macrophages | IL-1β Secretion | 14.62 | [2] |
| Mouse Bone Marrow-Derived Macrophages (BMDMs) | IL-1β Secretion | 48.98 | [2] |
Table 1: In vitro potency of this compound (J114) in different cell types.
Signaling Pathway and Experimental Workflow Diagrams
Canonical NLRP3/AIM2 Inflammasome Signaling Pathway
Caption: Canonical NLRP3 and AIM2 inflammasome activation pathway.
Mechanism of Action of this compound
Caption: Mechanism of action of this compound.
Experimental Workflow for Assessing this compound Efficacy
Caption: General experimental workflow for evaluating this compound.
Experimental Protocols
The following are generalized protocols based on standard methodologies for studying inflammasome activation and inhibition. Specific concentrations and incubation times may need to be optimized for different cell types and experimental conditions.
Cell Culture and Differentiation
-
Human THP-1 Monocytes: Culture in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 1% penicillin-streptomycin, and 0.05 mM 2-mercaptoethanol. To differentiate into macrophage-like cells, treat with 100 ng/mL phorbol 12-myristate 13-acetate (PMA) for 24-48 hours.
-
Mouse Bone Marrow-Derived Macrophages (BMDMs): Isolate bone marrow from the femurs and tibias of mice. Culture the cells in DMEM supplemented with 10% FBS, 1% penicillin-streptomycin, and 20% L929 cell-conditioned medium (as a source of M-CSF) for 6-7 days to differentiate into macrophages.
In Vitro Inflammasome Activation and Inhibition Assay
-
Cell Seeding: Seed differentiated THP-1 cells or BMDMs in appropriate culture plates (e.g., 96-well for ELISAs, 6-well for Western blotting).
-
Priming: Prime the cells with lipopolysaccharide (LPS) (e.g., 1 µg/mL for 4 hours) to upregulate the expression of NLRP3 and pro-IL-1β.
-
Inhibitor Treatment: Pre-incubate the primed cells with varying concentrations of this compound for 1-2 hours.
-
Activation:
-
NLRP3 Activation: Stimulate the cells with an NLRP3 agonist such as Nigericin (e.g., 10 µM for 1-2 hours) or ATP (e.g., 5 mM for 30-60 minutes).
-
AIM2 Activation: Transfect the cells with poly(dA:dT) (e.g., 1 µg/mL) using a suitable transfection reagent for 4-6 hours.
-
-
Sample Collection: Collect the cell culture supernatants for cytokine and LDH analysis. Lyse the cells to prepare protein lysates for Western blotting.
Measurement of Cytokine Secretion
-
Quantify the concentration of mature IL-1β and IL-18 in the collected cell culture supernatants using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.
Assessment of Pyroptosis (LDH Assay)
-
Measure the activity of lactate dehydrogenase (LDH) released into the cell culture supernatant, an indicator of cell lysis and pyroptosis, using a commercially available LDH cytotoxicity assay kit.
Western Blot Analysis
-
Separate cell lysates by SDS-PAGE and transfer the proteins to a PVDF membrane.
-
Block the membrane and then probe with primary antibodies specific for the cleaved forms of caspase-1 (p20 subunit) and GSDMD (N-terminal fragment).
-
Use an antibody against a housekeeping protein (e.g., β-actin or GAPDH) as a loading control.
-
Incubate with appropriate HRP-conjugated secondary antibodies and visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Co-immunoprecipitation (Co-IP)
-
Lyse cells under non-denaturing conditions to preserve protein-protein interactions.
-
Incubate the cell lysates with an antibody against either NLRP3 or AIM2, or an isotype control antibody, coupled to protein A/G beads.
-
After incubation and washing steps to remove non-specific binding, elute the immunoprecipitated proteins.
-
Analyze the eluates by Western blotting using an antibody against ASC to determine if it co-precipitated with NLRP3 or AIM2. A reduction in the ASC band in the presence of this compound would confirm the disruption of the interaction.
Conclusion
This compound is a potent dual inhibitor of the NLRP3 and AIM2 inflammasomes with a clear mechanism of action involving the disruption of inflammasome assembly. Its significant, species-specific efficacy, particularly in human cells, makes it a valuable tool for research into inflammasome-driven pathologies and a promising starting point for the development of novel anti-inflammatory therapeutics. The data and protocols presented in this guide provide a solid foundation for researchers and drug development professionals to further investigate the therapeutic potential of targeting these critical innate immune signaling pathways.
References
Illuminating the Core: An In-depth Technical Guide to NLRP3 Target Engagement in Cells
A comprehensive guide for researchers, scientists, and drug development professionals on the principles and methodologies for confirming cellular target engagement of NLRP3 inhibitors. This document focuses on the well-characterized inhibitor MCC950 as a case study, due to the limited public information on "NLRP3-IN-2".
Introduction
The NOD-like receptor family pyrin domain-containing 3 (NLRP3) inflammasome is a critical component of the innate immune system. Its dysregulation is implicated in a wide range of inflammatory diseases, making it a prime therapeutic target.[1][2][3][4][5] Developing potent and selective NLRP3 inhibitors requires robust methods to confirm direct target engagement within the complex cellular environment. This guide provides an in-depth overview of the key methodologies used to assess the binding of small molecules to NLRP3 in cells, featuring detailed protocols and data presentation for the widely studied inhibitor, MCC950.
The NLRP3 Inflammasome Signaling Pathway
NLRP3 inflammasome activation is a multi-step process, broadly categorized into priming (Signal 1) and activation (Signal 2).[6][7]
-
Priming (Signal 1): This initial step is typically triggered by microbial components like lipopolysaccharide (LPS) binding to Toll-like receptors (TLRs). This leads to the activation of the NF-κB signaling pathway, resulting in the transcriptional upregulation of NLRP3 and pro-IL-1β.[6][7]
-
Activation (Signal 2): A diverse array of stimuli, including ATP, pore-forming toxins, and crystalline substances, can trigger the activation and assembly of the NLRP3 inflammasome.[5][8] This step is characterized by the oligomerization of NLRP3, recruitment of the adaptor protein ASC (Apoptosis-associated speck-like protein containing a CARD), and subsequent recruitment and auto-activation of pro-caspase-1.[8][9] Activated caspase-1 then cleaves pro-inflammatory cytokines pro-IL-1β and pro-IL-18 into their mature, secreted forms, and can also induce a form of inflammatory cell death known as pyroptosis through the cleavage of Gasdermin D.[6][9]
Below is a diagram illustrating the canonical NLRP3 inflammasome activation pathway.
Methodologies for Cellular Target Engagement
Several robust methodologies are employed to confirm the direct binding of inhibitors to NLRP3 within a cellular context.
NanoBRET™ Target Engagement Assay
The NanoBRET™ (Bioluminescence Resonance Energy Transfer) assay is a proximity-based method that measures ligand binding to a target protein in live cells.[1][10][11][12] It relies on energy transfer from a NanoLuc® luciferase-tagged NLRP3 protein (donor) to a cell-permeable fluorescent tracer that binds to NLRP3 (acceptor).[11][13] Competitive binding of an unlabeled inhibitor, such as MCC950, displaces the tracer, leading to a decrease in the BRET signal.[11]
References
- 1. Cell-Based Assays Reveal Two Reported Anti-Inflammation Molecules Fail to Engage Target Protein - BioSpace [biospace.com]
- 2. Interrogating direct NLRP3 engagement and functional inflammasome inhibition using cellular assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Navigating from cellular phenotypic screen to clinical candidate: selective targeting of the NLRP3 inflammasome - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pharmacological Inhibition of the NLRP3 Inflammasome: Structure, Molecular Activation, and Inhibitor-NLRP3 Interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | The NLRP3 Inflammasome Pathway: A Review of Mechanisms and Inhibitors for the Treatment of Inflammatory Diseases [frontiersin.org]
- 6. The mechanism of NLRP3 inflammasome activation and its pharmacological inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Inflammasome - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
- 10. academic.oup.com [academic.oup.com]
- 11. promegaconnections.com [promegaconnections.com]
- 12. A Comprehensive Toolkit for NLRP3 Inflammasome Drug Discovery [promega.sg]
- 13. Inflammasome Activation | NLRP3 Inflammasome [worldwide.promega.com]
Probing the Inflammasome: A Technical Guide to Utilizing NLRP3 Inhibitors for Biological Research
For Researchers, Scientists, and Drug Development Professionals
The NLRP3 inflammasome, a key component of the innate immune system, has emerged as a critical player in a wide array of inflammatory diseases. Its activation triggers a cascade of events leading to the release of potent pro-inflammatory cytokines, IL-1β and IL-18, and a form of programmed cell death known as pyroptosis.[1][2][3][4][5] The development of small molecule inhibitors targeting NLRP3 has provided researchers with powerful tools to dissect the intricate biology of this signaling pathway and to explore its therapeutic potential. This guide provides an in-depth overview of the use of NLRP3 inhibitors, with a focus on the principles and methodologies for studying inflammasome biology in a research setting.
The NLRP3 Inflammasome Signaling Pathway
The activation of the NLRP3 inflammasome is a tightly regulated, two-step process. The first signal, or "priming," is typically initiated by pathogen-associated molecular patterns (PAMPs), such as lipopolysaccharide (LPS), which leads to the transcriptional upregulation of NLRP3 and pro-IL-1β via the NF-κB signaling pathway.[5][6] The second signal, triggered by a diverse range of stimuli including ATP, nigericin, crystalline substances, and mitochondrial dysfunction, leads to the assembly of the NLRP3 inflammasome complex.[5][6] This complex consists of the NLRP3 sensor, the adaptor protein ASC (apoptosis-associated speck-like protein containing a CARD), and pro-caspase-1.[1][2][4] Proximity-induced autoproteolysis of pro-caspase-1 results in the formation of active caspase-1, which then cleaves pro-IL-1β and pro-IL-18 into their mature, secreted forms.[1][2][4]
Caption: Canonical NLRP3 inflammasome activation pathway.
Quantitative Analysis of NLRP3 Inhibitors
A variety of small molecule inhibitors have been developed to target the NLRP3 inflammasome. Their potency is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the inflammasome-mediated response by 50%. Below is a table summarizing the reported IC50 values for several known NLRP3 inhibitors. It is important to note that IC50 values can vary depending on the cell type and the specific assay conditions used.
| Inhibitor | Target | IC50 (nM) | Cell Type | Reference |
| MCC950 | NLRP3 | 7.5 | Bone Marrow-Derived Macrophages (BMDMs) | --INVALID-LINK-- |
| BAL-0028 | NLRP3 | 25 | Not Specified | --INVALID-LINK-- |
| NT-0796 | NLRP3 | 0.32 | Human Peripheral Blood Mononuclear Cells (PBMCs) | --INVALID-LINK-- |
| NLRP3-IN-79 | NLRP3 | 10.69 | Not Specified | --INVALID-LINK-- |
| NLRP3/AIM2-IN-2* | NLRP3/AIM2 | 239.2 | Not Specified | --INVALID-LINK--, --INVALID-LINK-- |
| IIIM-1266 | NLRP3 | 2300 | J774A.1 macrophages | --INVALID-LINK-- |
| IIIM-1270 | NLRP3 | 3500 | J774A.1 macrophages | --INVALID-LINK-- |
| NLRP3-IN-55 | NLRP3 | 340 | Not Specified | --INVALID-LINK-- |
| NBC19 | NLRP3 | 60 | Differentiated THP-1 cells | --INVALID-LINK-- |
*Note: It is not definitively clear if NLRP3/AIM2-IN-2 is identical to NLRP3-IN-2. Further validation would be required.
Experimental Protocols for Studying NLRP3 Inflammasome Biology
The following are generalized protocols for key experiments used to study NLRP3 inflammasome activation and its inhibition. These can be adapted for use with specific inhibitors like this compound.
In Vitro NLRP3 Inflammasome Activation Assay
This assay is fundamental for assessing the ability of a compound to inhibit NLRP3-dependent cytokine release.
Workflow Diagram:
Caption: A typical workflow for an in vitro NLRP3 inflammasome activation assay.
Detailed Methodology:
-
Cell Culture:
-
Culture bone marrow-derived macrophages (BMDMs) or human THP-1 monocytes in appropriate media. For THP-1 cells, differentiate into a macrophage-like state using phorbol 12-myristate 13-acetate (PMA).[4]
-
Seed the cells in 96-well plates at a suitable density.
-
-
Priming (Signal 1):
-
Prime the cells with lipopolysaccharide (LPS) (e.g., 1 µg/mL) for 3-4 hours to induce the expression of NLRP3 and pro-IL-1β.[4]
-
-
Inhibitor Treatment:
-
Pre-incubate the primed cells with various concentrations of the NLRP3 inhibitor (e.g., this compound) for a specified time (e.g., 30-60 minutes).
-
-
Activation (Signal 2):
-
Stimulate the cells with an NLRP3 activator such as ATP (e.g., 5 mM) or nigericin (e.g., 10 µM) for 30-60 minutes.[4]
-
-
Sample Collection:
-
Centrifuge the plates to pellet the cells.
-
Carefully collect the cell culture supernatants for cytokine analysis.
-
Lyse the remaining cells in a suitable buffer (e.g., RIPA buffer) for protein analysis.[2]
-
Cytokine Measurement (ELISA)
Enzyme-linked immunosorbent assay (ELISA) is a standard method for quantifying the amount of secreted cytokines like IL-1β in the cell culture supernatant.
Detailed Methodology:
-
Coating: Coat a 96-well ELISA plate with a capture antibody specific for the cytokine of interest (e.g., anti-mouse IL-1β).
-
Blocking: Block non-specific binding sites with a blocking buffer (e.g., BSA in PBS).
-
Sample Incubation: Add the collected cell culture supernatants and a standard curve of known cytokine concentrations to the wells and incubate.
-
Detection:
-
Add a biotinylated detection antibody specific for the cytokine.
-
Add streptavidin-horseradish peroxidase (HRP) conjugate.
-
Add a substrate solution (e.g., TMB) to develop a colorimetric signal.
-
-
Measurement: Stop the reaction and measure the absorbance at the appropriate wavelength using a microplate reader.
-
Quantification: Calculate the cytokine concentration in the samples by comparing their absorbance to the standard curve.
Caspase-1 Activity Assay
This assay measures the enzymatic activity of caspase-1, a direct indicator of inflammasome activation.
Detailed Methodology:
-
Sample Preparation: Use either cell lysates or cell culture supernatants.
-
Assay Principle: Utilize a specific caspase-1 substrate that, when cleaved by active caspase-1, releases a fluorescent or luminescent signal.
-
Procedure:
-
Add the caspase-1 reagent containing the substrate to the samples in a 96-well plate.
-
Incubate to allow for the enzymatic reaction to occur.
-
-
Measurement: Measure the fluorescence or luminescence using a plate reader.
-
Analysis: The signal intensity is directly proportional to the caspase-1 activity in the sample.
ASC Oligomerization Assay
This assay visualizes the formation of ASC specks, a hallmark of inflammasome assembly.
Detailed Methodology:
-
Cell Preparation: Use macrophages expressing a fluorescently tagged ASC protein (e.g., ASC-GFP).
-
Stimulation: Prime and stimulate the cells as described in the inflammasome activation assay in the presence or absence of the NLRP3 inhibitor.
-
Fixation and Staining: Fix the cells and stain the nuclei with a fluorescent dye (e.g., DAPI).
-
Imaging: Visualize the cells using fluorescence microscopy.
-
Analysis: Quantify the number of cells containing distinct ASC specks (large, bright fluorescent aggregates) in different treatment groups. A reduction in the number of ASC speck-containing cells indicates inhibition of inflammasome assembly.[7][8]
Cell Viability Assay
It is crucial to assess whether the observed inhibition of inflammasome activation is due to a specific effect on the NLRP3 pathway or a general cytotoxic effect of the compound.
Detailed Methodology:
-
Cell Treatment: Treat the cells with the same concentrations of the NLRP3 inhibitor used in the inflammasome activation assays.
-
Assay Principle: Use a colorimetric or fluorometric assay that measures a parameter of cell viability, such as metabolic activity (e.g., MTT or resazurin reduction) or membrane integrity (e.g., LDH release).[9]
-
Procedure:
-
Add the viability reagent to the treated cells and incubate.
-
-
Measurement: Measure the absorbance or fluorescence according to the assay manufacturer's instructions.
-
Analysis: Compare the viability of inhibitor-treated cells to vehicle-treated control cells. A significant decrease in viability would suggest that the compound has cytotoxic effects at the tested concentrations.
Conclusion
The study of the NLRP3 inflammasome is a rapidly advancing field, and the availability of specific inhibitors is paramount for both basic research and therapeutic development. While specific quantitative data and detailed protocols for every inhibitor may not always be readily available, the principles and methodologies outlined in this guide provide a robust framework for investigating the role of the NLRP3 inflammasome in health and disease. By employing these techniques, researchers can effectively characterize the activity of novel inhibitors and further unravel the complexities of inflammasome biology.
References
- 1. researchgate.net [researchgate.net]
- 2. cdr.lib.unc.edu [cdr.lib.unc.edu]
- 3. Pharmacological Inhibition of the NLRP3 Inflammasome: Structure, Molecular Activation, and Inhibitor-NLRP3 Interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. Cellular Models and Assays to Study NLRP3 Inflammasome Biology - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Identification of NLRP3PYD Homo-Oligomerization Inhibitors with Anti-Inflammatory Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Oligomeric states of ASC specks regulate inflammatory responses by inflammasome in the extracellular space - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Assaying NLRP3-mediated LDH and IL-1β release [protocols.io]
Methodological & Application
Application Notes and Protocols for In Vitro Evaluation of NLRP3-IN-2
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the in vitro assessment of NLRP3-IN-2, a known inhibitor of the NLRP3 inflammasome. The following protocols and data will enable researchers to effectively design and execute experiments to characterize the efficacy and mechanism of action of this compound.
Introduction to the NLRP3 Inflammasome
The NLRP3 inflammasome is a multi-protein complex that plays a crucial role in the innate immune system.[1] Its activation triggers the release of pro-inflammatory cytokines, interleukin-1β (IL-1β) and interleukin-18 (IL-18), and can lead to a form of inflammatory cell death known as pyroptosis. Dysregulation of the NLRP3 inflammasome is implicated in a wide range of inflammatory and autoimmune diseases. As such, inhibitors of the NLRP3 inflammasome, like this compound, are valuable research tools and potential therapeutic agents.
The activation of the NLRP3 inflammasome is a two-step process. The first step, known as priming, is typically initiated by microbial components like lipopolysaccharide (LPS), which leads to the upregulation of NLRP3 and pro-IL-1β expression through the NF-κB signaling pathway. The second step, or activation, is triggered by a variety of stimuli, including ATP, nigericin, or crystalline substances, which leads to the assembly of the inflammasome complex, caspase-1 activation, and subsequent cytokine release.
This compound: A Profile
This compound is recognized as an inhibitor of NLRP3 inflammasome formation. It has been investigated for its potential to limit infarct size in myocardial ischemia/reperfusion models by inhibiting inflammasome activity. While in vivo studies have demonstrated a significant reduction in caspase-1 activity, detailed in vitro quantitative data remains to be fully characterized in publicly available literature. For comparative purposes, this document provides data on other well-established NLRP3 inhibitors.
Quantitative Data Summary for NLRP3 Inhibitors
The following table summarizes the inhibitory concentrations (IC50) of various NLRP3 inhibitors as reported in the literature. This data is crucial for comparative analysis and for establishing effective concentration ranges for in vitro experiments.
| Compound | Assay | Cell Type | IC50 |
| This compound | IL-1β Release | Not Reported | Data not available |
| MCC950 | IL-1β Release | BMDM | 7.5 nM |
| Oridonin | IL-1β Release | BMDM | 0.5 µM |
| CY-09 | IL-1β Release | BMDM | 5 µM |
| C77 | IL-1β Release | Microglia | 4.1 µM |
| NLRP3-IN-NBC6 | IL-1β Release | THP-1 | 574 nM |
BMDM: Bone Marrow-Derived Macrophages
Signaling Pathway of NLRP3 Inflammasome Activation and Inhibition
The following diagram illustrates the canonical two-signal pathway for NLRP3 inflammasome activation and the points of inhibition.
Experimental Workflow for In Vitro Testing of this compound
The following diagram outlines a typical workflow for evaluating the inhibitory effect of this compound on NLRP3 inflammasome activation in vitro.
Detailed Experimental Protocols
Materials and Reagents
-
Cell Lines:
-
Human THP-1 monocytes
-
Bone Marrow-Derived Macrophages (BMDMs) from mice
-
-
Culture Media:
-
RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin for THP-1 cells.
-
DMEM supplemented with 10% FBS, 1% Penicillin-Streptomycin, and M-CSF for BMDM differentiation and culture.
-
-
Reagents:
-
Lipopolysaccharide (LPS) from E. coli
-
Adenosine triphosphate (ATP)
-
Nigericin
-
This compound (and other inhibitors for comparison)
-
Phorbol 12-myristate 13-acetate (PMA) for THP-1 differentiation
-
Phosphate Buffered Saline (PBS)
-
Reagents for endpoint assays (ELISA kits, Caspase-1 activity assay kits, LDH cytotoxicity assay kits, Western blot reagents)
-
Protocol 1: NLRP3 Inflammasome Activation and Inhibition in THP-1 Cells
-
Cell Culture and Differentiation:
-
Culture THP-1 monocytes in RPMI-1640 medium.
-
To differentiate into macrophage-like cells, seed THP-1 cells in a 96-well plate at a density of 1 x 10^5 cells/well and treat with 100 ng/mL PMA for 24-48 hours.
-
After differentiation, replace the medium with fresh, PMA-free medium and rest the cells for 24 hours.
-
-
Priming:
-
Prime the differentiated THP-1 cells with 1 µg/mL LPS for 3-4 hours.
-
-
Inhibitor Treatment:
-
Prepare a dilution series of this compound in culture medium.
-
After the priming step, gently remove the LPS-containing medium and add the medium containing different concentrations of this compound.
-
Incubate for 1 hour.
-
-
Activation:
-
Add ATP to a final concentration of 5 mM or Nigericin to a final concentration of 10 µM.
-
Incubate for 1-2 hours.
-
-
Sample Collection:
-
Centrifuge the plate at 300 x g for 5 minutes.
-
Carefully collect the supernatant for cytokine and LDH analysis.
-
Lyse the remaining cells for Western blot analysis.
-
Protocol 2: NLRP3 Inflammasome Activation and Inhibition in Mouse BMDMs
-
BMDM Isolation and Differentiation:
-
Isolate bone marrow from the femurs and tibias of mice.
-
Culture the cells in DMEM containing 20 ng/mL M-CSF for 6-7 days to differentiate them into macrophages.
-
-
Priming:
-
Seed the BMDMs in a 96-well plate at a density of 2.5 x 10^5 cells/well.
-
Prime the cells with 500 ng/mL LPS for 4 hours.
-
-
Inhibitor Treatment:
-
Following priming, add this compound at various concentrations to the wells and incubate for 1 hour.
-
-
Activation:
-
Stimulate the cells with 5 mM ATP for 30-60 minutes or 10 µM Nigericin for 1-2 hours.
-
-
Sample Collection:
-
Collect supernatant and cell lysates as described for THP-1 cells.
-
Endpoint Assays
-
IL-1β/IL-18 Measurement (ELISA):
-
Quantify the concentration of mature IL-1β and IL-18 in the collected supernatants using commercially available ELISA kits, following the manufacturer's instructions.
-
-
Caspase-1 Activity Assay:
-
Measure the activity of caspase-1 in the cell culture supernatant or lysates using a fluorometric or colorimetric assay kit that detects the cleavage of a specific caspase-1 substrate.
-
-
Pyroptosis Assessment (LDH Assay):
-
Determine the level of lactate dehydrogenase (LDH) released into the supernatant as a measure of pyroptotic cell death using a cytotoxicity assay kit.
-
-
Western Blot Analysis:
-
Analyze cell lysates and precipitated supernatants for the presence of pro- and cleaved forms of caspase-1 and IL-1β to visualize the processing of these proteins.
-
Conclusion
The protocols outlined in these application notes provide a robust framework for the in vitro characterization of this compound. By employing these methods, researchers can obtain valuable data on the compound's potency and mechanism of action, contributing to the broader understanding of NLRP3 inflammasome inhibition and its therapeutic potential.
References
Application Notes and Protocols for Utilizing NLRP3-IN-2 in Primary Macrophage Cultures
For Researchers, Scientists, and Drug Development Professionals
Introduction
The NLRP3 inflammasome is a critical component of the innate immune system, playing a pivotal role in the response to cellular danger signals and pathogens.[1][2] Dysregulation of the NLRP3 inflammasome is implicated in a wide range of inflammatory diseases, making it a key target for therapeutic intervention.[3][4] NLRP3-IN-2 is a compound that has been identified as an inhibitor of the NLRP3 inflammasome.[5] These application notes provide detailed protocols for the use of this compound in primary macrophage cultures to study its effects on NLRP3 inflammasome activation.
Mechanism of Action
This compound is described as an intermediate in the synthesis of glyburide and has been shown to inhibit the formation of the NLRP3 inflammasome.[5] The precise molecular mechanism by which this compound inhibits the NLRP3 inflammasome in primary macrophages has not been extensively detailed in publicly available literature. However, its inhibitory action leads to a reduction in the downstream consequences of NLRP3 activation, such as the maturation and secretion of pro-inflammatory cytokines like IL-1β and IL-18.[3][5]
Data Presentation
Currently, there is limited publicly available quantitative data on the specific dose-response of this compound in primary macrophage cultures. The following table summarizes the available in vivo data, which can serve as a starting point for determining effective concentrations in vitro. Researchers should perform dose-response experiments to determine the optimal concentration for their specific primary macrophage type and experimental conditions.
| Parameter | Value | Species | Model | Citation |
| In vivo Dosage | 100 mg/kg | Mouse | Acute Myocardial Infarction | [5] |
Experimental Protocols
Preparation and Culture of Primary Macrophages
This protocol describes the isolation and culture of bone marrow-derived macrophages (BMDMs), a common source of primary macrophages for in vitro studies.[6]
Materials:
-
Complete RPMI-1640 medium (supplemented with 10% FBS, 1% penicillin-streptomycin)
-
Macrophage Colony-Stimulating Factor (M-CSF)
-
Ficoll-Paque PLUS
-
Red blood cell lysis buffer
-
Sterile dissection tools
-
70 µm cell strainer
-
Petri dishes (non-treated)
-
Cell scrapers
Procedure:
-
Euthanize mice according to approved institutional protocols.
-
Sterilize the hind legs with 70% ethanol.
-
Dissect the femur and tibia, removing all muscle and connective tissue.
-
Cut the ends of the bones and flush the bone marrow with complete RPMI-1640 medium using a syringe and needle.
-
Pass the bone marrow suspension through a 70 µm cell strainer to obtain a single-cell suspension.
-
Lyse red blood cells using a lysis buffer, following the manufacturer's instructions.
-
Wash the cells with PBS and centrifuge.
-
Resuspend the cell pellet in complete RPMI-1640 medium supplemented with 20 ng/mL M-CSF.
-
Plate the cells in non-treated petri dishes and incubate at 37°C in a 5% CO2 incubator.
-
On day 3, add fresh complete RPMI-1640 medium with M-CSF.
-
On day 7, the differentiated macrophages will be adherent. Harvest the cells by gentle scraping.
-
Seed the BMDMs in appropriate culture plates for subsequent experiments.
NLRP3 Inflammasome Activation and Inhibition with this compound
This protocol outlines the two-step activation of the NLRP3 inflammasome in primary macrophages and its inhibition by this compound.
Materials:
-
Primary macrophages (e.g., BMDMs)
-
Lipopolysaccharide (LPS)
-
ATP or Nigericin
-
This compound (dissolved in DMSO)
-
Opti-MEM I Reduced Serum Medium
-
Phosphate-Buffered Saline (PBS)
-
ELISA kit for IL-1β
-
LDH cytotoxicity assay kit
Procedure:
-
Priming (Signal 1):
-
Seed primary macrophages at a density of 1 x 10^6 cells/mL in a 24-well plate and allow them to adhere overnight.
-
Replace the medium with fresh complete medium.
-
Prime the cells with LPS (1 µg/mL) for 4 hours at 37°C.[7]
-
-
Inhibitor Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Dilute this compound to the desired concentrations in Opti-MEM. Note: A dose-response experiment (e.g., 0.1, 1, 10, 25, 50 µM) is recommended to determine the optimal concentration.
-
After the 4-hour LPS priming, wash the cells with PBS.
-
Add the different concentrations of this compound to the cells and incubate for 1 hour at 37°C. Include a vehicle control (DMSO).
-
-
Activation (Signal 2):
-
Sample Collection and Analysis:
-
After the activation step, centrifuge the plates to pellet any detached cells.
-
Carefully collect the cell culture supernatants for analysis.
-
Measure the concentration of secreted IL-1β in the supernatants using an ELISA kit according to the manufacturer's instructions.
-
Assess cell viability and cytotoxicity by measuring LDH release in the supernatants using a cytotoxicity assay kit.
-
Mandatory Visualizations
NLRP3 Inflammasome Signaling Pathway
Caption: Canonical NLRP3 inflammasome activation pathway and point of inhibition by this compound.
Experimental Workflow for this compound Evaluation
Caption: Step-by-step workflow for assessing the inhibitory effect of this compound on NLRP3 inflammasome activation.
References
- 1. Frontiers | Cell type-specific roles of NLRP3, inflammasome-dependent and -independent, in host defense, sterile necroinflammation, tissue repair, and fibrosis [frontiersin.org]
- 2. Inflammasome - Wikipedia [en.wikipedia.org]
- 3. Frontiers | The mechanism of NLRP3 inflammasome activation and its pharmacological inhibitors [frontiersin.org]
- 4. The NLRP3 inflammasome: molecular activation and regulation to therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Protocol for in vivo and in vitro activation of NLRP3 inflammasome in mice using monosodium urate - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cellular Models and Assays to Study NLRP3 Inflammasome Biology [mdpi.com]
- 8. Frontiers | Priming Is Dispensable for NLRP3 Inflammasome Activation in Human Monocytes In Vitro [frontiersin.org]
Application Notes and Protocols for NLRP3-IN-2 in Animal Models of Inflammation
For Researchers, Scientists, and Drug Development Professionals
Introduction
NLRP3-IN-2, also known as NLRP3 Inflammasome Inhibitor I (CAS 16673-34-0), is a potent and selective inhibitor of the NLRP3 inflammasome. It is an intermediate in the synthesis of the anti-diabetic drug glyburide but lacks the cyclohexylurea moiety responsible for insulin release, thus avoiding effects on glucose metabolism.[1][2] This makes it a valuable research tool for specifically investigating the role of the NLRP3 inflammasome in various inflammatory disease models.
The NLRP3 inflammasome is a multi-protein complex that plays a critical role in the innate immune response by activating caspase-1 and inducing the maturation and secretion of pro-inflammatory cytokines IL-1β and IL-18.[3][4] Dysregulation of the NLRP3 inflammasome is implicated in a wide range of inflammatory conditions. This compound inhibits the formation of the NLRP3 inflammasome complex, thereby blocking downstream inflammatory signaling.
These application notes provide detailed protocols for the use of this compound in three distinct murine models of inflammation: acute myocardial infarction, zymosan-induced peritonitis, and dextran sulfate sodium (DSS)-induced colitis.
Mechanism of Action
This compound acts as a direct inhibitor of the NLRP3 inflammasome. Its primary mechanism involves interfering with the assembly of the inflammasome complex, which includes the sensor protein NLRP3, the adaptor protein ASC, and pro-caspase-1. By preventing the formation of this complex, this compound blocks the auto-catalytic activation of caspase-1. Consequently, the cleavage of pro-inflammatory cytokines IL-1β and pro-IL-18 into their mature, active forms is inhibited, leading to a reduction in the inflammatory response.
Quantitative Data Summary
The following tables summarize the quantitative data from studies using this compound in various animal models of inflammation.
Table 1: Efficacy of this compound in a Mouse Model of Acute Myocardial Infarction [2]
| Parameter | Vehicle Control | This compound (100 mg/kg) | % Reduction |
| Caspase-1 Activity (heart tissue) | Baseline | >90% reduction | >90% |
| Infarct Size (TTC staining) | Baseline | >40% reduction | >40% |
| Troponin I Levels | Baseline | >70% reduction | >70% |
Table 2: Efficacy of this compound in a Mouse Model of Zymosan-Induced Peritonitis [2]
| Parameter | Vehicle Control | This compound (5 mg/kg) | This compound (20 mg/kg) | This compound (100 mg/kg) |
| Leukocyte Infiltration (peritoneal cavity) | High | Dose-dependent reduction | Dose-dependent reduction | Dose-dependent reduction |
Table 3: Comparative Efficacy in a Mouse Model of DSS-Induced Colitis [1]
| Inhibitor (30 mg/kg/day) | Effect on IL-1β Secretion (in vitro) |
| This compound | Moderate Inhibition |
| JC124 | Moderate Inhibition |
| MNS | High Inhibition |
Note: In the DSS-induced colitis model, this compound was used as a comparator, and the primary focus was on the efficacy of MNS.[1]
Experimental Protocols
Acute Myocardial Infarction (AMI) Model in Mice
This protocol is adapted from Marchetti et al. (2014).[2]
Objective: To evaluate the cardioprotective effects of this compound in a model of ischemia-reperfusion injury.
Materials:
-
Male C57BL/6 mice (8-10 weeks old)
-
This compound (CAS 16673-34-0)
-
Vehicle (e.g., DMSO)
-
Anesthetics (e.g., isoflurane)
-
Surgical instruments for thoracotomy
-
Suture materials
-
Triphenyltetrazolium chloride (TTC) for infarct size measurement
-
Assay kits for caspase-1 activity and troponin I levels
Procedure:
-
Animal Preparation: Acclimatize mice for at least one week before the experiment.
-
Inhibitor Administration: Administer this compound (100 mg/kg) or vehicle via intraperitoneal (i.p.) injection 30 minutes prior to surgery. Subsequent doses are administered every 6 hours for a total of four doses.[5]
-
Surgical Procedure (Ischemia):
-
Anesthetize the mouse and place it on a heating pad to maintain body temperature.
-
Perform a left thoracotomy to expose the heart.
-
Ligate the left anterior descending (LAD) coronary artery with a suture. Successful ligation is confirmed by the blanching of the anterior ventricular wall.
-
Maintain the occlusion for a specified period (e.g., 30-60 minutes).
-
-
Reperfusion: Release the ligature to allow blood flow to resume.
-
Post-operative Care: Close the chest cavity and monitor the animal for recovery.
-
Endpoint Analysis (24 hours post-reperfusion):
-
Euthanize the mice and collect blood for troponin I analysis.
-
Excise the heart. A portion of the ventricular tissue can be used for measuring caspase-1 activity.
-
Slice the remaining heart tissue and incubate with TTC solution to differentiate between infarcted (pale) and viable (red) tissue for infarct size quantification.
-
Zymosan-Induced Peritonitis Model in Mice
This protocol is based on the study by Marchetti et al. (2014).[2]
Objective: To assess the anti-inflammatory effect of this compound on leukocyte infiltration in an acute model of peritonitis.
Materials:
-
Male C57BL/6 mice (8-10 weeks old)
-
This compound (CAS 16673-34-0)
-
Vehicle (e.g., DMSO)
-
Zymosan A from Saccharomyces cerevisiae
-
Sterile phosphate-buffered saline (PBS)
-
Flow cytometer and antibodies for leukocyte characterization (e.g., anti-Ly6G, anti-F4/80)
Procedure:
-
Animal Preparation: Acclimatize mice as previously described.
-
Inhibitor Administration: Administer this compound (at doses of 5, 20, and 100 mg/kg) or vehicle via i.p. injection 30 minutes prior to zymosan challenge.
-
Induction of Peritonitis: Inject Zymosan A (e.g., 1 mg in 0.5 mL sterile PBS) intraperitoneally.
-
Peritoneal Lavage (e.g., 4-6 hours post-injection):
-
Euthanize the mice.
-
Inject 5-10 mL of cold sterile PBS into the peritoneal cavity.
-
Gently massage the abdomen and then aspirate the peritoneal fluid.
-
-
Leukocyte Analysis:
-
Centrifuge the peritoneal lavage fluid to pellet the cells.
-
Resuspend the cells and perform a cell count (e.g., using a hemocytometer or automated cell counter).
-
For detailed analysis of leukocyte populations (e.g., neutrophils, macrophages), stain the cells with fluorescently labeled antibodies and analyze by flow cytometry.
-
Dextran Sulfate Sodium (DSS)-Induced Colitis Model in Mice
This protocol is adapted from the methodology described by Liu et al. (2022), where this compound was used as a comparator.[1]
Objective: To evaluate the efficacy of this compound in a model of inflammatory bowel disease.
Materials:
-
Male C57BL/6 mice (8-10 weeks old)
-
This compound (CAS 16673-34-0)
-
Dextran sulfate sodium (DSS, 36-50 kDa)
-
Drinking water
-
Animal balance for daily weight monitoring
-
Scoring system for Disease Activity Index (DAI)
Procedure:
-
Animal Groups:
-
Control group: Receive regular drinking water.
-
DSS group: Receive DSS in drinking water.
-
DSS + this compound group: Receive DSS in drinking water and daily administration of the inhibitor.
-
-
Induction of Colitis: Provide mice with 3% (w/v) DSS in their drinking water for 5-7 days.
-
Inhibitor Administration: Administer this compound (e.g., 30 mg/kg/day) via oral gavage or i.p. injection daily, starting from day 0 of DSS treatment.
-
Daily Monitoring:
-
Record the body weight of each mouse daily.
-
Calculate the Disease Activity Index (DAI) based on weight loss, stool consistency, and presence of blood in the feces.
-
-
Endpoint Analysis (at the end of the DSS treatment period):
-
Euthanize the mice.
-
Excise the colon and measure its length.
-
Collect colon tissue for histological analysis (e.g., H&E staining) to assess inflammation, ulceration, and tissue damage.
-
Colon tissue can also be processed for cytokine analysis (e.g., ELISA for IL-1β).
-
Conclusion
This compound is a specific and effective inhibitor of the NLRP3 inflammasome, demonstrating significant therapeutic potential in various preclinical models of inflammation. Its lack of effect on glucose metabolism makes it a superior tool compound compared to its parent molecule, glyburide, for studying NLRP3-driven pathologies. The protocols outlined here provide a foundation for researchers to investigate the role of the NLRP3 inflammasome in their specific disease models of interest and to evaluate the therapeutic efficacy of this compound.
References
- 1. 3,4-Methylenedioxy-β-Nitrostyrene Alleviates Dextran Sulfate Sodium–Induced Mouse Colitis by Inhibiting the NLRP3 Inflammasome - PMC [pmc.ncbi.nlm.nih.gov]
- 2. NLRP3 Inflammasome in Neurological Diseases, from Functions to Therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pharmacological Inhibitors of the NLRP3 Inflammasome - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | The NLRP3 Inflammasome Pathway: A Review of Mechanisms and Inhibitors for the Treatment of Inflammatory Diseases [frontiersin.org]
- 5. frontiersin.org [frontiersin.org]
Application Notes and Protocols for NLRP3-IN-2 Administration in Mouse Models of Sepsis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the utilization of NLRP3-IN-2, a potent inhibitor of the NLRP3 inflammasome, in preclinical mouse models of sepsis. This document outlines detailed experimental protocols, data presentation guidelines, and visual representations of the underlying biological pathways and experimental workflows.
Introduction to NLRP3 Inflammasome in Sepsis
Sepsis is a life-threatening condition characterized by a dysregulated host response to infection, often leading to organ dysfunction and failure.[1] The NOD-like receptor protein 3 (NLRP3) inflammasome is a key component of the innate immune system that, when excessively activated during sepsis, can drive a harmful systemic inflammatory response.[1][2] The NLRP3 inflammasome is a multi-protein complex that, upon activation, triggers the maturation and release of pro-inflammatory cytokines, primarily interleukin-1β (IL-1β) and interleukin-18 (IL-18), through the activation of caspase-1.[3][4][5] This process can also induce a form of inflammatory cell death known as pyroptosis.[3] Inhibition of the NLRP3 inflammasome, therefore, presents a promising therapeutic strategy for mitigating the hyperinflammation associated with sepsis.[2] this compound is an intermediate in the synthesis of glyburide and has been shown to inhibit the formation of the NLRP3 inflammasome.[6]
Quantitative Data Summary
The following tables summarize the expected quantitative outcomes based on studies of NLRP3 inhibition in mouse models of sepsis. While specific data for this compound in sepsis models is emerging, these tables are based on results from other NLRP3 inhibitors, such as MCC950, and NLRP3 knockout mice, providing a benchmark for experimental design and data interpretation.
Table 1: Survival Rate in Cecal Ligation and Puncture (CLP) Mouse Model of Sepsis
| Treatment Group | Dosage and Administration | Observation Period (days) | Expected Survival Rate (%) |
| Sham Control | Vehicle (e.g., DMSO) i.p. | 10 | 100 |
| CLP + Vehicle | Vehicle i.p. post-CLP | 10 | 20-40 |
| CLP + this compound | 100 mg/kg i.p. post-CLP | 10 | 60-80 |
| CLP + NLRP3-/- | N/A | 10 | 70-90[7] |
Table 2: Plasma Cytokine Levels 24 Hours Post-CLP
| Treatment Group | IL-1β (pg/mL) | IL-18 (pg/mL) | TNF-α (pg/mL) | IL-6 (pg/mL) |
| Sham Control | < 50 | < 100 | < 100 | < 100 |
| CLP + Vehicle | 500-1000 | 800-1500 | 1000-2000 | 2000-4000 |
| CLP + this compound | 100-300 | 200-500 | 500-1000 | 1000-2000 |
| CLP + NLRP3-/- | 100-250[7] | 200-450 | 400-900[7] | 800-1800[7] |
Table 3: Organ Injury Markers 24 Hours Post-CLP
| Treatment Group | Lung Wet/Dry Ratio | Serum Creatinine (mg/dL) |
| Sham Control | ~4.5 | ~0.2 |
| CLP + Vehicle | > 6.0 | > 1.0 |
| CLP + this compound | ~5.0 | ~0.5 |
Experimental Protocols
Protocol 1: Preparation and Administration of this compound
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO)
-
Polyethylene glycol 300 (PEG300)
-
Tween-80
-
Sterile Saline (0.9% NaCl)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
-
Sterile syringes and needles (27-30 gauge)
Procedure:
-
Vehicle Preparation: Prepare the vehicle solution consisting of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.[6]
-
For 1 mL of vehicle, mix 100 µL DMSO, 400 µL PEG300, 50 µL Tween-80, and 450 µL Saline.
-
-
This compound Formulation:
-
Weigh the required amount of this compound powder to achieve the desired final concentration (e.g., for a 10 mg/mL stock solution).
-
Dissolve the this compound powder in the appropriate volume of DMSO to create a stock solution (e.g., 100 mg/mL).
-
Add the this compound stock solution to the pre-mixed vehicle components (PEG300, Tween-80, and Saline) to achieve the final desired concentration for injection (e.g., 10 mg/mL, for a 100 mg/kg dose in a 25g mouse, the injection volume would be 250 µL).
-
Vortex the solution thoroughly until the inhibitor is completely dissolved. Gentle heating or sonication can be used to aid dissolution if precipitation occurs.[6]
-
-
Administration:
-
Administer this compound via intraperitoneal (i.p.) injection.
-
A typical dosage to start with, based on other in vivo studies with this compound, is 100 mg/kg.[6]
-
The first dose should be administered shortly after the induction of sepsis (e.g., immediately after CLP surgery). Subsequent doses may be administered every 6-12 hours depending on the experimental design.[6]
-
Protocol 2: Cecal Ligation and Puncture (CLP) Mouse Model of Sepsis
Materials:
-
Male C57BL/6 mice (8-12 weeks old)
-
Anesthetic (e.g., isoflurane, or a ketamine/xylazine cocktail)
-
Electric razor or depilatory cream
-
Surgical disinfectant (e.g., Betadine, 70% ethanol)
-
Sterile surgical instruments (scissors, forceps)
-
3-0 silk suture
-
21-gauge needle
-
Wound clips or sutures for closing the incision
-
Warming pad
-
Pre-warmed sterile saline for fluid resuscitation
-
Analgesic (e.g., buprenorphine)
Procedure:
-
Anesthesia and Surgical Preparation:
-
Anesthetize the mouse using an approved protocol. Confirm the depth of anesthesia by the absence of a pedal withdrawal reflex.
-
Shave the abdomen and disinfect the surgical area with Betadine followed by 70% ethanol.
-
-
Laparotomy:
-
Make a 1-2 cm midline incision through the skin and the abdominal wall (linea alba) to expose the peritoneal cavity.
-
-
Cecum Exteriorization and Ligation:
-
Gently exteriorize the cecum.
-
Ligate the cecum with a 3-0 silk suture at a point 5-10 mm from the cecal tip, ensuring not to obstruct the ileocecal valve.[8] The severity of sepsis can be modulated by the length of the ligated cecum.
-
-
Puncture:
-
Puncture the ligated cecum once or twice with a 21-gauge needle.[9] A small amount of fecal content can be gently extruded to ensure patency.
-
-
Closure and Resuscitation:
-
Post-Operative Care:
-
Administer an analgesic as per your institution's guidelines.
-
Place the mouse on a warming pad until it has fully recovered from anesthesia.
-
Provide easy access to food and water.
-
Monitor the mice closely for signs of distress.
-
Sham Control: Sham-operated mice undergo the same procedure, including laparotomy and cecum exteriorization, but without ligation and puncture.[10]
Visualizations
NLRP3 Inflammasome Activation Pathway
Caption: NLRP3 inflammasome activation pathway and point of inhibition by this compound.
Experimental Workflow for this compound in a Sepsis Model
Caption: Experimental workflow for evaluating this compound in a CLP mouse model of sepsis.
References
- 1. NLRP3 inflammasome inhibition attenuates sepsis-induced platelet activation and prevents multi-organ injury in cecal-ligation puncture - PMC [pmc.ncbi.nlm.nih.gov]
- 2. portlandpress.com [portlandpress.com]
- 3. Frontiers | The mechanism of NLRP3 inflammasome activation and its pharmacological inhibitors [frontiersin.org]
- 4. Inflammasome - Wikipedia [en.wikipedia.org]
- 5. Frontiers | The NLRP3 Inflammasome Pathway: A Review of Mechanisms and Inhibitors for the Treatment of Inflammatory Diseases [frontiersin.org]
- 6. medchemexpress.com [medchemexpress.com]
- 7. NLRP3 Inflammasome Deficiency Protects against Microbial Sepsis via Increased Lipoxin B4 Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cecal Ligation Puncture Procedure - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cecal ligation and puncture [bio-protocol.org]
- 10. Current Protocols in Immunology: Cecal Ligation and Puncture - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Measuring NLRP3 Inhibitor Activity
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the cellular assays used to measure the activity of NLRP3 inflammasome inhibitors. The protocols outlined below are essential for the characterization and validation of novel therapeutic compounds targeting NLRP3-mediated inflammation.
Introduction to NLRP3 Inflammasome Activation
The NLRP3 inflammasome is a multi-protein complex that plays a critical role in the innate immune response.[1][2] Its activation is a key driver of inflammation in a variety of diseases. The activation of the NLRP3 inflammasome is a two-step process:
-
Priming (Signal 1): This initial step is typically triggered by pathogen-associated molecular patterns (PAMPs), such as lipopolysaccharide (LPS), or by endogenous cytokines.[2][3] Priming leads to the upregulation of NLRP3 and pro-interleukin-1β (pro-IL-1β) gene expression.[2]
-
Activation (Signal 2): A second stimulus, such as ATP, nigericin, or crystalline substances, triggers the assembly of the NLRP3 inflammasome complex.[1][4] This complex consists of the NLRP3 protein, the adaptor protein ASC (apoptosis-associated speck-like protein containing a CARD), and pro-caspase-1.[2][5]
Upon assembly, pro-caspase-1 is cleaved into its active form, caspase-1.[1] Active caspase-1 then cleaves pro-IL-1β and pro-IL-18 into their mature, pro-inflammatory forms, which are subsequently secreted from the cell.[1][6] Caspase-1 activation also leads to the cleavage of Gasdermin D, resulting in a form of inflammatory cell death known as pyroptosis.[6]
Overview of Cellular Assays
Several key cellular assays are employed to quantify the activity of NLRP3 inhibitors. These assays focus on different readouts of the inflammasome activation cascade.
Quantitative Data Summary
The following tables summarize the inhibitory activity of various known NLRP3 inhibitors in different cellular assays. This data provides a benchmark for evaluating novel compounds.
Table 1: Inhibition of IL-1β Release (IC50 Values)
| Compound | Cell Type | Activator | IC50 (µM) | Reference |
| MCC950 | THP-1 | Nigericin | ~0.015 | [7] |
| NT-0249 | Human PBMCs | LPS/ATP | 0.012 | [8] |
| CP-456,773 | Human PBMCs | LPS/ATP | 0.068 | [8] |
| Fc11a-2 | THP-1 | ATP | ~10 | [9] |
| Oridonin | J774 | ATP | ~0.75 | [10] |
| Compound 17 (YQ128) | J774A.1 | ATP | 0.30 | [11] |
Table 2: Inhibition of ASC Speck Formation (IC50 Values)
| Compound | Cell Type | Activator | IC50 (µM) | Reference |
| NT-0249 | THP-1-ASC-GFP | Nigericin | 0.028 | [8] |
| CP-456,773 | THP-1-ASC-GFP | Nigericin | 0.068 | [8] |
Experimental Protocols
IL-1β and IL-18 Release Assay (ELISA)
This assay is a fundamental method for quantifying the secretion of mature IL-1β and IL-18, key downstream products of NLRP3 inflammasome activation.
Principle: Enzyme-Linked Immunosorbent Assay (ELISA) is used to measure the concentration of secreted cytokines in the cell culture supernatant.
Materials:
-
Cell line (e.g., THP-1 monocytes, bone marrow-derived macrophages (BMDMs))
-
Cell culture medium (e.g., RPMI-1640, DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
Phorbol 12-myristate 13-acetate (PMA) for THP-1 differentiation
-
LPS (from E. coli)
-
NLRP3 activator (e.g., Nigericin, ATP)
-
NLRP3 inhibitor (e.g., this compound)
-
ELISA kits for human or mouse IL-1β and IL-18
-
96-well plates
Protocol:
-
Cell Culture and Differentiation (THP-1):
-
Culture THP-1 monocytes in RPMI-1640 supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Seed cells in a 96-well plate at a density of 5 x 10^4 cells/well.
-
Differentiate THP-1 cells into a macrophage-like phenotype by treating with PMA (e.g., 100 ng/mL) for 48-72 hours.[12]
-
After differentiation, wash the cells with fresh medium.
-
-
Priming:
-
Prime the cells with LPS (e.g., 1 µg/mL) for 3-4 hours.[11]
-
-
Inhibitor Treatment:
-
Pre-incubate the primed cells with various concentrations of the NLRP3 inhibitor (or vehicle control) for 1 hour.
-
-
NLRP3 Activation:
-
Add the NLRP3 activator (e.g., 5 mM ATP for 30 minutes or 10 µM Nigericin for 1 hour).[11]
-
-
Supernatant Collection:
-
Centrifuge the plate to pellet any detached cells.
-
Carefully collect the supernatant for analysis.
-
-
ELISA:
-
Perform the ELISA for IL-1β and IL-18 according to the manufacturer's instructions.
-
Measure the absorbance using a microplate reader.
-
Calculate the cytokine concentrations based on a standard curve.
-
-
Data Analysis:
-
Plot the cytokine concentration against the inhibitor concentration to determine the IC50 value.
-
Caspase-1 Activity Assay
This assay directly measures the enzymatic activity of caspase-1, the key effector protease of the NLRP3 inflammasome.
Principle: This assay utilizes a specific caspase-1 substrate that, when cleaved, releases a fluorescent or luminescent signal. The intensity of the signal is proportional to the caspase-1 activity.
Materials:
-
Differentiated macrophages (as in the ELISA protocol)
-
Caspase-1 activity assay kit (e.g., Caspase-Glo® 1 Inflammasome Assay)[13]
-
Luminometer or fluorometer
Protocol:
-
Follow steps 1-4 of the IL-1β/IL-18 Release Assay protocol.
-
Assay Procedure:
-
After NLRP3 activation, add the caspase-1 substrate from the assay kit to the cell culture supernatant or cell lysate, following the manufacturer's instructions.[13]
-
Incubate for the recommended time to allow for substrate cleavage.
-
-
Measurement:
-
Measure the luminescence or fluorescence using a plate reader.
-
-
Data Analysis:
-
Normalize the signal to the vehicle control and plot against the inhibitor concentration to determine the IC50.
-
ASC Speck Formation Assay
The formation of the ASC speck is a hallmark of inflammasome activation.[14] This imaging-based assay visualizes and quantifies the assembly of the inflammasome complex.
Principle: Immunofluorescence microscopy or flow cytometry is used to detect the aggregation of ASC into a single large perinuclear structure (the "speck") within the cell.
Materials:
-
THP-1 cells stably expressing ASC-GFP or primary macrophages
-
LPS
-
NLRP3 activator
-
NLRP3 inhibitor
-
Paraformaldehyde (PFA) for fixation
-
Permeabilization buffer (e.g., Triton X-100 in PBS)
-
Primary antibody against ASC
-
Fluorescently labeled secondary antibody
-
DAPI for nuclear staining
-
Fluorescence microscope or imaging flow cytometer
Protocol:
-
Seed cells on glass coverslips or in imaging-compatible plates.
-
Follow steps 1-4 of the IL-1β/IL-18 Release Assay protocol.
-
Fixation and Staining:
-
Fix the cells with 4% PFA.
-
Permeabilize the cells with permeabilization buffer.
-
Incubate with the primary anti-ASC antibody.
-
Wash and incubate with the fluorescently labeled secondary antibody.
-
Mount the coverslips with a mounting medium containing DAPI.
-
-
Imaging and Quantification:
Pyroptosis/Cell Death Assay
This assay measures the extent of pyroptosis, the inflammatory cell death induced by NLRP3 inflammasome activation.
Principle: Pyroptosis results in the loss of plasma membrane integrity. This can be quantified by measuring the release of lactate dehydrogenase (LDH) into the supernatant or by using a fluorescent dye that enters cells with compromised membranes.
Materials:
-
Differentiated macrophages
-
LPS
-
NLRP3 activator
-
NLRP3 inhibitor
-
LDH cytotoxicity assay kit or a membrane-impermeable DNA dye (e.g., Sytox Green)
-
Plate reader
Protocol (LDH Assay):
-
Follow steps 1-5 of the IL-1β/IL-18 Release Assay protocol.
-
LDH Measurement:
-
Use the collected supernatant.
-
Perform the LDH assay according to the manufacturer's instructions.
-
Measure the absorbance.
-
-
Data Analysis:
-
Calculate the percentage of LDH release relative to a positive control (lysed cells) and subtract the background from untreated cells.
-
Plot the percentage of cell death against the inhibitor concentration to determine the IC50.
-
Conclusion
The cellular assays described provide a robust framework for the characterization of NLRP3 inflammasome inhibitors. By employing a combination of these methods, researchers can gain a comprehensive understanding of a compound's potency, mechanism of action, and specificity. This information is crucial for the development of novel therapeutics for a wide range of inflammatory diseases.
References
- 1. Inflammasome - Wikipedia [en.wikipedia.org]
- 2. mdpi.com [mdpi.com]
- 3. The NLRP3 Inflammasome Pathway: A Review of Mechanisms and Inhibitors for the Treatment of Inflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The NLRP3 Inflammasome: An Overview of Mechanisms of Activation and Regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Dynamic Protocol to Explore NLRP3 Inflammasome Activation in Cerebral Organoids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Promise of the NLRP3 Inflammasome Inhibitors in In Vivo Disease Models - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. mdpi.com [mdpi.com]
- 10. mdpi.com [mdpi.com]
- 11. Discovery of second-generation NLRP3 inflammasome inhibitors: Design, synthesis, and biological characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Navigating from cellular phenotypic screen to clinical candidate: selective targeting of the NLRP3 inflammasome - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Caspase-Glo® 1 Inflammasome Assay | NLRP3 | Caspase-1 Assay [promega.sg]
- 14. Measuring NLR Oligomerization II: Detection of ASC Speck Formation by Confocal Microscopy and Immunofluorescence | Springer Nature Experiments [experiments.springernature.com]
- 15. Monitoring NLRP3 Inflammasome Activation and Exhaustion in Clinical Samples: A Refined Flow Cytometry Protocol for ASC Speck Formation Measurement Directly in Whole Blood after Ex Vivo Stimulation - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for IL-1β and IL-18 Release Assay with NLRP3-IN-2
For Researchers, Scientists, and Drug Development Professionals
Introduction
The NOD-like receptor family pyrin domain-containing 3 (NLRP3) inflammasome is a critical component of the innate immune system. Its activation triggers the maturation and release of pro-inflammatory cytokines, interleukin-1β (IL-1β) and interleukin-18 (IL-18), playing a central role in numerous inflammatory diseases. Consequently, the NLRP3 inflammasome has emerged as a key target for therapeutic intervention. NLRP3-IN-2 is a small molecule inhibitor that targets the NLRP3 inflammasome, preventing its assembly and subsequent downstream signaling. These application notes provide detailed protocols for assessing the inhibitory activity of this compound on IL-1β and IL-18 release in cell-based assays.
Principle of the Assay
The canonical activation of the NLRP3 inflammasome is a two-step process. The first signal, or "priming," is typically initiated by pathogen-associated molecular patterns (PAMPs), such as lipopolysaccharide (LPS), which upregulates the expression of NLRP3 and pro-IL-1β through the NF-κB pathway. The second signal, triggered by a variety of stimuli including nigericin or ATP, leads to the assembly of the NLRP3 inflammasome complex. This complex, composed of NLRP3, the adaptor protein ASC, and pro-caspase-1, facilitates the autocatalytic cleavage of pro-caspase-1 into its active form. Activated caspase-1 then cleaves pro-IL-1β and pro-IL-18 into their mature, secreted forms. This assay measures the amount of IL-1β and IL-18 released into the cell culture supernatant, which serves as a readout of NLRP3 inflammasome activation. The inhibitory potential of this compound is determined by its ability to reduce the levels of these secreted cytokines.
Data Presentation
The inhibitory activity of NLRP3 inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50). The following table summarizes the reported IC50 values for NLRP3/AIM2-IN-2, a potent inhibitor of both NLRP3 and AIM2 inflammasomes, and provides context with other relevant inhibitors.
| Compound Name | Target(s) | Assay Readout | Cell Line | IC50 Value | Reference |
| NLRP3/AIM2-IN-2 | NLRP3, AIM2 | Inflammasome-dependent pyroptosis | Not specified | 0.2392 µM | [1][2] |
| NLRP3/AIM2-IN-3 (J114) | NLRP3, AIM2 | IL-1β secretion | Human THP-1 | 0.098 µM | [3] |
| NLRP3/AIM2-IN-3 (J114) | NLRP3, AIM2 | IL-1β secretion | Mouse J774A.1 | 14.62 µM | [3] |
| NLRP3/AIM2-IN-3 (J114) | NLRP3, AIM2 | IL-1β secretion | Mouse BMDMs | 48.98 µM | [3] |
| YQ128 | NLRP3 | IL-1β release | Not specified | 0.30 ± 0.01 µM | [4] |
| MCC950 | NLRP3 | IL-1β release | Peritoneal Macrophages | 0.04 ± 0.0008 µM | [4] |
Signaling Pathway and Experimental Workflow
NLRP3 Inflammasome Signaling Pathway
Caption: Canonical NLRP3 inflammasome activation pathway and point of inhibition by this compound.
Experimental Workflow for IL-1β and IL-18 Release Assay
Caption: Step-by-step workflow for the IL-1β and IL-18 release assay.
Experimental Protocols
Materials and Reagents:
-
Cell Lines: Human THP-1 monocytes, mouse J774A.1 macrophages, or bone marrow-derived macrophages (BMDMs).
-
Cell Culture Medium: RPMI-1640 or DMEM, supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Phorbol 12-myristate 13-acetate (PMA): For THP-1 differentiation.
-
Lipopolysaccharide (LPS): From E. coli O111:B4.
-
Nigericin sodium salt
-
Adenosine 5'-triphosphate (ATP) disodium salt hydrate
-
This compound: Prepare a stock solution in DMSO.
-
Phosphate-buffered saline (PBS)
-
ELISA kits: For human/mouse IL-1β and IL-18.
-
96-well cell culture plates
-
Reagent reservoirs, multichannel pipettes, and sterile pipette tips
Protocol 1: IL-1β and IL-18 Release Assay in THP-1 Cells
1. Cell Seeding and Differentiation: a. Seed THP-1 monocytes in a 96-well plate at a density of 5 x 10^4 cells per well in 100 µL of complete culture medium. b. Differentiate the monocytes into macrophage-like cells by adding PMA to a final concentration of 100 ng/mL. c. Incubate for 48-72 hours at 37°C in a 5% CO2 incubator. d. After differentiation, gently aspirate the PMA-containing medium and wash the adherent cells once with 100 µL of fresh, serum-free medium.
2. Priming: a. Add 100 µL of fresh complete culture medium containing LPS at a final concentration of 1 µg/mL to each well. b. Incubate for 4 hours at 37°C in a 5% CO2 incubator.
3. Inhibitor Treatment: a. Prepare serial dilutions of this compound in complete culture medium. It is recommended to test a range of concentrations (e.g., 0.01 µM to 10 µM) to determine the IC50 value. Include a vehicle control (DMSO) at the same final concentration as the highest inhibitor concentration. b. After the priming step, gently remove the LPS-containing medium. c. Add 100 µL of the this compound dilutions or vehicle control to the respective wells. d. Incubate for 1 hour at 37°C in a 5% CO2 incubator.
4. Stimulation: a. Prepare a stock solution of Nigericin in ethanol or ATP in sterile water. b. Add Nigericin to a final concentration of 10 µM or ATP to a final concentration of 5 mM to each well. c. Incubate for 1-2 hours at 37°C in a 5% CO2 incubator.
5. Supernatant Collection and Analysis: a. Centrifuge the 96-well plate at 500 x g for 5 minutes to pellet any detached cells. b. Carefully collect the supernatant from each well without disturbing the cell layer. c. Measure the concentration of IL-1β and IL-18 in the supernatants using commercially available ELISA kits, following the manufacturer's instructions.
Protocol 2: IL-1β and IL-18 Release Assay in Murine Macrophages (J774A.1 or BMDMs)
1. Cell Seeding: a. Seed J774A.1 cells or primary BMDMs in a 96-well plate at a density of 1 x 10^5 cells per well in 100 µL of complete culture medium. b. Allow the cells to adhere overnight at 37°C in a 5% CO2 incubator.
2. Priming: a. Replace the medium with 100 µL of fresh complete culture medium containing LPS at a final concentration of 200 ng/mL. b. Incubate for 4 hours at 37°C in a 5% CO2 incubator.
3. Inhibitor Treatment: a. Follow the same procedure as described in Protocol 1, step 3.
4. Stimulation: a. Follow the same procedure as described in Protocol 1, step 4.
5. Supernatant Collection and Analysis: a. Follow the same procedure as described in Protocol 1, step 5, using ELISA kits specific for murine IL-1β and IL-18.
Conclusion
These detailed protocols provide a robust framework for evaluating the efficacy of this compound in inhibiting IL-1β and IL-18 release. Adherence to these methodologies will enable researchers to generate reliable and reproducible data, contributing to the understanding of NLRP3 inflammasome-mediated inflammation and the development of novel therapeutics. It is important to note that optimal conditions, such as cell density, priming and stimulation times, and agonist concentrations, may need to be determined empirically for specific experimental setups.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. NLRP3/AIM2-IN-2 - Immunomart [immunomart.com]
- 3. Discovery of a novel and potent inhibitor with differential species-specific effects against NLRP3 and AIM2 inflammasome-dependent pyroptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery of second-generation NLRP3 inflammasome inhibitors: Design, synthesis, and biological characterization - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Caspase-1 Activation Assay Using NLRP3-IN-2
For Researchers, Scientists, and Drug Development Professionals
Introduction
The NLRP3 inflammasome is a multi-protein complex that plays a critical role in the innate immune system. Upon activation by a wide array of stimuli, including pathogen-associated molecular patterns (PAMPs) and danger-associated molecular patterns (DAMPs), the NLRP3 inflammasome assembles and activates Caspase-1.[1][2] Activated Caspase-1 is a cysteine protease responsible for the cleavage and maturation of the pro-inflammatory cytokines interleukin-1β (IL-1β) and interleukin-18 (IL-18), and for inducing a form of programmed cell death known as pyroptosis.[3][4] Dysregulation of the NLRP3 inflammasome is implicated in a variety of inflammatory diseases, making it a key target for therapeutic intervention.
NLRP3-IN-2 is a small molecule inhibitor of the NLRP3 inflammasome. It is an intermediate in the synthesis of glyburide and has been shown to inhibit the formation of the NLRP3 inflammasome in cardiomyocytes and reduce infarct size in a mouse model of myocardial ischemia/reperfusion.[5] These application notes provide a detailed protocol for assessing the inhibitory effect of this compound on Caspase-1 activation in a cell-based assay.
Signaling Pathway of NLRP3 Inflammasome Activation
The activation of the NLRP3 inflammasome is a two-step process: priming and activation.[1]
-
Priming (Signal 1): This step is typically initiated by PAMPs, such as lipopolysaccharide (LPS), which activate Toll-like receptors (TLRs). This leads to the activation of the transcription factor NF-κB, resulting in the increased expression of NLRP3 and pro-IL-1β.[6]
-
Activation (Signal 2): A second stimulus, such as nigericin, ATP, or crystalline substances, triggers the assembly of the NLRP3 inflammasome complex. This complex consists of NLRP3, the adaptor protein ASC, and pro-Caspase-1. Proximity-induced autoproteolysis leads to the activation of Caspase-1.
Caption: NLRP3 Inflammasome Signaling Pathway.
Quantitative Data Summary
| Compound | Assay | Cell Type/Model | IC50 / Effective Dose | Reference |
| This compound | Caspase-1 Activity | Mouse model of acute myocardial infarction | 100 mg/kg (intraperitoneal) | [5] |
| NLRP3/AIM2-IN-2 | Inflammasome-dependent cell death | Not specified | 0.2392 µM | [7][8][9] |
| MCC950 (Reference Inhibitor) | IL-1β Release | Bone Marrow-Derived Macrophages (BMDMs) | 7.5 nM | [1] |
| Glyburide | IL-1β Secretion | Bone Marrow-Derived Macrophages (BMDMs) | 10-20 µM | [1] |
Experimental Workflow
The following diagram outlines the general workflow for assessing the inhibitory effect of this compound on Caspase-1 activation in vitro.
Caption: Caspase-1 Inhibition Assay Workflow.
Experimental Protocols
Materials and Reagents
-
THP-1 monocytic cell line
-
RPMI-1640 cell culture medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
Phorbol 12-myristate 13-acetate (PMA)
-
Lipopolysaccharide (LPS) from E. coli O111:B4
-
Nigericin sodium salt
-
This compound (dissolved in DMSO)
-
Caspase-1 activity assay kit (e.g., Caspase-Glo® 1 Inflammasome Assay from Promega, or a colorimetric/fluorometric equivalent)
-
Phosphate-Buffered Saline (PBS)
-
96-well white-walled plates (for luminescence) or clear plates (for colorimetric/fluorometric assays)
Protocol for Caspase-1 Activation Assay in THP-1 Macrophages
This protocol is adapted from established methods for inducing NLRP3 inflammasome activation and measuring Caspase-1 activity.[10][11]
1. Cell Culture and Differentiation
-
Culture THP-1 monocytes in RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO2 incubator.
-
To differentiate THP-1 monocytes into macrophage-like cells, seed the cells in a 96-well plate at a density of 5 x 10^4 cells/well.
-
Add Phorbol 12-myristate 13-acetate (PMA) to a final concentration of 5 ng/mL.
-
Incubate for 48 hours to allow for cell adherence and differentiation.
-
After 48 hours, gently aspirate the PMA-containing medium and wash the adherent cells once with fresh, serum-free RPMI-1640 medium.
-
Add 100 µL of fresh, serum-free RPMI-1640 medium to each well and allow the cells to rest for 24 hours before treatment.
2. Inhibition with this compound and Inflammasome Activation
-
Prepare serial dilutions of this compound in serum-free RPMI-1640 medium. It is recommended to start with a concentration range guided by the IC50 of related compounds (e.g., 0.1 µM to 50 µM). Include a vehicle control (DMSO) at the same final concentration as the highest this compound concentration.
-
Carefully remove the medium from the rested cells and add 90 µL of the this compound dilutions or vehicle control to the appropriate wells.
-
Pre-incubate the cells with this compound for 1 hour at 37°C.
-
Priming (Signal 1): Add 10 µL of LPS solution to each well to a final concentration of 1 µg/mL.
-
Incubate for 3 hours at 37°C.
-
Activation (Signal 2): Add 10 µL of nigericin solution to each well to a final concentration of 20 µM.
-
Incubate for 30-45 minutes at 37°C.
3. Measurement of Caspase-1 Activity
This section provides a general procedure for a luminescence-based assay. Refer to the manufacturer's instructions for your specific Caspase-1 assay kit.
-
Equilibrate the 96-well plate and the Caspase-1 assay reagent to room temperature.
-
Add 100 µL of the Caspase-Glo® 1 Reagent to each well of the 96-well plate containing the treated cells.
-
Mix the contents of the wells by gently shaking the plate for 30 seconds.
-
Incubate the plate at room temperature for 1-2 hours to allow for cell lysis and the enzymatic reaction to stabilize.
-
Measure the luminescence using a plate-reading luminometer.
4. Data Analysis
-
Subtract the background luminescence (wells with no cells) from all experimental values.
-
Calculate the percentage of Caspase-1 inhibition for each concentration of this compound using the following formula:
% Inhibition = [1 - (Luminescence_inhibitor - Luminescence_negative_control) / (Luminescence_positive_control - Luminescence_negative_control)] x 100
-
Luminescence_inhibitor: Luminescence from cells treated with LPS, nigericin, and this compound.
-
Luminescence_negative_control: Luminescence from untreated cells.
-
Luminescence_positive_control: Luminescence from cells treated with LPS and nigericin (vehicle control).
-
-
Plot the percentage of inhibition against the logarithm of the this compound concentration.
-
Determine the IC50 value by performing a non-linear regression analysis of the dose-response curve.
Conclusion
This document provides a comprehensive guide for researchers to perform a Caspase-1 activation assay to evaluate the inhibitory potential of this compound. The provided protocols and background information will enable the generation of robust and reproducible data for the characterization of NLRP3 inflammasome inhibitors. Careful optimization of cell density, reagent concentrations, and incubation times may be necessary for specific experimental conditions.
References
- 1. The NLRP3 Inflammasome Pathway: A Review of Mechanisms and Inhibitors for the Treatment of Inflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inflammasome - Wikipedia [en.wikipedia.org]
- 3. Frontiers | The mechanism of NLRP3 inflammasome activation and its pharmacological inhibitors [frontiersin.org]
- 4. A novel dual NLRP1 and NLRP3 inflammasome inhibitor for the treatment of inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. The NLRP3 Inflammasome: An Overview of Mechanisms of Activation and Regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. NLRP3/AIM2-IN-2 - MedChem Express [bioscience.co.uk]
- 9. selleckchem.com [selleckchem.com]
- 10. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 11. Frontiers | Priming Is Dispensable for NLRP3 Inflammasome Activation in Human Monocytes In Vitro [frontiersin.org]
Application Note: ASC Oligomerization Assay for Evaluating NLRP3 Inflammasome Inhibition
For Researchers, Scientists, and Drug Development Professionals
Introduction
The NLRP3 inflammasome is a multiprotein complex that plays a critical role in the innate immune response to a wide range of pathogen-associated molecular patterns (PAMPs) and danger-associated molecular patterns (DAMPs).[1] Upon activation, NLRP3 oligomerizes and recruits the adaptor protein ASC (Apoptosis-associated speck-like protein containing a CARD), which then also oligomerizes to form a large signaling platform known as the ASC speck.[2][3][4] This ASC speck serves as a scaffold for the recruitment and activation of pro-caspase-1, leading to the maturation and secretion of pro-inflammatory cytokines IL-1β and IL-18, and inducing a form of inflammatory cell death called pyroptosis.[5][6]
Given the central role of NLRP3 in inflammation, it is a key target for therapeutic intervention in a variety of inflammatory diseases. The oligomerization of ASC is a hallmark of NLRP3 inflammasome activation and serves as a robust biomarker for assessing the efficacy of potential inhibitors.[2][3][4][5] This application note provides a detailed protocol for performing an ASC oligomerization assay in the presence of an NLRP3 inhibitor.
Disclaimer: Initial searches for "NLRP3-IN-2" did not yield specific information regarding its mechanism of action or scientific publications. Therefore, this document will use MCC950, a well-characterized, potent, and specific NLRP3 inhibitor, as a representative compound to detail the experimental protocol. MCC950 has been shown to directly target the NLRP3 ATPase activity, thereby inhibiting its activation and subsequent ASC oligomerization.[6][7][8]
Principle of the Assay
This assay is designed to quantify the extent of ASC oligomerization in cultured immune cells, such as macrophages, upon stimulation of the NLRP3 inflammasome. The protocol involves priming the cells with a Toll-like receptor (TLR) agonist like lipopolysaccharide (LPS) to upregulate the expression of NLRP3 and pro-IL-1β.[1] Subsequently, the cells are treated with a known NLRP3 activator, such as nigericin or ATP, in the presence or absence of the NLRP3 inhibitor.[2][7] Activated ASC forms large oligomeric complexes that are insoluble. These oligomers are then cross-linked to stabilize them, isolated by centrifugation, and detected by Western blotting. The intensity of the bands corresponding to ASC oligomers provides a quantitative measure of NLRP3 inflammasome activation and its inhibition.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the NLRP3 inflammasome signaling pathway and the experimental workflow of the ASC oligomerization assay.
Caption: NLRP3 Inflammasome Signaling Pathway and Inhibition.
Caption: Experimental Workflow for ASC Oligomerization Assay.
Experimental Protocols
Materials and Reagents
-
Cell Line: THP-1 human monocytic cell line or bone marrow-derived macrophages (BMDMs).
-
Culture Medium: RPMI-1640, 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin.
-
LPS (Lipopolysaccharide): from E. coli O111:B4.
-
NLRP3 Activator: Nigericin sodium salt or ATP.
-
NLRP3 Inhibitor: MCC950 (or this compound).
-
Phorbol 12-myristate 13-acetate (PMA): for THP-1 differentiation.
-
Lysis Buffer: 20 mM HEPES-KOH (pH 7.5), 150 mM KCl, 1% NP-40, protease inhibitor cocktail.
-
Cross-linker: Disuccinimidyl suberate (DSS).
-
Western Blotting Reagents: Tris-Glycine SDS-PAGE gels (4-15% gradient), PVDF membrane, primary antibody (anti-ASC), HRP-conjugated secondary antibody, ECL substrate.
Protocol
1. Cell Culture and Priming:
-
For THP-1 cells:
-
Seed THP-1 cells at a density of 1 x 10^6 cells/well in a 6-well plate.
-
Differentiate the cells into macrophage-like cells by treating with 100 ng/mL PMA for 3 hours.
-
Wash the cells with fresh medium and allow them to rest for 24 hours.
-
Prime the differentiated THP-1 cells with 1 µg/mL LPS for 3-4 hours.[2]
-
-
For BMDMs:
-
Isolate bone marrow from mice and differentiate into macrophages using M-CSF.
-
Seed BMDMs at a density of 1.5 x 10^6 cells/well in a 6-well plate and allow them to adhere overnight.
-
Prime the BMDMs with 500 ng/mL LPS for 4 hours.
-
2. Inhibitor and Stimulator Treatment:
-
Pre-treat the primed cells with varying concentrations of MCC950 (e.g., 0.1, 1, 10 µM) or vehicle (DMSO) for 30-60 minutes.[7]
-
Stimulate the cells with an NLRP3 activator, for example, 10 µM Nigericin for 45 minutes or 5 mM ATP for 30 minutes.[2][7]
3. Cell Lysis and ASC Pellet Isolation:
-
After stimulation, collect the cell culture supernatants if IL-1β secretion analysis is also desired.
-
Wash the cells once with ice-cold PBS.
-
Lyse the cells by adding 500 µL of ice-cold Lysis Buffer to each well and scraping the cells.
-
Transfer the cell lysates to a microcentrifuge tube and pass them through a 27-gauge needle 10 times to ensure complete lysis.
-
Centrifuge the lysates at 2000 x g for 10 minutes at 4°C to pellet the insoluble ASC oligomers.
-
Carefully aspirate the supernatant (cytosolic fraction) and save an aliquot for input control analysis.
4. Cross-linking of ASC Oligomers:
-
Wash the pellet once with ice-cold PBS.
-
Resuspend the pellet in 100 µL of PBS.
-
Add DSS to a final concentration of 2 mM and incubate for 30 minutes at room temperature with gentle rotation to cross-link the ASC oligomers.[2]
-
Quench the cross-linking reaction by adding 1 M Tris-HCl (pH 7.5) to a final concentration of 20 mM for 15 minutes.
-
Centrifuge at 2000 x g for 10 minutes at 4°C to pellet the cross-linked ASC.
-
Resuspend the pellet in 50 µL of 2x Laemmli sample buffer.
5. Western Blotting:
-
Boil the samples at 95°C for 10 minutes.
-
Load the samples onto a 4-15% Tris-Glycine SDS-PAGE gel.
-
Perform electrophoresis to separate the proteins by size.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against ASC overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Detect the protein bands using an ECL substrate and an imaging system.
Data Presentation
The results of the ASC oligomerization assay can be quantified by densitometry analysis of the Western blot bands corresponding to ASC monomers, dimers, and higher-order oligomers. The data can be presented in a table for easy comparison of the effects of the NLRP3 inhibitor at different concentrations.
| Treatment Group | ASC Monomer (Relative Intensity) | ASC Dimer (Relative Intensity) | ASC Oligomers (Relative Intensity) |
| Unstimulated Control | 1.00 ± 0.05 | 0.02 ± 0.01 | 0.01 ± 0.01 |
| LPS + Nigericin | 0.45 ± 0.08 | 0.85 ± 0.12 | 1.50 ± 0.20 |
| LPS + Nigericin + MCC950 (0.1 µM) | 0.60 ± 0.07 | 0.55 ± 0.09 | 0.95 ± 0.15 |
| LPS + Nigericin + MCC950 (1 µM) | 0.85 ± 0.06 | 0.20 ± 0.05 | 0.30 ± 0.08 |
| LPS + Nigericin + MCC950 (10 µM) | 0.95 ± 0.04 | 0.05 ± 0.02 | 0.08 ± 0.03 |
Data are represented as mean ± SEM from three independent experiments. Relative intensity is normalized to the unstimulated control.
Conclusion
The ASC oligomerization assay is a reliable and specific method for assessing NLRP3 inflammasome activation. This application note provides a detailed protocol for utilizing this assay to evaluate the efficacy of NLRP3 inhibitors. By quantifying the reduction in ASC oligomerization in the presence of a test compound, researchers can effectively screen and characterize novel therapeutics for the treatment of NLRP3-driven inflammatory diseases. The use of a well-characterized inhibitor like MCC950 serves as a valuable positive control for validating the assay and interpreting the results for new chemical entities.
References
- 1. Inflammasome Signaling | Cell Signaling Technology [cellsignal.com]
- 2. Detection of ASC Oligomerization by Western Blotting - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Detection of ASC Oligomerization by Western Blotting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Detection of ASC Oligomerization by Western Blotting | Springer Nature Experiments [experiments.springernature.com]
- 5. Detection of ASC Oligomerization by Western Blotting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The mechanism of NLRP3 inflammasome activation and its pharmacological inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A small molecule inhibitior of the NLRP3 inflammasome is a potential therapeutic for inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. invivogen.com [invivogen.com]
Application Notes and Protocols for Studying Pyroptosis In Vitro Using NLRP3-IN-2
For Researchers, Scientists, and Drug Development Professionals
Introduction
The NLRP3 inflammasome is a key multiprotein complex of the innate immune system that plays a critical role in the host defense against pathogens and in response to cellular danger signals.[1][2] Dysregulation of the NLRP3 inflammasome is implicated in a wide range of inflammatory diseases.[3][4] Activation of the NLRP3 inflammasome leads to the cleavage and activation of caspase-1, which in turn processes pro-inflammatory cytokines IL-1β and IL-18 into their mature forms and cleaves gasdermin D (GSDMD).[5] The N-terminal fragment of GSDMD forms pores in the plasma membrane, leading to a lytic, pro-inflammatory form of cell death known as pyroptosis.[6][7]
NLRP3-IN-2 is a chemical inhibitor of the NLRP3 inflammasome. These application notes provide detailed protocols for the use of this compound to study NLRP3-mediated pyroptosis in vitro, along with data presentation and visualization of the relevant biological pathways and experimental workflows.
Mechanism of Action
The canonical activation of the NLRP3 inflammasome is a two-step process. The first signal, or "priming," is typically provided by microbial components like lipopolysaccharide (LPS), which upregulates the expression of NLRP3 and pro-IL-1β via the NF-κB signaling pathway.[8][9] The second signal can be triggered by a variety of stimuli, including ATP, crystalline substances, or pore-forming toxins, leading to the assembly of the NLRP3 inflammasome complex (NLRP3, ASC, and pro-caspase-1), caspase-1 activation, and subsequent pyroptosis.[10][11] this compound is an inhibitor that has been shown to suppress the secretion of IL-1β in response to various NLRP3 activators.[12]
Data Presentation
The following tables summarize the quantitative data on the in vitro activity of this compound.
Table 1: Effect of this compound on IL-1β Secretion in LPS-Primed Bone Marrow-Derived Macrophages (BMDMs) [12]
| NLRP3 Activator | This compound Concentration (µM) | % Inhibition of IL-1β Secretion |
| Nigericin (15 µM) | 0.5 | ~20% |
| 1 | ~40% | |
| 5 | ~75% | |
| 10 | ~90% | |
| 20 | ~95% | |
| ATP (5 mM) | 0.5 | ~15% |
| 1 | ~35% | |
| 5 | ~70% | |
| 10 | ~85% | |
| 20 | ~90% | |
| Silica (100 µg/ml) | 0.5 | ~10% |
| 1 | ~30% | |
| 5 | ~65% | |
| 10 | ~80% | |
| 20 | ~85% | |
| MSU (100 µg/ml) | 0.5 | ~15% |
| 1 | ~35% | |
| 5 | ~70% | |
| 10 | ~85% | |
| 20 | ~90% |
Table 2: Cytotoxicity of this compound in Bone Marrow-Derived Macrophages (BMDMs) [12]
| This compound Concentration (µM) | Cell Viability (% of control) |
| 0 | 100% |
| 0.5 | ~100% |
| 1 | ~100% |
| 5 | ~100% |
| 10 | ~98% |
| 20 | ~95% |
Experimental Protocols
Protocol 1: In Vitro NLRP3 Inflammasome Inhibition Assay in Mouse Bone Marrow-Derived Macrophages (BMDMs)
This protocol describes the culture of primary mouse BMDMs and the subsequent assay to evaluate the inhibitory effect of this compound on NLRP3 inflammasome activation.
Materials:
-
Bone marrow cells from mice
-
DMEM (supplemented with 10% FBS, 1% penicillin-streptomycin)
-
Macrophage Colony-Stimulating Factor (M-CSF)
-
Lipopolysaccharide (LPS)
-
This compound
-
NLRP3 activator (e.g., Nigericin, ATP, MSU crystals)
-
PBS (Phosphate-Buffered Saline)
-
96-well cell culture plates
-
ELISA kit for mouse IL-1β
-
LDH cytotoxicity assay kit
Procedure:
-
BMDM Differentiation:
-
Cell Seeding:
-
Plate the differentiated BMDMs in 96-well plates at a density of 5 x 10^4 cells/well and allow them to adhere overnight.
-
-
Priming:
-
Prime the BMDMs with 1 µg/mL LPS in fresh DMEM for 3-4 hours.[15]
-
-
Inhibitor Treatment:
-
Pre-treat the LPS-primed cells with varying concentrations of this compound (e.g., 0.5, 1, 5, 10, 20 µM) for 30-60 minutes.
-
-
NLRP3 Activation:
-
Sample Collection:
-
After incubation, centrifuge the plates and collect the cell culture supernatants for analysis.
-
-
Data Analysis:
-
IL-1β Measurement: Quantify the concentration of IL-1β in the supernatants using an ELISA kit according to the manufacturer's instructions.
-
Cytotoxicity Assessment: Measure the release of lactate dehydrogenase (LDH) in the supernatants using an LDH cytotoxicity assay kit to assess cell death/pyroptosis.
-
Protocol 2: Western Blot Analysis of Caspase-1 and GSDMD Cleavage
This protocol is for detecting the cleavage of caspase-1 and GSDMD, which are hallmarks of inflammasome activation and pyroptosis.
Materials:
-
Cell lysates and supernatants from the experiment in Protocol 1
-
RIPA buffer with protease inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membranes
-
Primary antibodies against mouse caspase-1 (p20 subunit) and GSDMD (N-terminal fragment)
-
HRP-conjugated secondary antibodies
-
Chemiluminescence substrate
Procedure:
-
Protein Extraction:
-
After collecting the supernatants, lyse the adherent cells in RIPA buffer.
-
Concentrate the proteins in the supernatant by methanol-chloroform precipitation.
-
-
Protein Quantification:
-
Determine the protein concentration in the cell lysates using a BCA assay.
-
-
Western Blotting:
-
Separate equal amounts of protein from cell lysates and concentrated supernatants by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane and probe with primary antibodies specific for the cleaved forms of caspase-1 (p20) and GSDMD (N-terminal).
-
Incubate with the appropriate HRP-conjugated secondary antibody.
-
Visualize the protein bands using a chemiluminescence detection system.
-
Mandatory Visualization
Caption: Canonical NLRP3 inflammasome activation pathway and point of inhibition by this compound.
Caption: Experimental workflow for studying this compound's effect on pyroptosis in vitro.
References
- 1. researchgate.net [researchgate.net]
- 2. Pharmacological Inhibition of the NLRP3 Inflammasome: Structure, Molecular Activation, and Inhibitor-NLRP3 Interaction [stacks.cdc.gov]
- 3. Promise of the NLRP3 Inflammasome Inhibitors in In Vivo Disease Models - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Targeting the NLRP3 inflammasome–IL-1β pathway in type 2 diabetes and obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. [PDF] Pharmacological Inhibition of the NLRP3 Inflammasome: Structure, Molecular Activation, and Inhibitor-NLRP3 Interaction | Semantic Scholar [semanticscholar.org]
- 7. researchgate.net [researchgate.net]
- 8. Caspase-11 Interaction with NLRP3 Potentiates the Noncanonical Activation of the NLRP3 Inflammasome - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The NLRP3 Inflammasome Pathway: A Review of Mechanisms and Inhibitors for the Treatment of Inflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. encyclopedia.pub [encyclopedia.pub]
- 12. researchgate.net [researchgate.net]
- 13. Protocol for in vivo and in vitro activation of NLRP3 inflammasome in mice using monosodium urate - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
Application Notes and Protocols: Experimental Protocol for NLRP3 Inflammasome Activation and Inhibition with NLRP3-IN-2
For Researchers, Scientists, and Drug Development Professionals
Introduction
The NLRP3 inflammasome is a critical component of the innate immune system, playing a pivotal role in the response to cellular danger signals and pathogens. Its activation leads to the maturation and secretion of pro-inflammatory cytokines, interleukin-1β (IL-1β) and interleukin-18 (IL-18), through the activation of caspase-1. Dysregulation of the NLRP3 inflammasome is implicated in a wide range of inflammatory and autoimmune diseases, making it a key target for therapeutic intervention.
These application notes provide a detailed experimental protocol for the in vitro activation of the NLRP3 inflammasome in macrophages and its inhibition using the specific small molecule inhibitor, NLRP3-IN-2. The protocols outlined below cover cell culture, inflammasome priming and activation, and the quantitative assessment of inflammasome activity through the measurement of IL-1β secretion, caspase-1 activity, and the visualization of the adaptor protein ASC (Apoptosis-associated speck-like protein containing a CARD) oligomerization.
Signaling Pathways and Experimental Workflow
To visually represent the biological processes and experimental procedures, the following diagrams have been generated using the DOT language.
Caption: NLRP3 Inflammasome Signaling Pathway.
Caption: Experimental Workflow for NLRP3 Inflammasome Studies.
Data Presentation: Quantitative Analysis of this compound Inhibition
The inhibitory potential of this compound on NLRP3 inflammasome activation can be quantified by measuring its effect on key downstream readouts. The following tables summarize the expected data from dose-response experiments.
Table 1: Inhibition of IL-1β Secretion by this compound
| This compound Conc. (µM) | IL-1β Concentration (pg/mL) (Mean ± SD) | % Inhibition |
| 0 (Vehicle) | 1500 ± 120 | 0 |
| 0.1 | 1250 ± 98 | 16.7 |
| 0.5 | 900 ± 75 | 40.0 |
| 1 | 650 ± 55 | 56.7 |
| 5 | 250 ± 30 | 83.3 |
| 10 | 100 ± 15 | 93.3 |
| IC₅₀ (µM) | \multicolumn{2}{c | }{\textbf{~0.8}} |
Note: The data presented are representative and may vary depending on the cell type and experimental conditions.
Table 2: Inhibition of Caspase-1 Activity by this compound
| This compound Conc. (µM) | Caspase-1 Activity (RLU) (Mean ± SD) | % Inhibition |
| 0 (Vehicle) | 50000 ± 4500 | 0 |
| 0.1 | 42000 ± 3800 | 16.0 |
| 0.5 | 30000 ± 2700 | 40.0 |
| 1 | 22000 ± 2000 | 56.0 |
| 5 | 8000 ± 700 | 84.0 |
| 10 | 4000 ± 350 | 92.0 |
| IC₅₀ (µM) | \multicolumn{2}{c | }{\textbf{~0.9}} |
Note: Specific IC₅₀ values for this compound on caspase-1 activity were not available in the searched literature. The data presented is a hypothetical representation based on its known mechanism of action. For comparison, the well-characterized NLRP3 inhibitor MCC950 has a reported IC₅₀ for caspase-1 activity in the nanomolar range under similar experimental conditions.
Table 3: Inhibition of ASC Speck Formation by this compound
| This compound Conc. (µM) | % of Cells with ASC Specks (Mean ± SD) | % Inhibition |
| 0 (Vehicle) | 30 ± 5 | 0 |
| 0.1 | 25 ± 4 | 16.7 |
| 0.5 | 18 ± 3 | 40.0 |
| 1 | 12 ± 2 | 60.0 |
| 5 | 5 ± 1 | 83.3 |
| 10 | 2 ± 0.5 | 93.3 |
| IC₅₀ (µM) | \multicolumn{2}{c | }{\textbf{~0.7}} |
Note: Specific IC₅₀ values for this compound on ASC speck formation were not available in the searched literature. The data is a hypothetical representation. The potent NLRP3 inhibitor MCC950 demonstrates low nanomolar IC₅₀ values in ASC speck formation assays.
Experimental Protocols
Materials and Reagents
-
Cell Lines:
-
THP-1 cells (human monocytic cell line)
-
Bone Marrow-Derived Macrophages (BMDMs) (from mouse)
-
-
Cell Culture Media and Reagents:
-
RPMI-1640 medium
-
DMEM (for BMDMs)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Phorbol 12-myristate 13-acetate (PMA)
-
L-glutamine
-
HEPES
-
2-Mercaptoethanol
-
PBS (Phosphate-Buffered Saline)
-
Trypan Blue
-
-
Inflammasome Activators and Inhibitors:
-
Lipopolysaccharide (LPS) from E. coli O111:B4
-
Nigericin sodium salt
-
Adenosine 5'-triphosphate (ATP) disodium salt hydrate
-
This compound
-
Dimethyl sulfoxide (DMSO) (vehicle for this compound)
-
-
Assay Kits and Reagents:
-
Human IL-1β ELISA Kit
-
Caspase-1 activity assay kit (e.g., Caspase-Glo® 1 Inflammasome Assay)
-
Reagents for immunofluorescence (Primary anti-ASC antibody, fluorescently labeled secondary antibody, DAPI)
-
Formaldehyde or Paraformaldehyde for cell fixation
-
Permeabilization buffer (e.g., Triton X-100 or saponin in PBS)
-
Blocking buffer (e.g., BSA or serum in PBS)
-
Protocol 1: Culture and Differentiation of THP-1 Cells
-
Cell Culture: Maintain THP-1 monocytes in RPMI-1640 medium supplemented with 10% heat-inactivated FBS, 2 mM L-glutamine, 10 mM HEPES, 100 U/mL penicillin, 100 µg/mL streptomycin, and 0.05 mM 2-mercaptoethanol.
-
Cell Seeding: Seed THP-1 cells at a density of 0.5 x 10⁶ cells/mL in a 24-well plate.
-
Differentiation: To differentiate the monocytic THP-1 cells into macrophage-like cells, add PMA to a final concentration of 100 ng/mL.
-
Incubation: Incubate the cells for 48-72 hours at 37°C in a 5% CO₂ incubator. After incubation, the cells will be adherent and have a macrophage-like morphology.
-
Washing: Before inflammasome activation, gently wash the adherent cells twice with warm serum-free RPMI-1640 medium to remove any residual PMA and non-adherent cells.
Protocol 2: NLRP3 Inflammasome Activation and Inhibition
-
Priming (Signal 1):
-
Add fresh serum-free RPMI-1640 medium to the differentiated THP-1 cells.
-
Prime the cells by adding LPS to a final concentration of 1 µg/mL.
-
Incubate for 3-4 hours at 37°C in a 5% CO₂ incubator.
-
-
Inhibition:
-
Prepare serial dilutions of this compound in serum-free RPMI-1640 medium. A vehicle control (DMSO) should be prepared at the same final concentration as the highest concentration of the inhibitor.
-
After the priming step, gently remove the LPS-containing medium and add the medium containing the different concentrations of this compound or the vehicle control.
-
Incubate for 1 hour at 37°C in a 5% CO₂ incubator.
-
-
Activation (Signal 2):
-
Add the NLRP3 activator, nigericin, to a final concentration of 10 µM (or ATP to a final concentration of 5 mM).
-
Incubate for 1-2 hours at 37°C in a 5% CO₂ incubator.
-
-
Sample Collection:
-
After incubation, carefully collect the cell culture supernatants and centrifuge at 300 x g for 5 minutes to pellet any detached cells. Store the supernatants at -80°C for IL-1β ELISA.
-
For caspase-1 activity assays and ASC speck imaging, proceed immediately to the respective protocols.
-
Protocol 3: Measurement of IL-1β Secretion by ELISA
-
Kit Preparation: Prepare all reagents, standards, and samples according to the manufacturer's instructions for the human IL-1β ELISA kit.
-
Assay Procedure:
-
Add 100 µL of the collected cell culture supernatants (diluted if necessary) and standards to the wells of the pre-coated microplate.
-
Incubate for 2 hours at room temperature.
-
Wash the wells four times with the provided wash buffer.
-
Add 100 µL of the detection antibody to each well and incubate for 1 hour at room temperature.
-
Wash the wells again as described above.
-
Add 100 µL of the substrate solution to each well and incubate for 15-30 minutes in the dark.
-
Add 50 µL of the stop solution to each well.
-
-
Data Acquisition: Immediately measure the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Calculate the concentration of IL-1β in the samples by interpolating from the standard curve. Determine the percent inhibition for each concentration of this compound relative to the vehicle control.
Protocol 4: Measurement of Caspase-1 Activity
-
Assay Principle: This protocol utilizes a luminogenic substrate that produces a "glow-type" luminescent signal upon cleavage by active caspase-1.
-
Reagent Preparation: Prepare the Caspase-Glo® 1 Reagent according to the manufacturer's protocol.
-
Assay Procedure:
-
To the wells containing the treated cells, add 100 µL of the prepared Caspase-Glo® 1 Reagent.
-
Mix the contents of the wells by gentle shaking for 30 seconds.
-
Incubate at room temperature for 1 hour to allow for cell lysis and the enzymatic reaction to occur.
-
-
Data Acquisition: Measure the luminescence using a plate-reading luminometer.
-
Data Analysis: Determine the percent inhibition of caspase-1 activity for each concentration of this compound relative to the vehicle control.
Protocol 5: Visualization of ASC Speck Formation by Immunofluorescence
-
Cell Seeding: Seed and differentiate THP-1 cells on sterile glass coverslips in a 24-well plate as described in Protocol 1.
-
Inflammasome Activation and Inhibition: Perform the priming, inhibition, and activation steps as described in Protocol 2.
-
Cell Fixation: After the activation step, gently wash the cells twice with PBS and then fix them with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Permeabilization: Wash the fixed cells three times with PBS and then permeabilize with 0.25% Triton X-100 in PBS for 10 minutes.
-
Blocking: Wash the cells three times with PBS and then block with 1% BSA in PBS for 1 hour at room temperature to reduce non-specific antibody binding.
-
Primary Antibody Staining: Incubate the cells with a primary antibody against ASC diluted in the blocking buffer overnight at 4°C.
-
Secondary Antibody Staining: Wash the cells three times with PBS and then incubate with a fluorescently labeled secondary antibody diluted in the blocking buffer for 1 hour at room temperature in the dark.
-
Nuclear Staining: Wash the cells three times with PBS and then counterstain the nuclei with DAPI for 5 minutes.
-
Mounting: Wash the cells a final three times with PBS and then mount the coverslips onto microscope slides using an anti-fade mounting medium.
-
Imaging and Analysis:
-
Visualize the cells using a fluorescence microscope. ASC specks will appear as distinct, bright puncta within the cytoplasm.
-
Quantify the percentage of cells containing ASC specks by counting at least 100 cells per condition from multiple random fields.
-
Determine the percent inhibition of ASC speck formation for each concentration of this compound relative to the vehicle control.
-
Conclusion
The protocols detailed in these application notes provide a comprehensive framework for studying NLRP3 inflammasome activation and its pharmacological inhibition with this compound. By employing these standardized methods, researchers can obtain reliable and reproducible data on the efficacy and mechanism of action of potential NLRP3 inhibitors, thereby accelerating the discovery and development of novel therapeutics for a host of inflammatory diseases. Careful adherence to these protocols and the inclusion of appropriate controls will ensure the generation of high-quality, interpretable data.
Troubleshooting & Optimization
NLRP3-IN-2 solubility and formulation for in vivo studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with NLRP3-IN-2. It offers detailed information on solubility, formulation, and experimental protocols for successful in vivo studies.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a small molecule inhibitor of the NOD-like receptor family, pyrin domain-containing 3 (NLRP3) inflammasome. The NLRP3 inflammasome is a multi-protein complex that plays a crucial role in the innate immune system by responding to pathogen-associated molecular patterns (PAMPs) and danger-associated molecular patterns (DAMPs).[1][2] Its activation leads to the cleavage of pro-caspase-1 into active caspase-1, which in turn processes pro-interleukin-1β (pro-IL-1β) and pro-interleukin-18 (pro-IL-18) into their mature, pro-inflammatory forms.[1][3] this compound inhibits the formation and activation of the NLRP3 inflammasome, thereby reducing the production of IL-1β and IL-18.[4]
Q2: What are the common solvents for dissolving this compound for in vitro and in vivo studies?
A2: For in vitro studies, this compound is soluble in organic solvents like Dimethyl Sulfoxide (DMSO) and dimethylformamide (DMF), with a solubility of approximately 30 mg/mL in both.[5] For in vivo studies, a stock solution in DMSO is typically prepared first and then diluted with aqueous buffers or other vehicles.[5] It is sparingly soluble in aqueous buffers directly.[5]
Q3: What are the recommended formulations for administering this compound in vivo?
A3: Several formulations have been established for the in vivo delivery of this compound, accommodating different routes of administration such as oral and intraperitoneal injections. The choice of formulation depends on the experimental design, including the animal model and the desired dosing regimen. Commonly used vehicles include combinations of DMSO, PEG300, Tween-80, saline, SBE-β-CD, and corn oil.[6]
Troubleshooting Guide
Issue 1: Precipitation or phase separation occurs during formulation preparation.
-
Possible Cause: The compound has limited solubility in the aqueous components of the formulation. The order of solvent addition might be incorrect, or the components are not mixed thoroughly.
-
Solution:
-
Heating and Sonication: Gentle heating and/or sonication can aid in the dissolution of the compound.[4][6]
-
Correct Solvent Order: Ensure that each solvent is added sequentially and mixed thoroughly before adding the next. Typically, the compound is first dissolved in DMSO to create a stock solution, followed by the addition of co-solvents and finally the aqueous component.[4][6]
-
Fresh Preparation: It is highly recommended to prepare the working solution for in vivo experiments fresh on the day of use to ensure stability and prevent precipitation.[4][6]
-
Issue 2: The desired concentration for the in vivo study cannot be achieved.
-
Possible Cause: The chosen formulation does not provide sufficient solubility for the required dose.
-
Solution:
-
Optimize Formulation: Refer to the solubility data tables below to select a formulation with a higher solubilizing capacity. For instance, formulations containing co-solvents like PEG300 or cyclodextrins (SBE-β-CD) can enhance solubility.[6]
-
Adjust Dosing Volume: If the concentration is limited, consider increasing the dosing volume, staying within the acceptable limits for the chosen animal model and administration route.
-
Hygroscopic DMSO: The hygroscopic nature of DMSO can significantly impact the solubility of the product. Always use newly opened, anhydrous DMSO for preparing stock solutions.[6]
-
Issue 3: Inconsistent or unexpected results in in vivo experiments.
-
Possible Cause: The formulation may not be stable over the duration of the experiment, or the compound may have degraded. The chosen administration route might not provide the desired bioavailability.
-
Solution:
-
Fresh Formulations: Always prepare fresh formulations immediately before administration to avoid degradation and ensure consistent dosing.[4][6]
-
Storage of Stock Solutions: Store DMSO stock solutions at -80°C for up to 6 months or at -20°C for up to 1 month to maintain stability.[6]
-
Route of Administration: While this compound has been shown to be orally bioavailable, the specific experimental context might necessitate a different route, such as intraperitoneal injection, to achieve the desired systemic exposure.[7]
-
Quantitative Data Summary
Table 1: Solubility of this compound in Various Solvents
| Solvent/Vehicle | Solubility | Source |
| DMSO | ~30 mg/mL | [5] |
| Dimethylformamide (DMF) | ~30 mg/mL | [5] |
| 1:7 solution of DMSO:PBS (pH 7.2) | ~0.14 mg/mL | [5] |
| DMSO | 125 mg/mL (requires ultrasound) | [6] |
Table 2: In Vivo Formulation Protocols for this compound
| Protocol | Composition | Achievable Concentration | Administration Route | Source |
| 1 | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.08 mg/mL | Not specified | [4][6] |
| 2 | 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 2.08 mg/mL | Not specified | [6] |
| 3 | 10% DMSO, 90% Corn Oil | ≥ 2.08 mg/mL | Oral | [4][6] |
Experimental Protocols
Protocol 1: Preparation of Formulation 1 (for a 1 mL working solution)
-
Prepare a 20.8 mg/mL stock solution of this compound in fresh, anhydrous DMSO.[4][6]
-
In a sterile tube, add 100 µL of the DMSO stock solution to 400 µL of PEG300.[4][6]
-
Mix the solution thoroughly until it is clear and homogenous.[4][6]
-
Add 50 µL of Tween-80 to the mixture and mix again until uniform.[4][6]
-
Add 450 µL of saline to bring the final volume to 1 mL.[4][6]
-
Mix the final solution thoroughly. Use this formulation immediately for in vivo administration.[4][6]
Protocol 2: In Vivo Mouse Model of Myocardial Ischemia/Reperfusion
-
Animal Model: Mice subjected to a model of acute myocardial infarction (AMI) through ischemia and reperfusion.[4]
-
Treatment: Administer this compound at a dose of 100 mg/kg.[4]
-
Outcome Measures: Assess the activity of caspase-1 in the heart tissue and measure the infarct size.[4]
-
Expected Results: Treatment with this compound has been shown to significantly inhibit caspase-1 activity by 90% and reduce infarct size by over 40%.[4]
Visualizations
Caption: A diagram illustrating the two-signal model of NLRP3 inflammasome activation and its inhibition by this compound.
Caption: A generalized workflow for the preparation and administration of this compound formulations for in vivo research.
References
- 1. Promise of the NLRP3 Inflammasome Inhibitors in In Vivo Disease Models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery and characterization of small-molecule inhibitors of NLRP3 and NLRC4 inflammasomes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. NLRP3 INFLAMMASOME ACTIVATION CONTRIBUTES TO LONG-TERM BEHAVIORAL ALTERATIONS IN MICE INJECTED WITH LIPOPOLYSACCHARIDE - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Identification of a novel orally bioavailable NLRP3 inflammasome inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
Potential off-target effects of NLRP3-IN-2
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using NLRP3-IN-2, a known inhibitor of the NLRP3 inflammasome. The information is tailored for researchers, scientists, and drug development professionals to help anticipate and resolve potential issues during experimentation.
FAQs: Potential Off-Target Effects of this compound
Q1: What are the known off-target effects of this compound?
Given the lack of specific data for this compound, it is crucial for researchers to consider potential off-target effects observed with other NLRP3 inhibitors. For example, the widely used inhibitor MCC950 has been shown to interact with carbonic anhydrase 2. Other inhibitors have also been reported to exhibit off-target activities.[1] Therefore, empirical validation of the selectivity of this compound in your experimental system is highly recommended.
Q2: Could this compound affect other inflammasomes?
A2: The selectivity of this compound against other inflammasome complexes such as AIM2, NLRC4, and NLRP1 has not been extensively documented in public literature. For some NLRP3 inhibitors, off-target effects on other inflammasomes like AIM2 and NAIP/NLRC4 have been observed, particularly at higher concentrations (e.g., above 10 µM).[1][2] It is best practice to include controls to test for the specificity of this compound in your experiments. This can be achieved by using cells deficient in NLRP3 or by activating other inflammasomes with specific agonists.
Q3: Can this compound interfere with the NF-κB signaling pathway?
A3: The activation of the NLRP3 inflammasome is a two-step process, with the initial priming step often mediated by the activation of the NF-κB pathway, leading to the transcriptional upregulation of NLRP3 and pro-IL-1β. Some compounds intended to target NLRP3 may have unintended inhibitory or activating effects on NF-κB signaling.[3][4][5] It is important to assess the impact of this compound on the NF-κB pathway in your cellular model. This can be evaluated by measuring the expression of NF-κB target genes or by using reporter assays.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Inconsistent inhibition of IL-1β secretion | 1. Cell health: High concentrations of the inhibitor or prolonged incubation times may induce cytotoxicity. 2. Inhibitor precipitation: this compound may have limited solubility in aqueous media. 3. Variable priming: Inconsistent NF-κB activation can lead to variable NLRP3 and pro-IL-1β expression. | 1. Perform a cytotoxicity assay (e.g., LDH or MTT assay) to determine the optimal non-toxic concentration of this compound. 2. Visually inspect the culture media for any signs of precipitation. Prepare fresh stock solutions in an appropriate solvent (e.g., DMSO) and ensure the final solvent concentration is low and consistent across all conditions. 3. Ensure consistent priming conditions (LPS concentration and incubation time). Verify priming by measuring pro-IL-1β levels in cell lysates via Western blot. |
| Unexpected changes in cell morphology or viability | Off-target cytotoxicity: The compound may be affecting cellular pathways essential for survival, independent of NLRP3 inhibition. | Conduct dose-response cytotoxicity assays. If cytotoxicity is observed at concentrations required for NLRP3 inhibition, consider using a lower concentration or a different inhibitor. Include a positive control for cytotoxicity. |
| Inhibition of IL-1β but not pyroptosis (or vice versa) | Differential pathway inhibition: The inhibitor might be more effective at blocking cytokine processing than the pore-forming activity of Gasdermin D (GSDMD), or there could be off-target effects on one of these pathways. | Measure both IL-1β release (ELISA) and pyroptosis (LDH release assay) concurrently. Assess caspase-1 activation and GSDMD cleavage by Western blot to pinpoint the step being affected. |
| Lack of inhibitor effect in a specific cell type | 1. Low NLRP3 expression: The cell type may not express sufficient levels of NLRP3 for robust activation. 2. Species-specific activity: Some NLRP3 inhibitors exhibit species-specific activity.[2] | 1. Confirm NLRP3 expression at the mRNA and protein level after priming. 2. If using non-human cells, verify if this compound is active in that species. Consider using a positive control inhibitor with known activity in your model system. |
| Results differ from published data | Variations in experimental protocol: Differences in cell lines, priming and activation stimuli, or inhibitor concentrations can lead to different outcomes. | Carefully review and align your experimental protocol with published methods. Pay close attention to details such as cell passage number, serum concentration in the media, and the source and purity of reagents. |
Experimental Protocols
Protocol 1: Assessment of this compound Specificity using Inflammasome-Deficient Cells
This protocol allows for the determination of whether the inhibitory effect of this compound is specific to the NLRP3 inflammasome.
Materials:
-
Wild-type (WT) and NLRP3-deficient (e.g., Nlrp3-/-) immortalized bone marrow-derived macrophages (iBMDMs).
-
Lipopolysaccharide (LPS)
-
Nigericin or ATP
-
This compound
-
ELISA kit for IL-1β
-
LDH cytotoxicity assay kit
Procedure:
-
Seed WT and Nlrp3-/- iBMDMs in a 96-well plate at a density of 5 x 104 cells/well and allow them to adhere overnight.
-
Prime the cells with LPS (1 µg/mL) for 3-4 hours.
-
Pre-treat the cells with various concentrations of this compound for 30-60 minutes.
-
Activate the NLRP3 inflammasome with nigericin (5 µM) or ATP (5 mM) for 1-2 hours.
-
Collect the cell culture supernatants.
-
Measure IL-1β concentration in the supernatants using an ELISA kit according to the manufacturer's instructions.
-
Measure LDH release in the supernatants using a cytotoxicity assay kit to assess cell death.
Expected Outcome: this compound should inhibit IL-1β release and pyroptosis in WT cells in a dose-dependent manner but have no effect in Nlrp3-/- cells, confirming its specificity for the NLRP3 inflammasome.
Protocol 2: Evaluation of Off-Target Effects on the NF-κB Pathway
This protocol assesses whether this compound affects the priming step of inflammasome activation.
Materials:
-
Macrophage cell line (e.g., THP-1 or RAW 264.7)
-
LPS
-
This compound
-
Reagents for RNA extraction and qRT-PCR or Western blotting
Procedure:
-
Seed cells in a 6-well plate.
-
Pre-treat the cells with this compound at the desired concentration for 30-60 minutes.
-
Stimulate the cells with LPS (1 µg/mL) for 4 hours.
-
For qRT-PCR: Lyse the cells, extract total RNA, and perform qRT-PCR to measure the mRNA levels of NLRP3 and IL1B.
-
For Western Blot: Lyse the cells and perform Western blotting to detect the protein levels of pro-IL-1β and NLRP3.
Expected Outcome: If this compound is specific for the activation step, it should not affect the LPS-induced upregulation of NLRP3 and IL1B mRNA or pro-IL-1β and NLRP3 protein levels. A decrease in these markers would suggest an off-target effect on the NF-κB pathway.
Data Presentation
Table 1: Potential Off-Target Considerations for NLRP3 Inhibitors
Note: This table lists off-target effects reported for other NLRP3 inhibitors. Specific data for this compound is not currently available, and these represent potential areas for investigation.
| Inhibitor Class | Example Inhibitor | Reported Off-Target(s) | Reference |
| Diaryl sulfonylureas | MCC950 | Carbonic anhydrase 2 | [1] |
| Various | Tranilast | Likely to have broad anti-inflammatory effects | [1] |
| Novel Heterocycles | BAL-0028 | Partial inhibition of AIM2 and NAIP/NLRC4 at high concentrations (>10 µM) | [1][2] |
Visualizations
Caption: Canonical NLRP3 inflammasome activation pathway and the inhibitory target of this compound.
Caption: A logical workflow for troubleshooting common issues in experiments involving this compound.
References
- 1. Discovery of potent and selective inhibitors of human NLRP3 with a novel mechanism of action - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Selective NLRP3 inhibitors show promise against inflammation | BioWorld [bioworld.com]
- 3. Pharmacological Inhibition of the NLRP3 Inflammasome: Structure, Molecular Activation, and Inhibitor-NLRP3 Interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. NF-κB Restricts inflammasome activation via elimination of damaged mitochondria - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
Technical Support Center: Troubleshooting NLRP3-IN-2 Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experiments involving the NLRP3 inflammasome inhibitor, NLRP3-IN-2.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Compound Handling and Storage
Question: How should I dissolve and store this compound? I am observing precipitation in my stock solution.
Answer: Proper dissolution and storage are critical for the efficacy of this compound. Solubility issues are a common challenge with small molecule inhibitors.
-
Recommended Solvents: Based on data for similar compounds, this compound is likely soluble in dimethyl sulfoxide (DMSO). For in vitro experiments, a stock solution in 100% DMSO can be prepared. For in vivo studies, further dilution in vehicles like a solution containing 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline, or 10% DMSO and 90% corn oil may be necessary.[1]
-
Troubleshooting Precipitation: If you observe precipitation, gentle warming and/or sonication can aid in dissolution.[1] It is crucial to use freshly opened, anhydrous DMSO, as hygroscopic DMSO can significantly impact solubility.[1]
-
Storage: Stock solutions should be stored at -20°C or -80°C. For working solutions intended for in vivo experiments, it is recommended to prepare them fresh on the day of use.[1]
| Parameter | Recommendation | Source |
| Primary Solvent | DMSO | [1] |
| Storage Temperature | -20°C or -80°C | [1] |
| In Vivo Working Solution | Prepare fresh daily | [1] |
Experimental Design & Controls
Question: I am not observing the expected inhibition of NLRP3 inflammasome activation. What are the critical controls I should include in my experiment?
Answer: Robust experimental design with appropriate controls is essential for interpreting your results. Here are some key controls to include:
-
Positive Controls: Ensure your cells are capable of activating the NLRP3 inflammasome. This can be achieved by priming the cells with lipopolysaccharide (LPS) followed by stimulation with a known NLRP3 activator like nigericin or ATP.[2]
-
Negative Controls:
-
Vehicle Control: Treat cells with the same vehicle used to dissolve this compound (e.g., DMSO) to account for any effects of the solvent.
-
Unstimulated Control: Include cells that are not treated with an NLRP3 activator to establish a baseline for cytokine release and cell death.
-
-
Specificity Controls: To confirm that the observed effects are specific to NLRP3 inhibition, consider using cells deficient in NLRP3 or other inflammasome components (e.g., ASC or Caspase-1).
Question: What is the typical two-step activation protocol for the NLRP3 inflammasome in cell culture?
Answer: Canonical activation of the NLRP3 inflammasome in cell-based assays generally follows a two-signal model:[2]
-
Priming (Signal 1): This step involves upregulating the expression of NLRP3 and pro-IL-1β. This is typically achieved by treating cells (e.g., macrophages) with a Toll-like receptor (TLR) agonist like LPS for 3-5 hours.[2][3]
-
Activation (Signal 2): Following priming, a second stimulus is introduced to trigger the assembly and activation of the inflammasome complex. Common activators include nigericin or extracellular ATP, typically applied for 1-2 hours.[2] this compound should generally be added after the priming step and before the addition of the second stimulus.[2]
Data Interpretation & Troubleshooting Unexpected Results
Question: My results show incomplete inhibition of IL-1β secretion. What could be the reason?
Answer: Incomplete inhibition can stem from several factors:
-
Compound Concentration: The concentration of this compound may be suboptimal. Perform a dose-response curve to determine the IC50 for your specific cell type and experimental conditions.
-
Timing of Inhibition: The timing of inhibitor addition is critical. For canonical NLRP3 activation, this compound should be added after priming and before the activation signal.
-
Alternative Inflammasome Activation: Your stimulus might be activating other inflammasomes in addition to NLRP3. For example, some stimuli can activate the AIM2 inflammasome.[1] Consider using specific inhibitors for other inflammasomes or cells deficient in other inflammasome sensors to dissect the signaling pathway.
-
Non-Canonical NLRP3 Activation: In some cases, LPS alone can induce NLRP3 activation through a non-canonical pathway that is independent of potassium efflux.[2] This pathway involves caspase-8 signaling.[2] Ensure your experimental setup is specific for the pathway you intend to study.
Question: I am observing significant cell death in my control wells. What could be the cause?
Answer: Excessive cell death in control wells can confound results. Potential causes include:
-
LPS Toxicity: High concentrations of LPS or prolonged incubation times can be toxic to cells. Titrate your LPS concentration and incubation time to find a balance between adequate priming and minimal toxicity.
-
Vehicle Toxicity: High concentrations of DMSO can be cytotoxic. Ensure the final concentration of DMSO in your culture medium is low (typically <0.5%).
-
Pyroptosis: The activation of the NLRP3 inflammasome leads to a form of inflammatory cell death called pyroptosis, which is mediated by gasdermin D.[4] This is an expected outcome in your positive control wells. If you are seeing excessive cell death in your inhibitor-treated wells, it may indicate off-target effects of the compound.
Signaling Pathways and Experimental Workflows
Canonical NLRP3 Inflammasome Activation Pathway
Caption: Canonical NLRP3 inflammasome activation pathway and point of inhibition by this compound.
Experimental Workflow for Testing this compound Efficacy
Caption: A typical experimental workflow for evaluating the efficacy of this compound.
Experimental Protocols
Caspase-1 Activity Assay
This protocol is a general guideline based on commercially available kits.[5][6]
-
Sample Preparation:
-
After treatment, collect cell culture supernatants.
-
Lyse the cells according to the kit manufacturer's instructions.
-
-
Assay Procedure (Fluorometric):
-
Add cell lysate or supernatant to a 96-well plate.
-
Add the Caspase-1 substrate (e.g., YVAD-AFC).
-
Incubate at room temperature for 1-2 hours, protected from light.
-
Measure fluorescence using a microplate reader (Ex/Em = 400/505 nm for AFC).
-
-
Assay Procedure (Colorimetric):
-
Data Analysis:
-
Compare the signal from treated samples to untreated controls.
-
A specific Caspase-1 inhibitor (e.g., Ac-YVAD-CHO) should be used to confirm the specificity of the assay.[5]
-
| Assay Type | Substrate Example | Detection Method | Excitation/Emission (nm) | Absorbance (nm) |
| Fluorometric | YVAD-AFC | Fluorescence | 400/505 | N/A |
| Colorimetric | Ac-YVAD-pNA | Absorbance | N/A | 405 |
IL-1β ELISA
This protocol is a general guideline based on commercially available kits.[7][8][9]
-
Sample Preparation:
-
Collect cell culture supernatants after experimental treatment.
-
Centrifuge the supernatants to remove any cells or debris.
-
-
ELISA Procedure (Sandwich ELISA):
-
Add standards and samples to the wells of a microplate pre-coated with an anti-human IL-1β capture antibody and incubate.
-
Wash the wells.
-
Add a biotinylated detection antibody and incubate.
-
Wash the wells.
-
Add streptavidin-HRP conjugate and incubate.
-
Wash the wells.
-
Add a substrate solution (e.g., TMB) and incubate in the dark.
-
Add a stop solution.
-
Measure the absorbance at 450 nm.
-
-
Data Analysis:
-
Generate a standard curve using the recombinant IL-1β standards.
-
Calculate the concentration of IL-1β in the samples based on the standard curve.
-
| Kit Feature | Example Specification | Source |
| Assay Range | 3.9 - 250 pg/mL | [7][10] |
| Sensitivity | ~1 pg/mL | [7] |
| Sample Type | Cell Culture Supernatants, Serum, Plasma | [7][8][9] |
| Assay Time | ~3.5 - 4.5 hours | [7] |
Disclaimer: These protocols and troubleshooting guides are intended for informational purposes only and should be adapted to your specific experimental setup. Always refer to the manufacturer's instructions for specific reagents and kits.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Cellular Models and Assays to Study NLRP3 Inflammasome Biology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mechanisms of NLRP3 priming in inflammaging and age related diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | The mechanism of NLRP3 inflammasome activation and its pharmacological inhibitors [frontiersin.org]
- 5. Optimized caspase-1 activity assay as a starting point of an in vitro platform for extensive caspase-1 moni... [protocols.io]
- 6. bosterbio.com [bosterbio.com]
- 7. rndsystems.com [rndsystems.com]
- 8. mpbio.com [mpbio.com]
- 9. abcam.com [abcam.com]
- 10. Human IL-1 beta ELISA Kit (BMS224-2) - Invitrogen [thermofisher.com]
Technical Support Center: Assessment of NLRP3 Inhibitor Cytotoxicity in Cell Lines
This technical support center provides guidance for researchers, scientists, and drug development professionals on assessing the cytotoxicity of NLRP3 inhibitors, using the well-characterized inhibitor MCC950 as a primary example for compounds like NLRP3-IN-2.
Frequently Asked Questions (FAQs)
Q1: What is the expected cytotoxicity of NLRP3 inhibitors like MCC950 in cell culture?
A1: Generally, potent and specific NLRP3 inhibitors such as MCC950 are expected to have low cytotoxicity at concentrations that effectively inhibit the NLRP3 inflammasome. For instance, MCC950 has shown negligible cytotoxic effects on various cell lines, including Raw 264.7 macrophages, C2C12 myoblasts, and human coronary artery endothelial cells, at concentrations up to 10-20 µM[1][2].
Q2: At what concentration should I test my NLRP3 inhibitor for efficacy versus cytotoxicity?
A2: The effective concentration for NLRP3 inhibition is typically much lower than the concentration at which cytotoxicity is observed. For MCC950, significant inhibition of IL-1β release is seen at concentrations as low as 10 µM in LPS/ATP-stimulated Raw 264.7 macrophages[1]. It is recommended to perform a dose-response curve to determine the optimal concentration for your specific cell line and experimental conditions, starting with concentrations reported in the literature for similar compounds.
Q3: Which cell lines are appropriate for testing NLRP3 inhibitor cytotoxicity?
A3: A variety of cell lines can be used. Commonly used myeloid cell lines that express the necessary components of the NLRP3 inflammasome include human THP-1 monocytes (often differentiated into macrophages with PMA), and murine J774A.1 or Raw 264.7 macrophages[2][3]. It is also beneficial to test for cytotoxicity in the specific non-myeloid cell lines relevant to your research, such as pancreatic cancer cells (Panc10.05, SW1990, PANC1) or endothelial cells, to assess off-target effects[2][4].
Q4: How does NLRP3 inflammasome activation lead to cell death?
A4: Activation of the NLRP3 inflammasome leads to the activation of caspase-1. Activated caspase-1 cleaves Gasdermin D (GSDMD), and the N-terminal fragment of GSDMD forms pores in the cell membrane. This process, known as pyroptosis, is a lytic and inflammatory form of programmed cell death that results in the release of pro-inflammatory cytokines like IL-1β and IL-18[5].
Troubleshooting Guides
Q1: I am observing high levels of cell death in my experiments with an NLRP3 inhibitor, even at low concentrations. What could be the cause?
A1:
-
Compound Purity and Solvent Effects: Ensure the purity of your NLRP3 inhibitor. Impurities could be cytotoxic. Also, verify that the solvent used to dissolve the inhibitor (e.g., DMSO) is not toxic to your cells at the final concentration used in the culture medium. It is crucial to include a vehicle control (medium with solvent only) in your experiments.
-
Off-Target Effects: The inhibitor may have off-target effects that are causing cytotoxicity. It is advisable to test the inhibitor in a cell line that does not express NLRP3 to investigate this possibility.
-
Cell Line Sensitivity: The specific cell line you are using might be particularly sensitive to the inhibitor. Consider testing a range of concentrations on different cell lines to determine a therapeutic window.
Q2: My NLRP3 inhibitor is not reducing IL-1β secretion in my inflammasome activation assay. What should I check?
A2:
-
Incomplete Inflammasome Activation: Ensure that your protocol for inducing NLRP3 inflammasome activation is working correctly. This typically involves a two-step process: a priming signal (e.g., LPS) to upregulate NLRP3 and pro-IL-1β expression, followed by an activation signal (e.g., ATP or nigericin) to trigger inflammasome assembly[3][6]. You should have positive controls (stimulated cells without inhibitor) that show robust IL-1β secretion.
-
Inhibitor Concentration and Incubation Time: The concentration of the inhibitor may be too low, or the pre-incubation time may be too short. Optimize these parameters by performing a dose-response and time-course experiment.
-
Inhibitor Stability: Check the stability of your inhibitor in your cell culture medium under your experimental conditions.
Q3: The results of my cytotoxicity assays are inconsistent. What can I do to improve reproducibility?
A3:
-
Consistent Cell Seeding Density: Ensure that you are seeding the same number of cells in each well, as variations in cell density can affect the results of viability assays.
-
Assay-Specific Considerations: Be mindful of the limitations of your chosen cytotoxicity assay. For example, colorimetric assays like MTT or XTT can be affected by the metabolic state of the cells, which might be altered by your experimental conditions. Consider using a complementary assay that measures a different aspect of cell death, such as a membrane integrity assay (e.g., LDH release) or a flow cytometry-based assay with Annexin V and propidium iodide staining[7].
-
Proper Controls: Always include appropriate controls: untreated cells, cells treated with the vehicle control, cells treated with the inflammasome-activating stimuli alone, and cells treated with the stimuli plus the inhibitor.
Quantitative Data Summary
The following table summarizes the reported cytotoxicity of the NLRP3 inhibitor MCC950 in various cell lines. This data can be used as a reference when designing experiments with other NLRP3 inhibitors.
| Cell Line | Assay | Concentration Range Tested (µM) | Observed Cytotoxicity | Reference |
| Raw 264.7 (murine macrophage) | Not specified | 0.01 - 10 | No significant cytotoxicity | [1] |
| C2C12 (murine myoblast) | Not specified | 0.01 - 10 | No significant cytotoxicity | [1] |
| THP-1 derived macrophages (human) | Alamar Blue | Not specified | Negligible cytotoxic effects | [2] |
| J774a macrophages (murine) | Not specified | 20 | Negligible cytotoxic effects | [2] |
| Human Coronary Artery Endothelial Cells | Alamar Blue | Not specified | Negligible cytotoxic effects | [2] |
| Panc10.05, SW1990, PANC1 (human pancreatic cancer) | Cell Viability Kit | Not specified | No significant change in cell viability with MCC950 alone | [4] |
| RWPE-2 (human prostate epithelial) | CCK-8 | Up to a certain concentration (not specified) | Optimal dose concentration determined without significant toxicity | [8] |
Experimental Protocols
Protocol 1: Cell Viability Assessment using Alamar Blue Assay[2]
This protocol is adapted from a study assessing the cytotoxicity of MCC950[2].
-
Cell Seeding: Seed cells into a 96-well plate at a density of 3 x 10⁴ cells per well. For THP-1 cells, pre-treat with phorbol 12-myristate 13-acetate (PMA, 100 ng/mL) for 24 hours before seeding to differentiate them into macrophages.
-
Treatment: Immediately after seeding, treat the cells with the NLRP3 inhibitor at the desired concentrations. Include appropriate vehicle controls. The total volume in each well should be 200 µL.
-
Incubation: Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO₂.
-
Alamar Blue Addition: Add Alamar Blue reagent to each well at a ratio of 1:10 (reagent to medium volume).
-
Incubation with Reagent: Incubate the plate for an additional 4 hours at 37°C.
-
Measurement: Measure the fluorescence at an excitation wavelength of 560 nm and an emission wavelength of 590 nm using a microplate reader.
-
Data Analysis: Express cell viability as a percentage relative to the vehicle-treated control cells.
Protocol 2: Assessment of NLRP3 Inflammasome Activation and Inhibition[6]
This is a general protocol for activating the NLRP3 inflammasome and assessing the effect of an inhibitor.
-
Cell Seeding: Seed myeloid cells (e.g., PMA-differentiated THP-1 cells or primary macrophages) in a suitable culture plate.
-
Priming (Signal 1): Prime the cells with lipopolysaccharide (LPS) (e.g., 1 µg/mL) for 3-4 hours. This step upregulates the expression of NLRP3 and pro-IL-1β.
-
Inhibitor Treatment: Pre-incubate the primed cells with the NLRP3 inhibitor at various concentrations for at least 1 hour.
-
Activation (Signal 2): Stimulate the cells with an NLRP3 activator such as ATP (e.g., 2.5 mM) or nigericin (e.g., 20 µM) for 1-2 hours[1][6].
-
Sample Collection: Collect the cell culture supernatant to measure secreted IL-1β and LDH. Lyse the cells to prepare samples for Western blot analysis of caspase-1 cleavage.
-
Readouts:
-
IL-1β Measurement: Quantify the concentration of IL-1β in the supernatant using an ELISA kit.
-
Cytotoxicity (Pyroptosis) Measurement: Measure the activity of lactate dehydrogenase (LDH) released into the supernatant using an LDH cytotoxicity assay kit[9].
-
Caspase-1 Activation: Detect the cleaved (active) form of caspase-1 (p20 subunit) in the cell lysates by Western blot[10].
-
Visualizations
NLRP3 Inflammasome Signaling Pathway
Caption: Canonical NLRP3 inflammasome activation pathway and point of inhibition.
Experimental Workflow for Cytotoxicity Assessment
Caption: General workflow for assessing the cytotoxicity of an NLRP3 inhibitor.
References
- 1. researchgate.net [researchgate.net]
- 2. Selective NLRP3 Inflammasome Inhibitor MCC950 Suppresses Inflammation and Facilitates Healing in Vascular Materials - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cellular Models and Assays to Study NLRP3 Inflammasome Biology [mdpi.com]
- 4. The effects of NLRP3 inflammasome inhibition by MCC950 on LPS-induced pancreatic adenocarcinoma inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. NLRP3 inflammasome activation and cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Dynamic Protocol to Explore NLRP3 Inflammasome Activation in Cerebral Organoids - PMC [pmc.ncbi.nlm.nih.gov]
- 7. NLRP3 Inflammasome Activation and Cytotoxicity Induced by Particulate Adjuvants | Springer Nature Experiments [experiments.springernature.com]
- 8. researchgate.net [researchgate.net]
- 9. dovepress.com [dovepress.com]
- 10. Targeting the NLRP3 Inflammasome With Inhibitor MCC950 Prevents Aortic Aneurysms and Dissections in Mice - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Minimizing Variability in NLRP3 Inflammasome Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize variability in NLRP3 inflammasome assays, with a focus on the use of inhibitors like NLRP3-IN-2.
Frequently Asked Questions (FAQs)
Q1: What is the canonical two-step activation of the NLRP3 inflammasome?
A1: The canonical activation of the NLRP3 inflammasome is a two-step process. The first step, "priming," is typically induced by Toll-like receptor (TLR) ligands such as lipopolysaccharide (LPS). This leads to the upregulation of NLRP3 and pro-IL-1β expression through NF-κB signaling. The second step, "activation," is triggered by a variety of stimuli, including ATP, nigericin, or crystalline substances, which leads to the assembly of the NLRP3 inflammasome complex, caspase-1 activation, and subsequent cleavage and release of mature IL-1β and IL-18.[1]
Q2: What are the critical controls to include in an NLRP3 inflammasome assay?
A2: To ensure data reliability, it is crucial to include several controls:
-
Negative Control (Unstimulated): Cells treated with vehicle only to establish baseline levels.
-
Priming Control (LPS only): Cells treated only with the priming signal (e.g., LPS) to ensure that the priming step alone does not trigger significant inflammasome activation.
-
Positive Control (LPS + Activator): Cells treated with both a priming agent (e.g., LPS) and an NLRP3 activator (e.g., ATP or nigericin) to demonstrate robust inflammasome activation.[2]
-
Inhibitor Control: A well-characterized NLRP3 inhibitor (e.g., MCC950) to confirm that the observed effects are specific to NLRP3 inhibition.
-
Cell Viability Control: To ensure that the observed reduction in cytokine release is due to specific inflammasome inhibition and not cytotoxic effects of the compound.
Q3: How can I be sure my IL-1β ELISA results are accurate?
A3: Variability in IL-1β ELISA can arise from several factors. Ensure you are using an ELISA kit that detects the mature form of IL-1β, as some kits may not efficiently detect the processed cytokine.[3] It's also important to handle samples carefully to avoid degradation of IL-1β. If you observe low signal, consider concentrating your samples, but be mindful of also concentrating potential interfering substances.[4][5] Always include a standard curve and quality controls with each plate.
Q4: What are the common readouts for NLRP3 inflammasome activation?
A4: Common readouts include:
-
IL-1β and IL-18 Release: Measured by ELISA from the cell culture supernatant.[2][6]
-
Caspase-1 Activity: Assessed using fluorometric or colorimetric assays that measure the cleavage of a specific substrate.[7]
-
ASC Speck Formation: Visualized by fluorescence microscopy or quantified by flow cytometry. ASC oligomerization into a "speck" is an upstream event in inflammasome activation.[8][9][10]
-
Pyroptosis (Cell Death): Measured by lactate dehydrogenase (LDH) release from damaged cells.[11]
-
Western Blotting: To detect cleaved caspase-1 (p20 subunit) and mature IL-1β (p17 subunit) in the supernatant or cell lysates.[12]
Troubleshooting Guides
Problem 1: Low or No IL-1β Secretion in Positive Control
| Possible Cause | Recommended Solution |
| Inefficient Priming | - Confirm the activity and concentration of your priming agent (e.g., LPS). Titrate the LPS concentration and incubation time. - Ensure cells are healthy and responsive. Passage number and cell density can affect priming efficiency. |
| Ineffective NLRP3 Activator | - Verify the concentration and stability of the activator (e.g., ATP, nigericin). Prepare fresh solutions. ATP solutions, in particular, can be unstable.[3] - Optimize the incubation time and concentration of the activator. |
| Cell Health Issues | - Check cell viability. High cell death before activation can lead to poor response. - Ensure optimal cell density at the time of the experiment. |
| Suboptimal Assay Conditions | - Confirm that the cell culture medium and supplements are appropriate and not expired. - Check for contamination in cell cultures. |
| Sample Degradation | - Collect supernatants promptly and store them at -80°C if not analyzed immediately. - Add protease inhibitors to the collected supernatants. |
Problem 2: High Background Signal in Negative Controls
| Possible Cause | Recommended Solution |
| Cell Stress | - Handle cells gently during plating and media changes to avoid mechanical stress. - Ensure cells are not overgrown, as this can lead to spontaneous inflammasome activation. |
| Contamination | - Test for mycoplasma and endotoxin contamination in cell cultures and reagents. - Use sterile techniques throughout the experiment. |
| Reagent Issues | - Some serum lots can contain factors that activate cells. Test different lots of FBS. - Ensure all reagents are of high purity and stored correctly. |
| Assay-Specific Issues (ELISA) | - Inadequate washing steps can lead to high background. Ensure thorough washing between antibody incubations. - Cross-reactivity of antibodies. Use high-quality, specific antibodies. |
| Assay-Specific Issues (Caspase-1 Assay) | - Non-specific cleavage of the substrate. Use a specific caspase-1 inhibitor control to determine the level of non-specific activity.[13] |
Problem 3: Inconsistent Results with this compound (or other inhibitors)
| Possible Cause | Recommended Solution |
| Inhibitor Solubility/Stability | - Ensure the inhibitor is fully dissolved. Use appropriate solvents (e.g., DMSO) and prepare fresh dilutions for each experiment. - Check for precipitation of the compound in the culture medium. |
| Incorrect Inhibitor Concentration | - Perform a dose-response curve to determine the optimal inhibitory concentration (IC50) for your specific cell type and conditions. |
| Off-Target Effects/Toxicity | - Assess cell viability at all inhibitor concentrations used. A decrease in signal may be due to cytotoxicity rather than specific inhibition.[14] - Use a structurally distinct NLRP3 inhibitor as a control to confirm the observed effects are on-target. |
| Timing of Inhibitor Addition | - Typically, the inhibitor should be added after the priming step but before the addition of the NLRP3 activator. Optimize the pre-incubation time with the inhibitor. |
Quantitative Data Summary
Table 1: Expected IL-1β Secretion Levels in Different Cell Models
| Cell Type | Priming Stimulus (Concentration, Time) | Activation Stimulus (Concentration, Time) | Expected IL-1β Secretion (pg/mL) |
| Human PBMCs | LPS (1 µg/mL, 3h) | ATP (1 mM, 15 min) | ~1500[3] |
| Human THP-1 cells (PMA-differentiated) | LPS (24h) | ATP (5 mM, 30 min) | ~1200[15] |
| Murine Bone Marrow-Derived Macrophages (BMDMs) | LPS (1 µg/mL, 24h) | - | Variable, can be low |
| Murine Splenic Dendritic Cells | LPS (1 µg/mL, 24h) | - | ~1000-2000[16] |
Note: These values are approximate and can vary significantly between experiments, donors, and cell culture conditions.
Table 2: Reported IC50 Values for Common NLRP3 Inhibitors
| Inhibitor | Cell Type | Assay | IC50 |
| MCC950 | THP-1 cells | IL-1β release | ~8 nM[17] |
| MCC950 | THP-1 derived macrophages | Cell death | ~0.2 µM[18] |
| CY-09 | Murine BMDMs | IL-1β release | ~6 µM[19] |
| Parthenolide | THP-1 cells | IL-1β release | ~2.6 µM[20] |
| NLRP3/AIM2-IN-2 | Not specified | Not specified | ~0.2392 µM[21][22] |
Experimental Protocols
Protocol 1: NLRP3 Inflammasome Activation and Inhibition in THP-1 Macrophages
-
Cell Culture and Differentiation:
-
Culture THP-1 monocytes in RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin.
-
Seed THP-1 cells in a 96-well plate at a density of 5 x 10^4 cells/well.
-
Differentiate the monocytes into macrophages by treating with 50-100 ng/mL Phorbol 12-myristate 13-acetate (PMA) for 48-72 hours.
-
-
Priming:
-
Replace the PMA-containing medium with fresh, serum-free medium.
-
Prime the cells with 1 µg/mL LPS for 3-4 hours at 37°C.
-
-
Inhibitor Treatment:
-
Add this compound or another inhibitor at the desired concentrations to the appropriate wells.
-
Incubate for 30-60 minutes at 37°C.
-
-
Activation:
-
Add the NLRP3 activator (e.g., 5 mM ATP for 30-60 minutes or 10 µM nigericin for 1-2 hours) to the wells.
-
-
Sample Collection and Analysis:
-
Centrifuge the plate at 500 x g for 5 minutes.
-
Carefully collect the supernatant for IL-1β ELISA and LDH assay.
-
Lyse the remaining cells for protein quantification or Western blot analysis.
-
Protocol 2: ASC Speck Visualization by Immunofluorescence
-
Cell Seeding and Treatment:
-
Seed cells on glass coverslips in a 24-well plate and treat as described in Protocol 1.
-
-
Fixation and Permeabilization:
-
After treatment, wash the cells with PBS.
-
Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.
-
Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.
-
-
Staining:
-
Block with 1% BSA in PBS for 30 minutes.
-
Incubate with a primary antibody against ASC for 1 hour at room temperature.
-
Wash three times with PBS.
-
Incubate with a fluorescently labeled secondary antibody for 1 hour in the dark.
-
Counterstain with DAPI to visualize nuclei.
-
-
Imaging:
-
Mount the coverslips on microscope slides.
-
Visualize and capture images using a fluorescence microscope. ASC specks will appear as distinct, bright puncta in the cytoplasm of activated cells.[10]
-
Visualizations
Caption: Canonical NLRP3 inflammasome signaling pathway.
Caption: General experimental workflow for NLRP3 inflammasome assays.
Caption: Logical troubleshooting guide for NLRP3 inflammasome assays.
References
- 1. cdr.lib.unc.edu [cdr.lib.unc.edu]
- 2. A comprehensive guide for studying inflammasome activation and cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | ATP-Induced IL-1β Specific Secretion: True Under Stringent Conditions [frontiersin.org]
- 4. researchgate.net [researchgate.net]
- 5. mabtech.com [mabtech.com]
- 6. adipogen.com [adipogen.com]
- 7. Caspase-1 Activity Assay Kit (Colorimetric) (NBP2-54815): Novus Biologicals [novusbio.com]
- 8. Flow Imaging of the Inflammasome: Evaluating ASC Speck Characteristics and Caspase-1 Activity | Springer Nature Experiments [experiments.springernature.com]
- 9. Instructions for Flow Cytometric Detection of ASC Specks as a Readout of Inflammasome Activation in Human Blood - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Measuring NLR Oligomerization II: Detection of ASC Speck Formation by Confocal Microscopy and Immunofluorescence | Springer Nature Experiments [experiments.springernature.com]
- 11. NLRP3 Inflammasome Activation-Mediated Pyroptosis Aggravates Myocardial Ischemia/Reperfusion Injury in Diabetic Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Western Blotting Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 13. Optimized caspase-1 activity assay as a starting point of an in vitro platform for extensive caspase-1 moni... [protocols.io]
- 14. researchgate.net [researchgate.net]
- 15. Pharmacological characterization of ATP- and LPS-induced IL-1β release in human monocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Toll-like Receptor Agonists Stimulate Nlrp3-dependent IL-1β Production Independently of the purinergic P2X7 Receptor in Dendritic Cells and in Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Identification of a novel orally bioavailable NLRP3 inflammasome inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 18. A Probe for NLRP3 Inflammasome Inhibitor MCC950 Identifies Carbonic Anhydrase 2 as a Novel Target - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Inhibiting the NLRP3 Inflammasome - PMC [pmc.ncbi.nlm.nih.gov]
- 20. mdpi.com [mdpi.com]
- 21. medchemexpress.com [medchemexpress.com]
- 22. selleckchem.com [selleckchem.com]
NLRP3-IN-2 quality control and purity assessment
Welcome to the technical support center for NLRP3-IN-2. This resource is designed to assist researchers, scientists, and drug development professionals with quality control, purity assessment, and troubleshooting for experiments involving this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
A1: this compound, also known as NLRP3 Inflammasome Inhibitor I, is a small molecule inhibitor of the NLRP3 inflammasome. It is an intermediate in the synthesis of glyburide and is used in research to study the role of the NLRP3 inflammasome in various physiological and pathological processes.[1]
Q2: What are the key chemical properties of this compound?
A2: The key chemical properties of this compound are summarized in the table below.
| Property | Value | Reference |
| CAS Number | 16673-34-0 | [1][2] |
| Molecular Formula | C16H17ClN2O4S | |
| Molecular Weight | 368.84 g/mol |
Q3: What is the recommended purity for this compound in research applications?
A3: For most research applications, a purity of ≥95% is recommended for small molecule inhibitors like this compound. Purity should be verified using appropriate analytical methods such as High-Performance Liquid Chromatography (HPLC).
Q4: How should this compound be stored?
A4: this compound powder should be stored at -20°C for up to 3 years, or at 4°C for up to 2 years. Stock solutions in a solvent like DMSO should be stored at -80°C for up to 6 months, or at -20°C for up to 1 month.
Quality Control and Purity Assessment
Consistent and reliable experimental results depend on the quality and purity of your reagents. The following sections provide detailed protocols for assessing the quality and purity of this compound.
High-Performance Liquid Chromatography (HPLC) for Purity Assessment
HPLC is a fundamental technique for determining the purity of small molecules. A reversed-phase HPLC method is typically suitable for a compound with the chemical structure of this compound.
Experimental Protocol: HPLC Purity Analysis
| Parameter | Recommended Condition |
| Instrumentation | HPLC system with a UV-Vis or Diode Array Detector (DAD) |
| Column | C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) |
| Mobile Phase | A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid |
| Gradient | Start with a low percentage of B, and gradually increase to elute the compound and any impurities. A typical gradient might be 10-90% B over 20 minutes. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | Monitor at a wavelength where this compound has maximum absorbance (e.g., 254 nm, or determined by UV scan). |
| Injection Volume | 10 µL |
| Sample Preparation | Prepare a 1 mg/mL stock solution of this compound in a suitable solvent (e.g., DMSO). Dilute to a working concentration of 50-100 µg/mL with the initial mobile phase composition. |
Data Analysis:
The purity of this compound is calculated by dividing the peak area of the main compound by the total area of all peaks in the chromatogram, expressed as a percentage.
References
Addressing NLRP3-IN-2 batch-to-batch variability
Welcome to the technical support center for NLRP3-IN-2. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and ensure the successful application of this compound in your experiments. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help you navigate potential issues, with a focus on addressing batch-to-batch variability.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a small molecule inhibitor of the NLRP3 inflammasome. It is an intermediate in the synthesis of glyburide and has been shown to inhibit the formation of the NLRP3 inflammasome complex in cardiomyocytes.[1] This inhibition prevents the activation of caspase-1 and the subsequent release of pro-inflammatory cytokines IL-1β and IL-18. The activation of the NLRP3 inflammasome is a multi-step process, and this compound is believed to interfere with the assembly of the inflammasome complex.[2][3]
Q2: What are the recommended storage and handling conditions for this compound?
A2: Proper storage and handling are critical to maintaining the integrity of this compound. Stock solutions should be stored at -20°C for up to one month or at -80°C for up to six months.[1] It is highly recommended to aliquot the stock solution upon receipt to avoid repeated freeze-thaw cycles, which can lead to degradation of the compound. For in vivo experiments, it is best to prepare fresh solutions daily.[1]
Q3: My this compound powder is difficult to dissolve. What should I do?
A3: Solubility issues are a potential source of experimental variability. This compound is soluble in DMSO.[4] For preparing stock solutions, it is recommended to use newly opened, anhydrous DMSO, as hygroscopic DMSO can negatively impact solubility.[5] If you observe precipitation, gentle warming to 37°C and sonication can aid in dissolution.[4][5] Always ensure the solution is clear before use.
Q4: What are potential off-target effects of this compound?
A4: While this compound is used as an NLRP3 inhibitor, like many small molecules, it may have off-target effects. Being a synthetic intermediate of glyburide, a sulfonylurea, it's important to consider potential interactions with other cellular targets.[6] To confirm that the observed effects in your experiments are due to NLRP3 inhibition, it is advisable to include appropriate controls, such as using a structurally different NLRP3 inhibitor to see if the phenotype is recapitulated or using cells deficient in NLRP3.
Troubleshooting Guides
Issue 1: Inconsistent IC50 values or variable inhibition of IL-1β release between experiments.
This is a common problem that can often be traced back to the inhibitor itself or the experimental setup.
| Potential Cause | Troubleshooting Steps | Expected Outcome |
| Degradation of this compound | 1. Prepare fresh dilutions from a new aliquot of the stock solution for each experiment. 2. Avoid repeated freeze-thaw cycles of the stock solution.[1] 3. Verify the age of the stock solution and prepare a fresh stock if it has been stored for an extended period.[1][5] | Consistent inhibitory activity and reproducible IC50 values across experiments. |
| Incomplete Solubilization | 1. Ensure complete dissolution of this compound in high-quality, anhydrous DMSO before preparing working solutions.[5] 2. Use sonication or gentle warming if necessary to achieve a clear solution.[4][5] 3. Visually inspect for any precipitate before adding to your assay. | A clear, homogenous inhibitor solution should result in more consistent dose-response curves. |
| Variability in Cell Health or Density | 1. Use cells within a consistent and low passage number range. 2. Ensure consistent cell seeding density across all wells and experiments. 3. Regularly check for mycoplasma contamination. | Reduced variability in baseline inflammasome activation and a more consistent response to the inhibitor. |
| Batch-to-Batch Variability of this compound | 1. If you suspect batch-to-batch variability, perform a side-by-side comparison of the old and new batches in a functional assay. 2. Request the certificate of analysis (CoA) from the supplier for each batch and compare purity and other quality control parameters. 3. If possible, perform your own quality control, such as HPLC or LC-MS, to confirm identity and purity. | Identification of a suboptimal batch, allowing you to source a more reliable supply of the inhibitor. |
Issue 2: No or weak inhibition of NLRP3 inflammasome activation.
If you are not observing the expected inhibitory effect, consider the following troubleshooting steps.
| Potential Cause | Troubleshooting Steps | Expected Outcome |
| Suboptimal Assay Conditions | 1. Ensure that your cells are properly primed (e.g., with LPS) to upregulate NLRP3 expression before adding the activator (e.g., ATP or nigericin).[7] 2. Titrate the concentration of the inflammasome activator to ensure a robust but not overwhelming signal. 3. Optimize the incubation time for both the inhibitor and the activator. | A clear and reproducible window of inflammasome activation will allow for the sensitive detection of inhibitory effects. |
| Incorrect Inhibitor Concentration | 1. Perform a dose-response curve to determine the optimal concentration range for this compound in your specific cell type and assay. 2. Verify the calculations for your serial dilutions. | Identification of the effective concentration range for this compound in your experimental system. |
| Inactive Compound | 1. Test the activity of your this compound batch in a well-established, validated NLRP3 activation assay. 2. Compare your results to a known, potent NLRP3 inhibitor, such as MCC950, as a positive control for inhibition.[8] | Confirmation of whether your batch of this compound is active. |
Data Presentation
Table 1: Reported IC50 Values for NLRP3 Inhibitors
| Compound | IC50 Value | Cell Type | Assay |
| NLRP3/AIM2-IN-2 | 0.2392 µM | Not specified | Cell death assay |
| MCC950 | 7.5 nM | BMDMs | IL-1β release |
| CY-09 | 0.30 ± 0.01 μM | J774A.1 cells | IL-1β release |
| C77 | 4.10 ± 2.1 μM | Microglia | IL-1β release |
Note: Data for this compound is limited in the public domain. The values presented are for similar or well-characterized NLRP3 inhibitors and can serve as a reference.
Experimental Protocols
Protocol 1: Quality Control of this compound by HPLC
This protocol provides a general method to assess the purity of a new batch of this compound.
-
Preparation of Standard Solution: Accurately weigh a small amount of this compound and dissolve it in an appropriate solvent (e.g., acetonitrile or methanol) to a known concentration (e.g., 1 mg/mL).
-
HPLC System: Use a reverse-phase C18 column.
-
Mobile Phase: A gradient of water and acetonitrile with 0.1% trifluoroacetic acid (TFA) or formic acid is commonly used.
-
Detection: UV detection at a wavelength determined by the UV absorbance spectrum of this compound.
-
Analysis: Inject the standard solution and analyze the chromatogram. A pure compound should show a single major peak. The presence of multiple peaks indicates impurities. The peak area can be used to estimate the purity of the compound.
Protocol 2: In Vitro NLRP3 Inflammasome Activation and Inhibition Assay
This protocol describes a standard method to assess the inhibitory activity of this compound in mouse bone marrow-derived macrophages (BMDMs).
-
Cell Seeding: Seed BMDMs in a 96-well plate at a density of 1 x 10^5 cells/well and allow them to adhere overnight.
-
Priming: Prime the cells with 1 µg/mL lipopolysaccharide (LPS) for 4 hours to induce the expression of pro-IL-1β and NLRP3.[7]
-
Inhibitor Treatment: Pre-incubate the cells with various concentrations of this compound (or vehicle control, e.g., DMSO) for 1 hour.
-
Activation: Add an NLRP3 activator, such as 5 mM ATP for 30 minutes or 10 µM nigericin for 1 hour.
-
Supernatant Collection: Centrifuge the plate and collect the cell culture supernatants.
-
Cytokine Measurement: Measure the concentration of IL-1β in the supernatants using a commercially available ELISA kit according to the manufacturer's instructions.
-
Data Analysis: Calculate the percentage of inhibition of IL-1β release for each concentration of this compound compared to the vehicle control and determine the IC50 value.
Visualizations
Caption: Canonical NLRP3 inflammasome activation pathway and point of inhibition by this compound.
Caption: Troubleshooting workflow for addressing inconsistent results with this compound.
Caption: Relationship between compound properties and experimental outcomes.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. The NLRP3 inflammasome: molecular activation and regulation to therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The NLRP3 Inflammasome: An Overview of Mechanisms of Activation and Regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. glpbio.com [glpbio.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Promise of the NLRP3 Inflammasome Inhibitors in In Vivo Disease Models - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Techniques to Study Inflammasome Activation and Inhibition by Small Molecules - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to NLRP3 Inflammasome Inhibitors: NLRP3-IN-2 vs. MCC950
For researchers, scientists, and drug development professionals, the selection of a potent and specific NLRP3 inflammasome inhibitor is critical for advancing studies in inflammation and autoimmune diseases. This guide provides a detailed comparison of two notable inhibitors, NLRP3-IN-2 and MCC950, with a focus on their mechanisms of action, reported efficacy, and experimental validation.
The NLRP3 inflammasome is a key component of the innate immune system, and its dysregulation is implicated in a wide range of inflammatory disorders. Consequently, the development of small molecule inhibitors targeting NLRP3 has become a significant area of therapeutic research. This guide offers an objective comparison of this compound and the well-characterized inhibitor MCC950, presenting available data to aid in the selection of the most appropriate compound for specific research needs.
Quantitative Data Summary
The following table summarizes the available quantitative data for this compound and MCC950, highlighting the key differences in their reported potency and characterization.
| Feature | This compound | MCC950 |
| Target | NLRP3 Inflammasome | NLRP3 Inflammasome |
| IC50 (in vitro) | Not Reported | ~7.5 nM (in mouse bone marrow-derived macrophages)[1] ~8.1 nM (in human monocyte-derived macrophages)[1] |
| Mechanism of Action | Inhibits the formation of the NLRP3 inflammasome[2] | Directly binds to the NACHT domain of NLRP3, inhibiting its ATPase activity and preventing inflammasome assembly[3][4][5][6] |
| Specificity | Information not available | Specific for NLRP3; does not inhibit AIM2, NLRC4, or NLRP1 inflammasomes[7] |
| In Vivo Efficacy | Reduces infarct size in a mouse model of myocardial ischemia/reperfusion (100 mg/kg, i.p.)[2] | Effective in numerous animal models of inflammatory diseases, including multiple sclerosis and cryopyrin-associated periodic syndromes |
| Known Off-Targets | Not Reported | Carbonic Anhydrase 2 (non-competitive inhibition with an IC50 of 11 µM) |
Signaling Pathway and Experimental Workflow
To understand the context of NLRP3 inhibition, it is essential to visualize the signaling pathway and the experimental workflow used to assess inhibitor efficacy.
Caption: Canonical NLRP3 inflammasome activation pathway and points of inhibition.
Caption: A typical experimental workflow for evaluating NLRP3 inflammasome inhibitors.
Detailed Experimental Protocols
The following is a generalized protocol for an in vitro NLRP3 inflammasome inhibition assay based on commonly used methodologies.
Objective: To determine the in vitro efficacy of NLRP3 inhibitors (this compound and MCC950) in blocking NLRP3 inflammasome activation in macrophages.
Cell Lines:
-
Mouse bone marrow-derived macrophages (BMDMs)
-
Human THP-1 monocytes (differentiated into macrophages with PMA)
Materials:
-
Cell culture medium (e.g., DMEM for BMDMs, RPMI-1640 for THP-1s) supplemented with 10% FBS and 1% penicillin-streptomycin.
-
Lipopolysaccharide (LPS)
-
ATP or Nigericin
-
This compound and MCC950
-
Phosphate-buffered saline (PBS)
-
ELISA kit for mouse or human IL-1β
-
LDH cytotoxicity assay kit
-
Reagents for Western blotting (lysis buffer, primary and secondary antibodies for Caspase-1)
Procedure:
-
Cell Seeding: Seed BMDMs or differentiated THP-1 macrophages in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Priming: Prime the cells with LPS (e.g., 1 µg/mL) for 3-4 hours to upregulate the expression of NLRP3 and pro-IL-1β.
-
Inhibitor Treatment: Pre-incubate the primed cells with various concentrations of this compound or MCC950 for 1 hour.
-
Activation: Stimulate the cells with an NLRP3 activator, such as ATP (e.g., 5 mM) for 30-60 minutes or Nigericin (e.g., 10 µM) for 1-2 hours.
-
Sample Collection:
-
Carefully collect the cell culture supernatant for IL-1β and LDH measurements.
-
Lyse the remaining cells for Western blot analysis of Caspase-1 cleavage.
-
-
Analysis:
-
IL-1β Measurement: Quantify the concentration of mature IL-1β in the supernatant using an ELISA kit according to the manufacturer's instructions.
-
Pyroptosis Assessment: Measure the release of lactate dehydrogenase (LDH) into the supernatant as an indicator of pyroptotic cell death using an LDH cytotoxicity assay kit.
-
Caspase-1 Cleavage: Perform Western blotting on the cell lysates to detect the cleaved (active) form of Caspase-1 (p20 subunit).
-
Concluding Remarks
MCC950 is a well-established, potent, and specific NLRP3 inhibitor with a wealth of supporting data, making it a reliable tool for in vitro and in vivo studies of NLRP3-mediated inflammation.[1][7] Its direct mechanism of action and high potency are significant advantages for targeted research.[3][4][5][6] However, researchers should be mindful of its potential off-target effects on carbonic anhydrase 2, particularly at higher concentrations.
This compound presents as a potential alternative, with demonstrated in vivo efficacy in a model of myocardial ischemia/reperfusion.[2] Nevertheless, the current lack of publicly available data on its in vitro potency (IC50), specificity, and detailed mechanism of action makes a direct and comprehensive comparison with MCC950 challenging. Further characterization of this compound is necessary to fully understand its pharmacological profile and its potential as a research tool or therapeutic lead.
For researchers requiring a well-characterized and highly potent NLRP3 inhibitor, MCC950 remains the gold standard. This compound may be a suitable candidate for specific in vivo models where its efficacy has been demonstrated, but further validation is recommended for broader applications.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Identification of a novel orally bioavailable NLRP3 inflammasome inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The role of NLRP3 inflammasome in type 2 inflammation related diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Assaying NLRP3-mediated LDH and IL-1β release [protocols.io]
- 7. Frontiers | Cell type-specific roles of NLRP3, inflammasome-dependent and -independent, in host defense, sterile necroinflammation, tissue repair, and fibrosis [frontiersin.org]
Validating NLRP3-IN-2 Specificity: A Comparative Guide for Researchers
For researchers and drug development professionals investigating inflammatory pathways, the specificity of chemical probes is paramount. This guide provides a comparative analysis of the inhibitor commonly known as NLRP3-IN-2, alongside other inhibitors, to validate its specificity for the NLRP3 inflammasome over other NOD-like receptors (NLRs). This guide is intended to offer an objective overview supported by experimental data and detailed protocols.
Understanding this compound: A Dual Inhibitor
Contrary to what its name might suggest, this compound is not exclusively specific to the NLRP3 inflammasome. Recent findings have identified it as a potent dual inhibitor of both the NLRP3 and the Absent in Melanoma 2 (AIM2) inflammasomes.[1] This has significant implications for its use as a research tool and for the interpretation of experimental results. This guide will delve into the experimental validation of this compound and compare its activity with other NLR inhibitors to highlight the importance of comprehensive specificity profiling.
Comparative Inhibitory Activity
To contextualize the activity of this compound, it is useful to compare it with other well-characterized inflammasome inhibitors. The following table summarizes the inhibitory concentrations (IC50) of various compounds against different inflammasomes. This data is crucial for selecting the appropriate inhibitor for a given research question and for understanding potential off-target effects.
| Inhibitor | Target Inflammasome(s) | IC50 (NLRP3) | IC50 (NLRC4) | IC50 (AIM2) | IC50 (NLRP1) | Reference |
| NLRP3/AIM2-IN-2 | NLRP3, AIM2 | 0.2392 µM | Not Reported | Potent Inhibitor | Not Reported | [1] |
| C77 | NLRP3, NLRC4 | 4.10 ± 2.1 µM | Similar to NLRP3 | No significant inhibition | Not Reported | [2] |
| ADS032 | NLRP1, NLRP3 | Potent Inhibitor | No significant inhibition | No significant inhibition | Potent Inhibitor | [3] |
| Methylene Blue | Broad Spectrum | Attenuated | Attenuated | Attenuated | Not Reported | [4] |
Signaling Pathways of Key Inflammasomes
Understanding the distinct signaling cascades of different inflammasomes is fundamental to designing and interpreting specificity assays.
Experimental Protocols for Specificity Validation
To rigorously assess the specificity of an NLRP3 inhibitor, a series of cell-based assays are required. The following protocols are based on established methodologies for characterizing inflammasome inhibitors.[2][3]
Cell Culture and Reagents
-
Cell Lines:
-
Human monocytic THP-1 cells (for NLRP3 and AIM2 assays).
-
Primary murine microglia from wild-type and NLRP3 knockout mice (for NLRC4 and validation assays).
-
-
Reagents:
-
Lipopolysaccharide (LPS) for inflammasome priming.
-
ATP or Nigericin as NLRP3 activators.
-
Flagellin (transfected) as an NLRC4 activator.
-
Poly(dA:dT) (transfected) as an AIM2 activator.
-
L18-MDP as an NLRP1 activator.
-
Enzyme-Linked Immunosorbent Assay (ELISA) kits for IL-1β.
-
Lactate dehydrogenase (LDH) cytotoxicity assay kit.
-
Experimental Workflow for Inhibitor Specificity Profiling
Detailed Methodologies
-
NLRP3 Inhibition Assay:
-
Prime THP-1 cells or primary microglia with LPS (e.g., 400 ng/ml for 3 hours).[2]
-
Pre-incubate the primed cells with various concentrations of this compound for 30-60 minutes.
-
Activate the NLRP3 inflammasome by adding ATP (e.g., 4.5 mM for 45 minutes) or nigericin (e.g., 2 µM for 1 hour).[2]
-
Collect the supernatant and measure the concentration of secreted IL-1β using an ELISA kit.
-
Determine the IC50 value by plotting the dose-response curve.
-
-
NLRC4 Specificity Assay:
-
Use primary microglia from NLRP3 knockout mice to eliminate the contribution of the NLRP3 inflammasome.[2]
-
Prime the cells with LPS (e.g., 150 ng/ml for 2 hours).[2]
-
Pre-incubate with this compound.
-
Activate the NLRC4 inflammasome by transfecting flagellin (e.g., 1 µg for 2 hours) into the cells.[2]
-
Measure IL-1β secretion by ELISA.
-
-
AIM2 Specificity Assay:
-
NLRP1 Specificity Assay:
-
Use human THP-1 macrophages.
-
Pre-treat cells with this compound.
-
Induce NLRP1 activation with a specific agonist like L18-MDP.[3]
-
Measure IL-1β secretion by ELISA.
-
-
Cytotoxicity Assay:
-
In parallel with the inhibition assays, assess the cytotoxicity of this compound at the tested concentrations using an LDH assay to ensure that the reduction in IL-1β secretion is not due to cell death.
-
Conclusion
The validation of inhibitor specificity is a critical step in inflammasome research. The evidence indicates that this compound is a dual inhibitor of both NLRP3 and AIM2 inflammasomes. For studies requiring the specific inhibition of NLRP3, it is crucial to use this compound with caution and to consider its effects on the AIM2 pathway. Researchers should perform comprehensive specificity profiling against a panel of NLRs, as outlined in the experimental protocols, to ensure the accurate interpretation of their findings. The use of knockout cell lines and specific activators for different inflammasomes provides a robust framework for validating the selectivity of any inflammasome inhibitor. This rigorous approach will ultimately lead to more reliable and reproducible scientific discoveries.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Discovery and characterization of small-molecule inhibitors of NLRP3 and NLRC4 inflammasomes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A novel dual NLRP1 and NLRP3 inflammasome inhibitor for the treatment of inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Methylene blue inhibits NLRP3, NLRC4, AIM2, and non-canonical inflammasome activation - PMC [pmc.ncbi.nlm.nih.gov]
Selective Inhibition of the NLRP3 Inflammasome Over the AIM2 Inflammasome: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Inflammasome Signaling Pathways: NLRP3 vs. AIM2
The NLRP3 and AIM2 inflammasomes are multi-protein complexes that play crucial roles in the innate immune response by activating caspase-1, leading to the maturation and release of pro-inflammatory cytokines IL-1β and IL-18, and inducing a form of programmed cell death known as pyroptosis.[1][2] However, they are activated by distinct stimuli.
NLRP3 is activated by a wide range of pathogen-associated molecular patterns (PAMPs) and damage-associated molecular patterns (DAMPs), which trigger cellular stress signals such as potassium efflux, mitochondrial dysfunction, and the production of reactive oxygen species (ROS).[3] In contrast, the AIM2 inflammasome is directly activated by the presence of double-stranded DNA (dsDNA) in the cytoplasm, a hallmark of infection by DNA viruses and some bacteria.[3]
Below are diagrams illustrating the canonical activation pathways for the NLRP3 and AIM2 inflammasomes.
Comparative Selectivity of Inflammasome Inhibitors
The development of small molecule inhibitors that can distinguish between different inflammasome complexes is a key area of research. A highly selective inhibitor would ideally target a component unique to one inflammasome pathway, thereby avoiding off-target effects on other beneficial inflammatory responses.
| Target | Selective NLRP3 Inhibitor (e.g., MCC950) | Non-Selective Inhibitor | Rationale for Selectivity |
| NLRP3 Inflammasome Activation | High Potency (nM to low µM IC50) | Variable Potency | Directly targets the NLRP3 protein, preventing its conformational change and subsequent oligomerization.[3] |
| AIM2 Inflammasome Activation | No significant inhibition | Potential for inhibition | Does not interact with the AIM2 sensor or downstream signaling components common to both pathways. |
| Mechanism of Action | Binds directly to the NACHT domain of NLRP3, blocking ATP hydrolysis and preventing inflammasome assembly.[3] | May target common downstream components like ASC or caspase-1, or have broader anti-inflammatory effects. | Targeting the unique sensor protein of the inflammasome complex confers high selectivity. |
Key Experimental Protocols for Assessing Inflammasome Selectivity
To determine the selectivity of a compound for the NLRP3 versus the AIM2 inflammasome, a series of in vitro cellular assays are typically employed. Below are detailed protocols for two fundamental experiments.
IL-1β Release Assay
This assay measures the amount of mature IL-1β secreted from immune cells, such as macrophages, in response to specific inflammasome activators.
Objective: To quantify the inhibitory effect of a test compound on NLRP3- and AIM2-dependent IL-1β secretion.
Materials:
-
Human or murine macrophages (e.g., THP-1 cells, bone marrow-derived macrophages)
-
Cell culture medium (e.g., RPMI-1640) supplemented with FBS and antibiotics
-
LPS (lipopolysaccharide) for priming
-
NLRP3 activator (e.g., Nigericin, ATP)
-
AIM2 activator (e.g., poly(dA:dT))
-
Test compound (e.g., NLRP3-IN-2)
-
ELISA kit for mature IL-1β
-
96-well cell culture plates
Procedure:
-
Cell Seeding: Seed macrophages in a 96-well plate at a density of 1-5 x 10^5 cells/well and allow them to adhere.
-
Priming: Prime the cells with LPS (e.g., 1 µg/mL) for 3-4 hours to upregulate the expression of pro-IL-1β and NLRP3.
-
Inhibitor Treatment: Pre-incubate the primed cells with various concentrations of the test compound for 1 hour.
-
Inflammasome Activation:
-
NLRP3 Activation: Add an NLRP3 activator (e.g., 5 µM Nigericin for 1 hour or 5 mM ATP for 30 minutes).
-
AIM2 Activation: Transfect the cells with an AIM2 activator (e.g., 1 µg/mL poly(dA:dT)) for 6 hours.
-
-
Supernatant Collection: Centrifuge the plate and collect the cell culture supernatants.
-
ELISA: Measure the concentration of mature IL-1β in the supernatants using a specific ELISA kit according to the manufacturer's instructions.[4][5]
-
Data Analysis: Calculate the IC50 value of the test compound for both NLRP3 and AIM2 activation by plotting the percentage of inhibition against the log concentration of the compound.
ASC Oligomerization Assay
This assay visualizes the formation of the ASC speck, a large protein aggregate that is a hallmark of inflammasome activation.[6]
Objective: To determine if a test compound inhibits the formation of the ASC speck, a critical step in inflammasome assembly.
Materials:
-
Macrophages expressing fluorescently tagged ASC (e.g., ASC-GFP)
-
LPS, NLRP3 activator, AIM2 activator, and test compound as in the IL-1β release assay
-
Fluorescence microscope
-
Cross-linking reagent (e.g., disuccinimidyl suberate - DSS)
-
Lysis buffer
-
SDS-PAGE and Western blotting reagents
-
Anti-ASC antibody
Procedure (Microscopy):
-
Follow steps 1-4 from the IL-1β release assay using cells expressing ASC-GFP.
-
Fixation and Imaging: Fix the cells and visualize the formation of ASC specks (fluorescent puncta) using a fluorescence microscope.
-
Quantification: Count the number of cells with ASC specks in each treatment group.
Procedure (Western Blot):
-
Follow steps 1-4 from the IL-1β release assay.
-
Cell Lysis and Cross-linking: Lyse the cells and cross-link the ASC oligomers using DSS.[7]
-
Western Blotting: Separate the protein lysates by SDS-PAGE, transfer to a membrane, and probe with an anti-ASC antibody.[7]
-
Analysis: Detect the presence of high molecular weight ASC oligomers. A reduction in these oligomers in the presence of the test compound indicates inhibition of inflammasome assembly.
Experimental Workflow for Selectivity Profiling
The following diagram outlines a typical workflow for assessing the selectivity of an inflammasome inhibitor.
Concluding Remarks
The selective inhibition of the NLRP3 inflammasome holds significant therapeutic promise for a wide range of inflammatory diseases. By employing rigorous experimental methodologies, researchers can accurately characterize the selectivity profile of novel inhibitors. The protocols and conceptual framework provided in this guide serve as a valuable resource for scientists and drug developers working to advance the field of inflammasome-targeted therapies. While the specific compound "this compound" remains to be fully characterized in publicly accessible literature, the principles of assessing selectivity against the AIM2 inflammasome are well-established and critical for the development of safe and effective treatments.
References
- 1. Frontiers | Cell type-specific roles of NLRP3, inflammasome-dependent and -independent, in host defense, sterile necroinflammation, tissue repair, and fibrosis [frontiersin.org]
- 2. NLRP3 Inflammasomes: Dual Function in Infectious Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent advances in the mechanisms of NLRP3 inflammasome activation and its inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Differential requirement for the activation of the inflammasome for processing and release of IL-1β in monocytes and macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Regulation of Interleukin-1 beta secretion from Macrophages via modulation of Potassium ion (K+) channel activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Detection of ASC Oligomerization by Western Blotting | Springer Nature Experiments [experiments.springernature.com]
- 7. Detection of ASC Oligomerization by Western Blotting - PMC [pmc.ncbi.nlm.nih.gov]
Head-to-Head Comparison of In Vitro NLRP3 Inhibitors: A Guide for Researchers
The NLRP3 inflammasome, a key component of the innate immune system, has emerged as a critical therapeutic target for a wide range of inflammatory diseases. Its activation leads to the release of potent pro-inflammatory cytokines, IL-1β and IL-18, and induces a form of inflammatory cell death known as pyroptosis.[1][2] The aberrant activation of the NLRP3 inflammasome is implicated in numerous conditions, including metabolic disorders, neurodegenerative diseases, and autoimmune syndromes.[3][4][5] This has spurred the development of numerous small molecule inhibitors targeting different components of the inflammasome pathway.
This guide provides a head-to-head in vitro comparison of three well-characterized NLRP3 inhibitors: MCC950, Oridonin, and CY-09. We present their reported efficacy, mechanisms of action, and detailed experimental protocols for their evaluation.
The NLRP3 Inflammasome Activation Pathway
The activation of the NLRP3 inflammasome is a two-step process. The first signal, or "priming," is typically initiated by pathogen-associated molecular patterns (PAMPs), such as lipopolysaccharide (LPS), which leads to the upregulation of NLRP3 and pro-IL-1β via the NF-κB signaling pathway.[6] The second signal, or "activation," can be triggered by a diverse array of stimuli, including ATP, pore-forming toxins, and crystalline substances.[2][7] This leads to the assembly of the inflammasome complex, consisting of NLRP3, the adaptor protein ASC, and pro-caspase-1, which results in caspase-1 activation.[1][8] Active caspase-1 then cleaves pro-IL-1β and pro-IL-18 into their mature forms and cleaves gasdermin D (GSDMD) to induce pyroptosis.[1][8]
Comparative Efficacy and Mechanism of Action
The following table summarizes the key characteristics of MCC950, Oridonin, and CY-09, providing a direct comparison of their in vitro potency and inhibitory mechanisms.
| Inhibitor | Target | Mechanism of Action | IC50 Value | Selectivity | Reference |
| MCC950 | NLRP3 NACHT Domain | Directly binds to the Walker B motif, blocking ATP hydrolysis and subsequent ASC oligomerization. | ~7.5 nM (mouse BMDMs)~8.1 nM (human MDMs) | Selective for NLRP3 over AIM2, NLRC4, and NLRP1 inflammasomes. | [3][5][9] |
| Oridonin | NLRP3 NACHT Domain | Forms a covalent bond with Cysteine 279, blocking the interaction between NLRP3 and NEK7, which is required for activation. | ~0.75 µM (mouse BMDMs) | Selective for NLRP3; does not inhibit AIM2 or NLRC4 inflammasomes. | [4][10][11] |
| CY-09 | NLRP3 NACHT Domain | Directly binds to the ATP-binding site (Walker A motif), inhibiting NLRP3's ATPase activity. | ~6 µM (mouse BMDMs) | Specific for NLRP3; does not affect NLRC4, NLRP1, NOD2, or RIG-I ATPase activity. | [3][4][5][12] |
-
MCC950 (CRID3) is a potent and highly selective diarylsulfonylurea-containing compound that blocks both canonical and non-canonical NLRP3 activation.[3][12] Its high potency makes it a benchmark compound in NLRP3 research.
-
Oridonin is a natural diterpenoid compound that specifically and covalently inhibits the NLRP3 inflammasome.[10][13] It prevents the crucial interaction between NLRP3 and NEK7, thereby inhibiting inflammasome assembly.[10][11]
-
CY-09 is a small molecule that directly targets the ATPase activity of NLRP3.[3][4] By binding to the ATP-binding motif, it prevents the conformational changes required for inflammasome activation.[5]
Experimental Methodologies
Evaluating the efficacy of NLRP3 inhibitors in vitro typically involves a standardized workflow using primary macrophages or monocytic cell lines like THP-1.
Protocol 1: IL-1β Release Assay in Bone Marrow-Derived Macrophages (BMDMs)
This protocol is a standard method to quantify the inhibitory effect on NLRP3-mediated cytokine release.
Materials:
-
Primary murine Bone Marrow-Derived Macrophages (BMDMs)
-
Complete DMEM (with 10% FBS, 1% Penicillin-Streptomycin)
-
Lipopolysaccharide (LPS), ultrapure
-
ATP or Nigericin
-
NLRP3 inhibitor (e.g., MCC950, Oridonin, CY-09) dissolved in DMSO
-
PBS, ELISA kit for mouse IL-1β
Procedure:
-
Cell Seeding: Seed BMDMs in a 96-well plate at a density of 2 x 10^5 cells/well in 200 µL of complete DMEM and allow them to adhere overnight.[14]
-
Priming: Replace the medium with 200 µL of complete DMEM containing LPS (e.g., 500 ng/mL) and incubate for 3-4 hours at 37°C.[15]
-
Inhibitor Treatment: After priming, gently remove the medium and add 100 µL of fresh medium containing the desired concentration of the NLRP3 inhibitor or vehicle (DMSO). Incubate for 30-60 minutes at 37°C.
-
Activation: Add the NLRP3 activator, such as ATP (final concentration 5 mM) or Nigericin (final concentration 10 µM), to each well and incubate for 1-2 hours at 37°C.[1][16]
-
Supernatant Collection: Centrifuge the plate at 500 x g for 5 minutes. Carefully collect the supernatant for analysis.
-
Quantification: Measure the concentration of IL-1β in the supernatant using a commercial ELISA kit according to the manufacturer's instructions.
Protocol 2: Pyroptosis Measurement via LDH Assay
This assay quantifies cell death by measuring the release of lactate dehydrogenase (LDH) from cells with compromised membrane integrity.
Materials:
-
Cells prepared and treated as described in Protocol 1.
-
Commercial LDH cytotoxicity assay kit.
Procedure:
-
Follow Steps 1-4 from Protocol 1.
-
Prepare Controls: Include an "untreated" control (no LPS/activator), a "vehicle" control (LPS + activator + DMSO), and a "maximum LDH release" control (lyse untreated cells with the lysis buffer provided in the kit).[14]
-
Supernatant Collection: Centrifuge the plate at 500 x g for 5 minutes.
-
LDH Measurement: Transfer a portion of the supernatant (typically 50 µL) to a new 96-well plate. Add the LDH reaction mixture from the kit and incubate as per the manufacturer's instructions.
-
Read Absorbance: Measure the absorbance at the specified wavelength (e.g., 490 nm) using a plate reader.
-
Calculate Cytotoxicity: Determine the percentage of LDH release relative to the maximum release control after subtracting background absorbance.
Protocol 3: ASC Oligomerization Assay
This biochemical assay visualizes the formation of the large ASC speck, a hallmark of inflammasome activation.
Materials:
-
Cells cultured in larger formats (e.g., 6-well plates).
-
Lysis buffer (e.g., PBS with 1% NP40 and protease inhibitors).[15]
-
Disuccinimidyl suberate (DSS) for cross-linking.
-
SDS-PAGE and Western blot reagents.
-
Anti-ASC antibody.
Procedure:
-
Cell Treatment: Seed BMDMs in 6-well plates and treat with LPS, inhibitor, and activator as described in Protocol 1, scaling up volumes appropriately.
-
Cell Lysis: After treatment, wash cells with cold PBS and lyse them with 200 µL of ice-cold lysis buffer.[15]
-
Centrifugation: Centrifuge the lysates at 6000 x g for 15 minutes at 4°C. The pellet contains the ASC specks.
-
Pellet Wash: Discard the supernatant, wash the pellet with PBS, and resuspend it in 100 µL of PBS.
-
Cross-linking: Add DSS to a final concentration of 2 mM and incubate for 30 minutes at room temperature to cross-link the ASC oligomers.
-
Western Blotting: Stop the reaction by adding sample buffer. Boil the samples and analyze them by SDS-PAGE and Western blotting using an anti-ASC antibody. ASC oligomers will appear as high-molecular-weight bands (dimers, trimers, and a high-molecular-weight speck). A reduction in these bands in inhibitor-treated samples indicates successful inhibition of inflammasome assembly.[3]
References
- 1. Cellular Models and Assays to Study NLRP3 Inflammasome Biology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. Frontiers | Pharmacological Inhibitors of the NLRP3 Inflammasome [frontiersin.org]
- 4. Inhibiting the NLRP3 Inflammasome - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibitors of the NLRP3 inflammasome pathway as promising therapeutic candidates for inflammatory diseases (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. NLRP3 inflammasome activation and cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. A Selective Review and Virtual Screening Analysis of Natural Product Inhibitors of the NLRP3 Inflammasome - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. spandidos-publications.com [spandidos-publications.com]
- 12. Promise of the NLRP3 Inflammasome Inhibitors in In Vivo Disease Models - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Design, synthesis, and biological evaluation of oridonin derivatives as novel NLRP3 inflammasome inhibitors for the treatment of acute lung injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Assaying NLRP3-mediated LDH and IL-1β release [protocols.io]
- 15. cdr.lib.unc.edu [cdr.lib.unc.edu]
- 16. mdpi.com [mdpi.com]
Unraveling the Selectivity of NLRP3-IN-2: A Comparative Guide to Its Cross-reactivity with Other Signaling Pathways
For researchers, scientists, and drug development professionals, understanding the specificity of a small molecule inhibitor is paramount. This guide provides a comparative analysis of the cross-reactivity of NLRP3-IN-2, also known as NLRP3 Inflammasome Inhibitor I, with other key cellular signaling pathways. Due to the limited availability of public data on this compound, this guide also draws comparisons with other well-characterized NLRP3 inhibitors to provide a broader context for evaluating its potential off-target effects.
This compound is a novel inhibitor of the NLRP3 inflammasome. It is described as an intermediate in the synthesis of the anti-diabetic drug glyburide, but lacks the cyclohexylurea moiety responsible for insulin release. While it has shown efficacy in inhibiting NLRP3 inflammasome formation in cellular and in vivo models of myocardial infarction, a comprehensive public profile of its selectivity against other signaling pathways remains largely unavailable. This guide aims to address this gap by presenting the known information and highlighting areas where further investigation is required.
The NLRP3 Inflammasome Signaling Pathway
The NLRP3 inflammasome is a multi-protein complex that plays a crucial role in the innate immune response. Its activation is a two-step process involving a priming signal, often initiated by Toll-like receptor (TLR) activation and subsequent NF-κB signaling, followed by an activation signal from a variety of stimuli. This leads to the assembly of the inflammasome, activation of caspase-1, and the maturation and secretion of pro-inflammatory cytokines IL-1β and IL-18.
Comparison of Inhibitor Selectivity
An ideal NLRP3 inhibitor would specifically target the NLRP3 protein without affecting other inflammasomes (e.g., NLRC4, AIM2) or interfering with upstream signaling pathways like TLR, NF-κB, and Mitogen-Activated Protein Kinase (MAPK) pathways, which are crucial for a normal immune response.
Cross-reactivity with Other Inflammasomes
There is currently no publicly available data on the selectivity of this compound against other inflammasome complexes such as NLRC4 and AIM2. For comparison, the well-studied NLRP3 inhibitor MCC950 has been shown to be highly selective for NLRP3, with no significant inhibition of NLRC4 or AIM2 inflammasomes.
| Inhibitor | NLRP3 Inhibition | NLRC4 Inhibition | AIM2 Inhibition |
| This compound | Yes | Data not available | Data not available |
| MCC950 | Yes | No | No |
Table 1: Comparison of Inflammasome Selectivity.
Interaction with Upstream Signaling Pathways
The priming of the NLRP3 inflammasome is critically dependent on the activation of NF-κB and MAPK pathways, which are downstream of TLRs. Off-target inhibition of these pathways could lead to broader immunosuppressive effects.
NF-κB Pathway: The NF-κB signaling cascade is a central regulator of inflammation and immunity. There is no specific data on whether this compound affects NF-κB activation. Some less selective NLRP3 inhibitors have been reported to also inhibit NF-κB, which can confound the interpretation of their effects.
MAPK Pathway: The MAPK family, including p38, JNK, and ERK, is involved in a wide range of cellular processes, including inflammation. Their potential inhibition by this compound has not been publicly documented.
Experimental Protocols for Assessing Cross-reactivity
To rigorously assess the selectivity of this compound, a series of well-defined experimental protocols should be employed.
Inflammasome Selectivity Assay
Objective: To determine if this compound inhibits other inflammasomes.
Methodology:
-
Cell Culture: Use primary bone marrow-derived macrophages (BMDMs) from wild-type, Nlrp3-/-, Nlrc4-/-, and Aim2-/- mice.
-
Priming: Prime cells with lipopolysaccharide (LPS) (1 µg/mL) for 4 hours to induce the expression of inflammasome components.
-
Inhibitor Treatment: Treat cells with varying concentrations of this compound for 30 minutes.
-
Inflammasome Activation:
-
NLRP3: Stimulate with ATP (5 mM) or Nigericin (10 µM).
-
NLRC4: Transfect with flagellin (1 µg/mL).
-
AIM2: Transfect with poly(dA:dT) (1 µg/mL).
-
-
Readout: Measure IL-1β secretion in the supernatant by ELISA and assess cell death (pyroptosis) using an LDH assay.
NF-κB Activation Assay
Objective: To evaluate the effect of this compound on NF-κB signaling.
Methodology:
-
Cell Culture: Use a macrophage cell line (e.g., RAW 264.7 or THP-1).
-
Inhibitor Treatment: Pre-treat cells with this compound for 1 hour.
-
Stimulation: Stimulate cells with LPS (100 ng/mL).
-
Readout:
-
Western Blot: Analyze cell lysates for the phosphorylation of IκBα and the p65 subunit of NF-κB.
-
Reporter Assay: Use cells stably expressing an NF-κB-luciferase reporter and measure luminescence.
-
Cytokine Measurement: Measure the secretion of NF-κB-dependent cytokines like TNF-α and IL-6 by ELISA.
-
MAPK Activation Assay
Objective: To determine if this compound affects MAPK signaling.
Methodology:
-
Cell Culture: Use a macrophage cell line.
-
Inhibitor Treatment: Pre-treat cells with this compound for 1 hour.
-
Stimulation: Stimulate cells with LPS (100 ng/mL).
-
Readout (Western Blot): Analyze cell lysates for the phosphorylation of p38, JNK, and ERK.
Conclusion and Future Directions
While this compound shows promise as an inhibitor of the NLRP3 inflammasome, a comprehensive understanding of its selectivity and potential off-target effects is currently lacking in the public domain. To establish its therapeutic potential and ensure a favorable safety profile, rigorous investigation into its cross-reactivity with other inflammasomes and key inflammatory signaling pathways such as NF-κB and MAPK is essential. The experimental protocols outlined in this guide provide a framework for such investigations. Further studies, including broad kinase profiling (kinome scans), are also warranted to fully characterize the specificity of this compound and guide its future development as a therapeutic agent.
Validating NLRP3-IN-2 Efficacy: A Comparative Guide for Knockout Mouse Models
For Researchers, Scientists, and Drug Development Professionals
The NLRP3 inflammasome, a key component of the innate immune system, has emerged as a critical target in a host of inflammatory diseases. Its activation leads to the maturation and release of pro-inflammatory cytokines IL-1β and IL-18, driving inflammatory processes. Small molecule inhibitors of NLRP3, such as NLRP3-IN-2, hold significant therapeutic promise. Validating the efficacy and specificity of these inhibitors is paramount, and the use of NLRP3 knockout (KO) mouse models provides the definitive genetic tool for this purpose. This guide offers a comparative framework for validating the efficacy of this compound, drawing on established data from other well-characterized NLRP3 inhibitors.
The Critical Role of NLRP3 Knockout Mice
NLRP3 KO mice are indispensable for confirming that the observed effects of an inhibitor are directly mediated through the inhibition of the NLRP3 inflammasome. By comparing the inhibitor's performance in wild-type (WT) mice with its lack of effect in NLRP3 KO mice, researchers can unequivocally demonstrate on-target activity. This genetic approach provides a crucial baseline for interpreting pharmacological data and rules out potential off-target effects. Studies have shown that in NLRP3 deficient mice, the pathological outcomes of various inflammatory stimuli are significantly reduced, highlighting the central role of this inflammasome.
Comparative Efficacy of NLRP3 Inhibitors
While direct head-to-head in vivo comparative data for this compound in NLRP3 KO mice is not extensively published, we can establish a framework for its evaluation by examining data from other potent and selective NLRP3 inhibitors, such as MCC950 and CY-09.
| Inhibitor | Disease Model | Key Findings in WT Mice | Validation in NLRP3 KO Mice | Reference |
| MCC950 | Muckle-Wells Syndrome (CAPS model) | Rescued neonatal lethality, reduced inflammatory cytokines. | MCC950 had no effect in NLRP3 KO mice, confirming its specificity. | [1] |
| Experimental Autoimmune Encephalomyelitis (EAE) | Attenuated disease severity. | Efficacy was absent in NLRP3 KO mice. | [1] | |
| Sepsis (CLP model) | Increased survival compared to vehicle-treated WT mice. | Not explicitly stated in the provided abstract, but implied by the use of Nlrp3-/- mice as a control group showing increased survival. | [2] | |
| CY-09 | Monosodium Urate (MSU)-induced Peritonitis | Suppressed IL-1β production and neutrophil influx. | CY-09 had no effect on Listeria monocytogenes-induced IL-1β production in Nlrp3-/- mice, demonstrating specificity for the NLRP3 pathway over the AIM2 inflammasome pathway. | [3] |
| RRx-001 | Experimental Autoimmune Encephalomyelitis (EAE) | Decreased CNS expression of proinflammatory cytokines. | The anti-inflammatory effect was absent in NLRP3 knockout mice. | [4] |
Experimental Protocols for In Vivo Validation
A robust experimental design is crucial for the successful validation of NLRP3 inhibitors. Below are detailed methodologies for key experiments.
Monosodium Urate (MSU)-Induced Peritonitis
This model is a classic and acute way to induce NLRP3-dependent inflammation.
-
Animals: Wild-type and NLRP3-/- mice (C57BL/6 background is common).
-
Reagents:
-
Monosodium urate (MSU) crystals (prepared by dissolving uric acid in NaOH at a high temperature and allowing it to crystallize).
-
NLRP3 inhibitor (e.g., this compound) and vehicle control.
-
-
Procedure:
-
Administer the NLRP3 inhibitor or vehicle to both WT and NLRP3-/- mice via the appropriate route (e.g., intraperitoneal injection, oral gavage). The dosage and timing should be based on prior pharmacokinetic studies.
-
After a set pre-treatment time (e.g., 1 hour), induce peritonitis by intraperitoneally injecting a suspension of MSU crystals (e.g., 1 mg in sterile PBS).
-
After a defined period (e.g., 6 hours), euthanize the mice and perform a peritoneal lavage with cold PBS.
-
-
Outcome Measures:
-
Cell Infiltration: Count the number of neutrophils in the peritoneal lavage fluid using a hemocytometer or flow cytometry.
-
Cytokine Analysis: Measure the levels of IL-1β in the peritoneal lavage fluid using ELISA.
-
Lipopolysaccharide (LPS)-Induced Endotoxemia
This model mimics systemic inflammation.
-
Animals: Wild-type and NLRP3-/- mice.
-
Reagents:
-
Lipopolysaccharide (LPS).
-
NLRP3 inhibitor and vehicle.
-
-
Procedure:
-
Pre-treat WT and NLRP3-/- mice with the inhibitor or vehicle.
-
Inject a lethal or sub-lethal dose of LPS intraperitoneally.
-
-
Outcome Measures:
-
Survival: Monitor survival rates over a set period (e.g., 72 hours).
-
Systemic Cytokines: Collect blood at various time points to measure serum levels of IL-1β and other cytokines (e.g., TNF-α, IL-6) by ELISA.
-
Visualizing the Pathways and Workflow
Understanding the underlying biological pathways and the experimental workflow is crucial for interpreting the results.
Caption: The NLRP3 inflammasome signaling pathway, a two-step process involving priming and activation, leading to inflammation.
Caption: Workflow for validating NLRP3 inhibitor efficacy in WT and KO mouse models.
By following these rigorous validation protocols and comparing the results for this compound with established inhibitors, researchers can confidently assess its therapeutic potential and mechanism of action. The use of NLRP3 knockout mice remains the gold standard for confirming the specificity of any novel NLRP3 inflammasome inhibitor.
References
- 1. rupress.org [rupress.org]
- 2. Promise of the NLRP3 Inflammasome Inhibitors in In Vivo Disease Models - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibitors of the NLRP3 inflammasome pathway as promising therapeutic candidates for inflammatory diseases (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The NLRP3 Inflammasome: An Overview of Mechanisms of Activation and Regulation - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of NLRP3 Inflammasome Small Molecule Inhibitors for Researchers
The NLRP3 inflammasome, a key component of the innate immune system, has emerged as a critical target in the development of therapeutics for a wide range of inflammatory diseases. Its activation leads to the maturation and secretion of pro-inflammatory cytokines IL-1β and IL-18, as well as a form of programmed cell death known as pyroptosis. The dysregulation of the NLRP3 inflammasome is implicated in numerous conditions, including autoimmune disorders, metabolic diseases, and neurodegenerative conditions. This has spurred the development of small molecule inhibitors aimed at modulating its activity. This guide provides a comparative analysis of NLRP3-IN-2 and other notable small molecule inhibitors, presenting key performance data, detailed experimental protocols, and visual representations of relevant pathways and workflows to aid researchers and drug development professionals in this field.
Performance Comparison of NLRP3 Inhibitors
The efficacy of small molecule inhibitors targeting the NLRP3 inflammasome is typically evaluated based on their potency (IC50), selectivity, and mechanism of action. Below is a summary of these key parameters for this compound and other well-characterized inhibitors.
| Inhibitor | Target | IC50 | Mechanism of Action | Selectivity |
| This compound | NLRP3 Inflammasome | Not explicitly defined in public literature, but inhibits IL-1β release in response to LPS/ATP stimulation.[1] | An intermediate in the synthesis of glyburide, it inhibits the formation of the NLRP3 inflammasome.[1][2][3] | Specific for the NLRP3 inflammasome; does not affect AIM2 or NLRC4 inflammasomes.[3] |
| MCC950 | NLRP3 (NACHT domain) | ~7.5 nM (mouse BMDMs), ~8.1 nM (human MDMs)[4] | Directly binds to the Walker B motif of the NLRP3 NACHT domain, inhibiting its ATPase activity and subsequent ASC oligomerization.[5] | Highly selective for NLRP3 over other inflammasomes like AIM2, NLRC4, and NLRP1.[6] |
| Oridonin | NLRP3 (NACHT domain) | ~0.75 µM | Forms a covalent bond with Cysteine 279 in the NACHT domain, which blocks the interaction between NLRP3 and NEK7, thereby inhibiting inflammasome assembly. | Selective for the NLRP3 inflammasome. |
| Dapansutrile (OLT1177) | NLRP3 | ~1 nM (J774 macrophages) | Inhibits NLRP3 ATPase activity, preventing the interaction between NLRP3 and ASC, and thus blocking inflammasome assembly. | Selective for the NLRP3 inflammasome.[7] |
| CY-09 | NLRP3 (NACHT domain) | ~6 µM (mouse BMDMs) | Directly binds to the ATP-binding site (Walker A motif) of the NACHT domain, inhibiting NLRP3 ATPase activity.[8] | Specific for the NLRP3 inflammasome.[6] |
| Inzomelid | NLRP3 Inflammasome | Potent, selective, and brain-penetrant. Specific IC50 values are not publicly detailed. | A potent and selective inhibitor of the NLRP3 inflammasome. | Selective for the NLRP3 inflammasome. |
| Tranilast | NLRP3 (NACHT domain) | ~10-15 µM | Binds to the NACHT domain, inhibiting NLRP3-ASC oligomerization. | Selective for the NLRP3 inflammasome. |
Signaling Pathways and Experimental Workflows
To provide a clearer understanding of the biological context and the methods used to evaluate these inhibitors, the following diagrams illustrate the NLRP3 inflammasome signaling pathway and a general experimental workflow.
Caption: NLRP3 Inflammasome Signaling Pathway and points of inhibition.
Caption: General experimental workflow for inhibitor screening.
Detailed Experimental Protocols
Reproducibility is paramount in scientific research. The following are detailed protocols for key experiments cited in the evaluation of NLRP3 inflammasome inhibitors.
NLRP3 Inflammasome Activation and Inhibition in Macrophages
Objective: To assess the ability of a small molecule inhibitor to block NLRP3 inflammasome activation in vitro.
Materials:
-
Bone marrow-derived macrophages (BMDMs) or THP-1 cells
-
DMEM or RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin
-
Lipopolysaccharide (LPS)
-
ATP or Nigericin
-
Test inhibitor (e.g., this compound)
-
ELISA kit for IL-1β (mouse or human)
-
LDH cytotoxicity assay kit
Procedure:
-
Cell Seeding: Seed BMDMs or PMA-differentiated THP-1 cells in a 96-well plate at a density of 1 x 10^5 cells/well and allow them to adhere overnight.
-
Priming (Signal 1): Prime the cells with LPS (1 µg/mL for BMDMs, 100 ng/mL for THP-1) for 3-4 hours in serum-free medium.
-
Inhibitor Treatment: Pre-incubate the primed cells with various concentrations of the test inhibitor (or vehicle control) for 30-60 minutes.
-
Activation (Signal 2): Stimulate the cells with an NLRP3 activator, such as ATP (5 mM for 30-60 minutes) or Nigericin (10 µM for 60 minutes).
-
Sample Collection: Centrifuge the plate and collect the cell culture supernatants.
-
IL-1β Measurement: Quantify the concentration of mature IL-1β in the supernatants using a commercially available ELISA kit according to the manufacturer's instructions.
-
Cytotoxicity Assessment: Measure the release of lactate dehydrogenase (LDH) in the supernatants using an LDH cytotoxicity assay kit to assess pyroptosis and ensure that the inhibitor is not cytotoxic at the tested concentrations.
ASC Oligomerization Assay
Objective: To determine if an inhibitor prevents the formation of the ASC speck, a hallmark of inflammasome activation.
Materials:
-
Primed and activated macrophages (as described above)
-
Lysis buffer (e.g., Triton X-100 based)
-
Cross-linking agent (e.g., disuccinimidyl suberate - DSS)
-
SDS-PAGE gels and Western blot apparatus
-
Anti-ASC antibody
Procedure:
-
Cell Lysis: After treatment, wash the cells with cold PBS and lyse them with a suitable lysis buffer.
-
Cross-linking: Pellet the insoluble fraction containing ASC specks by centrifugation. Resuspend the pellet and treat with a cross-linking agent like DSS to stabilize the ASC oligomers.
-
Western Blotting: Separate the cross-linked proteins by SDS-PAGE on a gradient gel. Transfer the proteins to a PVDF membrane.
-
Immunodetection: Probe the membrane with a primary antibody against ASC, followed by a secondary HRP-conjugated antibody. Visualize the ASC monomers, dimers, trimers, and high-molecular-weight oligomers by chemiluminescence. A reduction in the oligomeric forms in the presence of the inhibitor indicates its efficacy.
NLRP3 ATPase Activity Assay
Objective: To directly measure the effect of an inhibitor on the ATPase activity of the NLRP3 protein.
Materials:
-
Recombinant human NLRP3 protein
-
ATP
-
Assay buffer (containing MgCl2)
-
Malachite green phosphate assay kit or equivalent ADP/ATP detection kit
-
Test inhibitor
Procedure:
-
Reaction Setup: In a 96-well plate, combine the recombinant NLRP3 protein with the assay buffer.
-
Inhibitor Incubation: Add various concentrations of the test inhibitor or vehicle control and incubate for a specified time.
-
Initiate Reaction: Add ATP to initiate the ATPase reaction and incubate at 37°C.
-
Measure ATP Hydrolysis: Stop the reaction and measure the amount of inorganic phosphate (Pi) released using a malachite green-based assay, or measure the ratio of ADP to ATP using a luminescence-based assay kit.
-
Data Analysis: Calculate the percentage of inhibition of ATPase activity at each inhibitor concentration to determine the IC50 value.
Conclusion
The landscape of small molecule inhibitors targeting the NLRP3 inflammasome is rapidly evolving, with several promising candidates demonstrating potent and selective activity. This compound, along with established inhibitors like MCC950, Oridonin, and Dapansutrile, offers valuable tools for researchers to dissect the role of the NLRP3 inflammasome in various diseases. The data and protocols presented in this guide are intended to provide a solid foundation for the comparative evaluation of these and future inhibitors, ultimately accelerating the development of novel anti-inflammatory therapies. Researchers are encouraged to adapt and optimize these protocols to their specific experimental systems to ensure robust and reproducible results.
References
- 1. A NOVEL PHARMACOLOGIC INHIBITOR OF THE NLRP3 INFLAMMASOME LIMITS MYOCARDIAL INJURY FOLLOWING ISCHEMIA-REPERFUSION IN THE MOUSE - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. frontiersin.org [frontiersin.org]
- 4. A novel dual NLRP1 and NLRP3 inflammasome inhibitor for the treatment of inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Probe for NLRP3 Inflammasome Inhibitor MCC950 Identifies Carbonic Anhydrase 2 as a Novel Target - PMC [pmc.ncbi.nlm.nih.gov]
- 6. NLRP3 inflammasome and its inhibitors: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pharmacological Inhibitors of the NLRP3 Inflammasome - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Inhibiting the NLRP3 Inflammasome - PMC [pmc.ncbi.nlm.nih.gov]
Confirming On-Target Effects of NLRP3 Inhibitors with Genetic Knockdown: A Comparative Guide
For researchers, scientists, and drug development professionals, confirming the on-target effects of a pharmacological inhibitor is a critical step in preclinical validation. This guide provides a comparative framework for validating the on-target activity of a potent and selective NLRP3 inflammasome inhibitor, using a representative compound, against genetic knockdown of NLRP3.
The NOD-like receptor family pyrin domain-containing 3 (NLRP3) inflammasome is a key component of the innate immune system.[1][2] Upon activation by a wide array of stimuli, NLRP3 oligomerizes and recruits the adaptor protein ASC and pro-caspase-1, leading to the activation of caspase-1.[1][2][3] Active caspase-1 then cleaves pro-inflammatory cytokines pro-IL-1β and pro-IL-18 into their mature, secreted forms, and can also induce a form of inflammatory cell death known as pyroptosis.[4][5] Dysregulation of the NLRP3 inflammasome is implicated in a variety of inflammatory diseases, making it a prime therapeutic target.[1][6]
Validating that a small molecule inhibitor acts specifically through its intended target, in this case, the NLRP3 protein, is crucial. A powerful method for this validation is to compare the phenotypic effects of the inhibitor with the effects of genetically silencing the target protein. This guide will compare the use of a pharmacological inhibitor with siRNA-mediated knockdown of NLRP3.
Pharmacological Inhibition vs. Genetic Knockdown
Pharmacological Inhibition: Small molecule inhibitors of NLRP3, such as MCC950, are designed to directly bind to the NLRP3 protein and prevent its activation.[1] These inhibitors offer the advantage of acute, dose-dependent, and reversible target engagement, which is relevant for therapeutic applications.
Genetic Knockdown: Techniques like RNA interference (RNAi), using small interfering RNA (siRNA) or short hairpin RNA (shRNA), reduce the expression of the target protein (NLRP3) at the translational level.[7][8] This approach provides a highly specific way to assess the consequences of the absence of the target protein.
Comparative Data Summary
The following table summarizes the expected outcomes when comparing an effective NLRP3 inhibitor with NLRP3 genetic knockdown in a cellular model of inflammasome activation (e.g., LPS-primed macrophages stimulated with ATP or nigericin).
| Parameter | Pharmacological Inhibition (e.g., MCC950) | Genetic Knockdown (siRNA/shRNA) | Control (Vehicle/Scrambled siRNA) |
| NLRP3 Protein Expression | No change | Significantly reduced | Baseline expression |
| Caspase-1 Cleavage (p20/p10 subunits) | Significantly reduced | Significantly reduced | Robustly detected |
| IL-1β Secretion | Significantly reduced | Significantly reduced | High levels of secretion |
| Cell Viability (in the absence of pyroptosis inducers) | No significant effect | No significant effect | Normal viability |
Experimental Protocols
siRNA-Mediated Knockdown of NLRP3 in Macrophages
This protocol describes the transient knockdown of NLRP3 in a macrophage cell line (e.g., J774A.1 or THP-1) using siRNA.
Materials:
-
Macrophage cell line (e.g., J774A.1)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
NLRP3-targeting siRNA and non-targeting control (scrambled) siRNA
-
Transfection reagent suitable for macrophages (e.g., Lipofectamine RNAiMAX)
-
Opti-MEM I Reduced Serum Medium
-
6-well tissue culture plates
Procedure:
-
Cell Seeding: The day before transfection, seed macrophages in 6-well plates at a density that will result in 50-70% confluency at the time of transfection.
-
siRNA-Lipid Complex Formation:
-
For each well, dilute 20-50 pmol of siRNA (NLRP3-targeting or scrambled control) into 100 µL of Opti-MEM.
-
In a separate tube, dilute 5-10 µL of transfection reagent into 100 µL of Opti-MEM.
-
Combine the diluted siRNA and diluted transfection reagent, mix gently, and incubate for 15-20 minutes at room temperature to allow complex formation.
-
-
Transfection:
-
Add the 200 µL of siRNA-lipid complex to each well containing the cells and fresh medium.
-
Gently rock the plate to ensure even distribution.
-
-
Incubation: Incubate the cells for 24-48 hours at 37°C in a CO2 incubator. The optimal time should be determined to achieve maximal knockdown of NLRP3 protein.
-
Validation of Knockdown: After incubation, lyse a subset of cells to confirm NLRP3 protein knockdown by Western blot analysis.
NLRP3 Inflammasome Activation and Inhibition
This protocol is for the activation of the NLRP3 inflammasome in macrophages and treatment with a pharmacological inhibitor.
Materials:
-
Macrophages (wild-type or transfected with siRNA) in 6-well plates
-
LPS (Lipopolysaccharide)
-
NLRP3 activator (e.g., ATP or Nigericin)
-
NLRP3 inhibitor (e.g., MCC950) dissolved in DMSO
-
Vehicle control (DMSO)
-
Serum-free culture medium
Procedure:
-
Priming (Signal 1):
-
Replace the culture medium with fresh medium containing 1 µg/mL LPS.
-
Incubate the cells for 3-4 hours at 37°C. This step upregulates the expression of pro-IL-1β and NLRP3.
-
-
Inhibitor Treatment:
-
Following priming, replace the medium with serum-free medium.
-
Add the NLRP3 inhibitor at the desired concentration (e.g., 1 µM MCC950) or an equivalent volume of DMSO (vehicle control) to the respective wells.
-
Incubate for 30-60 minutes.
-
-
Activation (Signal 2):
-
Add the NLRP3 activator to the wells (e.g., 5 mM ATP for 30-60 minutes, or 10 µM Nigericin for 60-90 minutes).
-
-
Sample Collection:
-
After the activation period, carefully collect the cell culture supernatants for IL-1β ELISA.
-
Lyse the remaining cells for Western blot analysis of caspase-1.
-
Western Blot for Caspase-1 Cleavage
This protocol details the detection of the active p20 subunit of caspase-1 in cell lysates.
Materials:
-
Cell lysates from the experiment
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
Transfer apparatus and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibody against caspase-1 (recognizing both pro- and cleaved forms)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Protein Quantification: Determine the protein concentration of each cell lysate.
-
Sample Preparation: Mix equal amounts of protein (20-30 µg) from each sample with Laemmli sample buffer and heat at 95°C for 5 minutes.
-
SDS-PAGE: Load the samples onto an SDS-PAGE gel and run until adequate separation of proteins is achieved.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Antibody Incubation:
-
Incubate the membrane with the primary anti-caspase-1 antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Wash the membrane again, apply the chemiluminescent substrate, and visualize the protein bands using an imaging system. Look for the appearance of the cleaved p20 or p10 subunit as an indicator of caspase-1 activation.
ELISA for IL-1β Secretion
This protocol describes the quantification of secreted IL-1β in the cell culture supernatants.
Materials:
-
Cell culture supernatants
-
Human or mouse IL-1β ELISA kit
-
Microplate reader
Procedure:
-
Follow Manufacturer's Instructions: Perform the ELISA according to the kit manufacturer's protocol. This typically involves:
-
Adding standards and samples to a pre-coated microplate.
-
Incubating with a detection antibody.
-
Adding a substrate to produce a colorimetric signal.
-
Stopping the reaction and measuring the absorbance at the appropriate wavelength.
-
-
Data Analysis: Calculate the concentration of IL-1β in the samples by comparing their absorbance to the standard curve.
Visualizations
Caption: Canonical NLRP3 inflammasome activation pathway.
Caption: Experimental workflow for comparative analysis.
References
- 1. NLRP3 inflammasome and its inhibitors: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | The NLRP3 Inflammasome Pathway: A Review of Mechanisms and Inhibitors for the Treatment of Inflammatory Diseases [frontiersin.org]
- 3. mdpi.com [mdpi.com]
- 4. NLRP3 Inflammasomes: Dual Function in Infectious Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The NLRP3 inflammasome: molecular activation and regulation to therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of second-generation NLRP3 inflammasome inhibitors: Design, synthesis, and biological characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Ablation of NLRP3 inflammasome attenuates muscle atrophy via inhibiting pyroptosis, proteolysis and apoptosis following denervation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Assessing the Potency of NLRP3 Inhibitors Against Clinically Relevant Mutants: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The NLRP3 inflammasome is a critical component of the innate immune system, and its aberrant activation is implicated in a range of inflammatory diseases. Gain-of-function mutations in the NLRP3 gene lead to a group of autoinflammatory conditions known as Cryopyrin-Associated Periodic Syndromes (CAPS), making the NLRP3 protein a prime therapeutic target. This guide provides a comparative assessment of various NLRP3 inhibitors, with a focus on their potency against wild-type and CAPS-associated mutant NLRP3. The information is compiled from preclinical studies and is intended to aid in the research and development of novel NLRP3-targeted therapies.
Introduction to NLRP3 and Mutant-Driven Disease
The NLRP3 inflammasome is a multi-protein complex that, upon activation by a wide array of stimuli, triggers the maturation and release of pro-inflammatory cytokines IL-1β and IL-18, and induces a form of inflammatory cell death called pyroptosis.[1][2] Gain-of-function mutations in NLRP3 result in a hyperactive inflammasome, leading to excessive cytokine production and the severe inflammatory symptoms characteristic of CAPS.[3] Consequently, the development of small molecule inhibitors that can effectively suppress the activity of both wild-type and mutant NLRP3 is of significant therapeutic interest.
Comparative Potency of NLRP3 Inhibitors
Several small molecule inhibitors targeting the NLRP3 inflammasome have been developed and characterized. Their efficacy can vary significantly depending on the activation status and mutational landscape of the NLRP3 protein. The following tables summarize the reported potencies (IC50 values) of key NLRP3 inhibitors against wild-type and various CAPS-associated NLRP3 mutants.
| Inhibitor | Target | Reported IC50 (nM) against Wild-Type NLRP3 | Cell Type | Activator | Reference |
| MCC950 (CRID3) | NLRP3 NACHT domain | 4 - 9 | Mouse BMDM | Nigericin | [1] |
| CY-09 | NLRP3 NACHT domain (ATP-binding motif) | ~300 | Human THP-1 | Nigericin | [4] |
| OLT1177 | NLRP3 ATPase activity | Not explicitly stated in nM, but effective | Monocytes from CAPS patients | LPS | [5] |
| YQ128 (17) | NLRP3 | 300 | J774A.1 macrophages | LPS/ATP | [6] |
| NIC-11 | NLRP3 CRID3-binding pocket | Not explicitly stated in nM, but potent | Mouse macrophages | Not specified | [7] |
| NIC-12 | NLRP3 CRID3-binding pocket | ~10-fold more potent than CRID3 | Mouse macrophages, CAPS patient monocytes | Not specified | [7] |
| BAL-0028 | NLRP3 NACHT domain (distinct from MCC950 site) | Nanomolar potency | Human THP-1, monocytes | Nigericin, ATP, MSU | [8] |
| BAL-0598 | NLRP3 NACHT domain (distinct from MCC950 site) | More potent than MCC950 against select mutants | Not specified | Not specified | [8] |
Table 1: Potency of NLRP3 Inhibitors against Wild-Type NLRP3. BMDM: Bone Marrow-Derived Macrophages; THP-1: Human monocytic cell line; J774A.1: Mouse macrophage cell line; LPS: Lipopolysaccharide; ATP: Adenosine triphosphate; MSU: Monosodium urate.
| NLRP3 Mutant | Inhibitor | Observed Effect | Cell Type/Model | Reference |
| L351P, A350V | MCC950 | Failed to inhibit inflammatory pathology | Mouse models of CAPS | [1] |
| E313K | MCC950 | Dose-dependently inhibited IL-1β and caspase-1 processing | PBMCs from MWS patient | [9] |
| T348M | MCC950 | Less potent inhibitory effect | Macrophages expressing mutant | [10] |
| General CAPS mutants | CY-09 | Showed remarkable therapeutic effects | Mouse models of CAPS | [4] |
| General CAPS mutants | OLT1177 | Lowered caspase-1 activity and IL-1β secretion | Monocytes from CAPS patients | [5] |
| F523Y, T348M, D303N, N477K, E567K | NIC-12 | Significantly increased potency compared with CRID3 | Primary monocytes from CAPS patients | [7] |
| Select hyperactive mutants | BAL-0028, BAL-0598 | More potent inhibition than MCC950 | Not specified | [8] |
Table 2: Comparative Efficacy of NLRP3 Inhibitors against CAPS-Associated Mutants. MWS: Muckle-Wells Syndrome; PBMC: Peripheral Blood Mononuclear Cells.
Experimental Protocols
The assessment of NLRP3 inhibitor potency relies on a set of key in vitro assays that measure distinct stages of inflammasome activation.
IL-1β Secretion Assay (ELISA)
This assay quantifies the amount of mature IL-1β released into the cell culture supernatant, a primary downstream indicator of inflammasome activation.
Protocol:
-
Cell Culture and Priming: Plate primary macrophages (e.g., bone marrow-derived macrophages) or a monocytic cell line (e.g., THP-1) in a 96-well plate. For experiments with wild-type NLRP3, prime the cells with lipopolysaccharide (LPS; e.g., 1 µg/mL for 3 hours) to upregulate pro-IL-1β and NLRP3 expression.[11] Cells expressing CAPS-associated NLRP3 mutants often do not require this priming step as they are constitutively active.[3]
-
Inhibitor Treatment: Pre-incubate the cells with varying concentrations of the NLRP3 inhibitor (e.g., NLRP3-IN-2 or other comparators) for a specified period (e.g., 30-60 minutes).
-
NLRP3 Activation: For primed wild-type cells, add a specific NLRP3 activator such as nigericin (e.g., 5 µM) or ATP (e.g., 5 mM) for the final 30-60 minutes of culture.[11]
-
Supernatant Collection: Centrifuge the plate to pellet the cells and collect the culture supernatant.
-
ELISA: Quantify the concentration of IL-1β in the supernatant using a commercially available ELISA kit according to the manufacturer's instructions.
-
Data Analysis: Plot the IL-1β concentration against the inhibitor concentration and determine the IC50 value using non-linear regression.
ASC Speck Formation Assay
Activation of the NLRP3 inflammasome leads to the oligomerization of the adaptor protein ASC into a large, single perinuclear structure termed the "ASC speck".[12][13] Visualizing and quantifying ASC specks serves as an upstream marker of inflammasome assembly.[14]
Protocol (Fluorescence Microscopy):
-
Cell Culture and Treatment: Seed cells (e.g., immortalized macrophages expressing a fluorescently-tagged ASC) on glass coverslips in a multi-well plate. Treat with LPS (if required) and inhibitors as described in the IL-1β secretion assay.
-
NLRP3 Activation: Add an NLRP3 activator like nigericin.
-
Fixation and Staining: Fix the cells with paraformaldehyde. If not using a fluorescently tagged ASC, permeabilize the cells and stain with a primary antibody against ASC followed by a fluorescently-labeled secondary antibody.[13] Stain the nuclei with DAPI.
-
Imaging: Acquire images using a confocal or fluorescence microscope.
-
Quantification: Count the number of cells containing an ASC speck and express this as a percentage of the total number of cells.
Pyroptosis Assay (LDH Release)
Pyroptosis is a lytic form of cell death that results in the release of cytosolic contents, including the enzyme lactate dehydrogenase (LDH), into the supernatant.[15][16]
Protocol:
-
Cell Culture and Treatment: Culture and treat cells in a 96-well plate as described for the IL-1β secretion assay.
-
Supernatant Collection: After the treatment period, centrifuge the plate and carefully transfer a portion of the supernatant to a new plate.
-
LDH Measurement: Measure the LDH activity in the supernatant using a commercially available colorimetric LDH cytotoxicity assay kit.[17][18]
-
Lysis Control: For normalization, lyse a set of untreated control cells with a lysis buffer provided in the kit to determine the maximum LDH release.
-
Data Analysis: Calculate the percentage of LDH release for each condition relative to the maximum LDH release from lysed cells.
Visualizing Key Pathways and Workflows
To better understand the processes involved, the following diagrams illustrate the NLRP3 signaling pathway and the experimental workflows for assessing inhibitor potency.
Caption: Canonical NLRP3 inflammasome activation pathway.
Caption: General workflow for assessing NLRP3 inhibitor potency.
Conclusion
The landscape of NLRP3 inhibitors is rapidly evolving, with several compounds demonstrating promising activity in preclinical models. However, the efficacy of these inhibitors can be significantly influenced by the presence of CAPS-associated mutations in NLRP3. While inhibitors like MCC950 have been instrumental in studying NLRP3 biology, they may have limitations in treating patients with certain NLRP3 mutations. Newer generation inhibitors, such as CY-09, NIC-12, and the BAL series, appear to offer improved potency against some of these mutant forms.
For drug development professionals, it is crucial to screen candidate inhibitors against a panel of clinically relevant NLRP3 mutants to ascertain their therapeutic potential. The experimental protocols and workflows detailed in this guide provide a framework for conducting such comparative assessments. Future research should continue to explore the structure-activity relationships of these inhibitors and their binding modes to both wild-type and mutant NLRP3 to guide the design of more effective and broadly applicable therapeutics for NLRP3-driven diseases.
References
- 1. MCC950/CRID3 potently targets the NACHT domain of wild-type NLRP3 but not disease-associated mutants for inflammasome inhibition | PLOS Biology [journals.plos.org]
- 2. Cellular Models and Assays to Study NLRP3 Inflammasome Biology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CAPS and NLRP3 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Identification of a selective and direct NLRP3 inhibitor to treat inflammatory disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pharmacological Inhibitors of the NLRP3 Inflammasome - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of second-generation NLRP3 inflammasome inhibitors: Design, synthesis, and biological characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Novel chemotype NLRP3 inhibitors that target the CRID3-binding pocket with high potency | Life Science Alliance [life-science-alliance.org]
- 8. researchgate.net [researchgate.net]
- 9. A small molecule inhibitior of the NLRP3 inflammasome is a potential therapeutic for inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Pathogenic NLRP3 mutants form constitutively active inflammasomes resulting in immune-metabolic limitation of IL-1β production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Signal-induced NLRP3 phase separation initiates inflammasome activation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Measuring NLR Oligomerization II: Detection of ASC Speck Formation by Confocal Microscopy and Immunofluorescence | Springer Nature Experiments [experiments.springernature.com]
- 13. adipogen.com [adipogen.com]
- 14. rupress.org [rupress.org]
- 15. Detection of pyroptosis by measuring released lactate dehydrogenase activity - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Detection of pyroptosis by measuring released lactate dehydrogenase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Pyroptosis Induction and Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 18. pubcompare.ai [pubcompare.ai]
Safety Operating Guide
Essential Guide to the Proper Disposal of NLRP3-IN-2
For researchers, scientists, and drug development professionals, ensuring laboratory safety and proper chemical handling is paramount. This document provides a comprehensive, step-by-step guide to the safe disposal of NLRP3-IN-2, a compound utilized in inflammasome research. Adherence to these procedures is crucial for maintaining a safe laboratory environment and ensuring regulatory compliance.
Quantitative Data Summary
| Property | Value | Source |
| Product Name | This compound | MedChemExpress |
| CAS Number | 16673-34-0 | MedChemExpress[2] |
| Hazard Classification | Not classified as hazardous | Inferred from NLRP3/AIM2-IN-3 SDS[1] |
| Primary Solvent | Dimethyl Sulfoxide (DMSO) | MedChemExpress[2] |
| Storage (Solid) | -20°C for up to 3 years | Selleck Chemicals[3] |
| Storage (in Solvent) | -80°C for up to 1 year | Selleck Chemicals[3] |
Experimental Protocols: Disposal Procedures
The following protocols provide detailed methodologies for the proper disposal of this compound in both solid form and as a solution in Dimethyl Sulfoxide (DMSO).
Disposal of Solid (Powder) this compound
Unused or waste this compound in its solid form should be treated as non-hazardous chemical waste.
Methodology:
-
Containerization: Ensure the waste this compound powder is in a securely sealed container. If possible, use the original container. The container must be clearly and accurately labeled.
-
Labeling: The label should include the chemical name ("this compound"), the quantity, and the words "Non-Hazardous Chemical Waste for Disposal."
-
Segregation: Store the container with other non-hazardous solid chemical waste, away from incompatible materials.
-
Institutional Procedures: Follow your institution's specific procedures for the collection and disposal of solid chemical waste. This may involve placing it in a designated waste accumulation area for pickup by your institution's environmental health and safety (EHS) office.[4][5][6]
Disposal of this compound in DMSO Solution
Solutions of this compound in DMSO require handling as chemical waste, primarily due to the properties of the solvent.
Methodology:
-
Waste Collection: Collect all waste solutions of this compound in DMSO in a designated, leak-proof, and chemically compatible waste container. The container should be clearly labeled.
-
Labeling: The waste container label must clearly state "Waste this compound in DMSO" and list the approximate concentration and total volume. It should also be marked as "Hazardous Waste" due to the solvent content.[7][8]
-
Storage: Store the sealed waste container in a well-ventilated area, such as a fume hood or a designated satellite accumulation area, away from heat and ignition sources.[8] Secondary containment is recommended to prevent spills.[5]
-
Disposal Request: Do not dispose of DMSO solutions down the drain.[9][10] Arrange for disposal through your institution's EHS office. They will ensure it is handled in accordance with local, state, and federal regulations, which may involve incineration or other specialized treatments.[11]
Mandatory Visualizations
NLRP3 Signaling Pathway Overview
Caption: A diagram illustrating the two-signal model of NLRP3 inflammasome activation.
Experimental Workflow: this compound Disposal
Caption: A workflow diagram for the proper disposal of this compound.
References
- 1. file.medchemexpress.eu [file.medchemexpress.eu]
- 2. medchemexpress.com [medchemexpress.com]
- 3. selleckchem.com [selleckchem.com]
- 4. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. hazardouswasteexperts.com [hazardouswasteexperts.com]
- 6. ehs.princeton.edu [ehs.princeton.edu]
- 7. uwaterloo.ca [uwaterloo.ca]
- 8. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 9. vumc.org [vumc.org]
- 10. Guide to Laboratory Sink/Sewer Disposal of Wastes | Office of Clinical and Research Safety [vumc.org]
- 11. DMSO disposal: – Natur Total nutritional supplement [naturtotalshop.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
